preQ1-alkyne
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H28N6O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[6-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methylamino]hexyl]-3-prop-2-ynoxypropanamide |
InChI |
InChI=1S/C19H28N6O3/c1-2-10-28-11-7-15(26)22-9-6-4-3-5-8-21-12-14-13-23-17-16(14)18(27)25-19(20)24-17/h1,13,21H,3-12H2,(H,22,26)(H4,20,23,24,25,27) |
InChI Key |
RMIRLWUMBNPANM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCC(=O)NCCCCCCNCC1=CNC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to preQ1-Alkyne: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preQ1-alkyne, a modified analog of the natural metabolite prequeuosine1 (preQ1). This document details its chemical structure, a robust synthetic pathway, and its application as a chemical probe in biological research, particularly in the study of RNA-small molecule interactions.
Chemical Structure of this compound
This compound is a derivative of 7-aminomethyl-7-deazaguanine, the core structure of preQ1.[1][2] The key modification is the introduction of an alkyne group, which serves as a versatile chemical handle for "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the attachment of various reporter molecules, such as fluorophores or biotin, enabling the detection and analysis of preQ1-binding biomolecules.
A commercially available this compound possesses the following properties:
| Property | Value |
| Molecular Formula | C₁₉H₂₈N₆O₃ |
| Molecular Weight | 388.47 g/mol |
| CAS Number | 2771096-76-3 |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥95% |
| Storage | Store at -20°C |
The core structure, 7-aminomethyl-7-deazaguanine, is a pyrrolo[2,3-d]pyrimidine.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following is a representative synthetic pathway based on established methods for the synthesis of preQ1 and its derivatives.
Synthesis of the preQ0 Core
The initial steps focus on constructing the 7-deazaguanine core, known as preQ0.
-
Formation of 2-chloro-2-cyanoacetaldehyde: Chloroacetonitrile and methyl formate are reacted to yield 2-chloro-2-cyanoacetaldehyde.
-
Cyclocondensation: The resulting 2-chloro-2-cyanoacetaldehyde is then reacted with 2,6-diaminopyrimidin-4-one in a cyclocondensation reaction to afford preQ0 (7-cyano-7-deazaguanine). This approach has been reported to produce preQ0 in good yields.
-
Protection of the Exocyclic Amino Group: To improve solubility and prevent side reactions in subsequent steps, the exocyclic amino group of preQ0 is protected, for instance, with a pivaloyl group using pivaloyl chloride, which can yield nearly quantitative amounts of N²-pivaloyl preQ0.
-
Chlorination: The 6-carbonyl group is transformed into a 6-chloro group using a chlorinating agent like phosphorus oxychloride, yielding a 6-chloro-7-deazapurine derivative.
Introduction of the Alkyne Moiety
The subsequent steps involve the transformation of the 7-cyano group into the aminomethyl group and the attachment of the alkyne handle.
-
Reduction of the Cyano Group: A significant challenge in the synthesis is the reduction of the 7-cyano group to the 7-aminomethyl group. One effective method involves a hydration reaction sequence on a soluble precursor, proceeding via an in situ oxime formation.
-
Reductive Amination: An alternative approach involves the reduction of the 7-cyano group to a 7-formyl group, which can then undergo reductive amination with an appropriate alkyne-containing amine to introduce the side chain.
-
Alkylation of the Aminomethyl Group: Starting from preQ1, the aminomethyl group can be modified. For the synthesis of this compound, preQ1 can be reacted with an alkyne-containing electrophile, such as a propargyl bromide or a similar reagent, under basic conditions (e.g., K₂CO₃ in DMF).
Quantitative Data on Synthesis
The following table summarizes representative yields for key steps in the synthesis of preQ1 and its derivatives, as reported in the literature.
| Step | Product | Yield | Reference |
| Protection of preQ0 | N²-pivaloyl preQ0 | Nearly quantitative | |
| O⁶-Methylation | O⁶-Methyl preQ1 | 76% | |
| Dimerization | Compound 6 (precursor) | 81% | |
| Synthesis of preQ1 | preQ1 | 43% (overall) | |
| Deblocking of amine | Mesylate-modified preQ1 | Nearly quantitative |
Experimental Protocols
The following are generalized experimental protocols for key transformations in the synthesis of preQ1 derivatives.
General Considerations
-
Reactions are typically carried out under an inert atmosphere (e.g., argon).
-
Anhydrous solvents should be used where necessary.
-
Purification is often achieved through column chromatography on silica gel or by recrystallization.
Protocol for O⁶-Alkylation
This protocol is adapted from the synthesis of O⁶-methyl preQ1.
-
Dissolution: Dissolve the dimethoxytritylated precursor (e.g., 120 mg, 150 µmol) in dichloromethane (500 µL).
-
Deprotection: Add trifluoroacetic acid (60 µL, 0.75 mmol) and water (10 µL).
-
Reaction Time: Stir the reaction mixture for 45 minutes.
-
Quenching: Quench the reaction by adding methanol (100 µL).
-
Workup: Remove the solvents in vacuo. Triturate the residue five times with dichloromethane and dry under high vacuum to yield the final product.
Protocol for Covalent Modification of RNA with preQ1 Analogs
This protocol describes the general procedure for reacting an electrophilic preQ1 analog with an RNA aptamer.
-
RNA Refolding: Dilute the RNA aptamer (e.g., Tt-preQ₁-RS) to 10 µM in a suitable buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 2 mM MgCl₂). Heat at 75°C for 5 minutes and allow to cool to room temperature over 1 hour.
-
Incubation with Probe: Prepare a 10 µL reaction volume by adding 9.5 µL of the refolded RNA to 0.5 µL of a DMSO solution of the this compound probe (e.g., 500 µM final concentration).
-
Reaction: Incubate the solution at 40°C for 2 hours.
-
Analysis: The formation of the covalent adduct can be analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry.
Visualization of Synthetic Workflow and Application
Synthetic Pathway of a preQ1 Derivative
Caption: Synthetic workflow for a this compound derivative.
Experimental Workflow for RNA Labeling
Caption: Experimental workflow for RNA labeling using this compound.
Conclusion
This compound is a valuable chemical tool for the study of RNA biology. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The presence of the alkyne handle allows for versatile labeling and detection of preQ1-binding RNAs, providing insights into their function and interactions within complex biological systems. This guide provides a foundational understanding for researchers looking to synthesize and utilize this powerful chemical probe.
References
preQ1-Alkyne: A Technical Guide to its Application in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
preQ1-alkyne is a synthetically modified analog of pre-queuosine 1 (preQ1), a crucial intermediate in the biosynthesis of queuosine (Q). Queuosine is a hypermodified nucleoside found at the wobble position (position 34) of specific transfer RNAs (tRNAs) with GUN anticodons, namely those for asparagine, aspartic acid, histidine, and tyrosine.[1][2] This modification is critical for maintaining translational fidelity and efficiency.[1][2] The defining feature of this compound is the incorporation of a terminal alkyne group, a bioorthogonal handle that enables its detection and visualization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This allows researchers to tag this compound with a variety of reporter molecules, such as fluorophores or biotin, for downstream applications.
The biological significance of preQ1 extends beyond its role as a tRNA modification precursor. In many bacteria, preQ1 acts as a ligand for riboswitches, which are structured RNA elements in the 5' untranslated regions of messenger RNAs (mRNAs) that regulate the expression of genes involved in queuosine biosynthesis and transport. The ability to introduce modified preQ1 analogs like this compound provides a powerful tool to probe these regulatory systems and to study the broader impact of queuosine modification on cellular processes, including cell proliferation and protein synthesis.
Chemical Properties and Synthesis
This compound is a derivative of 7-aminomethyl-7-deazaguanine, the core structure of preQ1. The alkyne functional group is typically introduced via chemical synthesis, creating a stable molecule that can be readily used in biological systems. Several synthetic routes for preQ1 and its derivatives have been developed, often starting from precursors like 6-chloro-7-cyano-7-deazaguanine. These methods allow for the introduction of various functional groups, including alkynes, at specific positions.
Biological Incorporation and Significance
Eukaryotic organisms obtain the queuine base, a derivative of preQ1, from their diet or gut microbiota, while most bacteria can synthesize it de novo. The enzyme tRNA-guanine transglycosylase (TGT) is responsible for exchanging guanine for preQ1 at the wobble position of cognate tRNAs. This compound can be utilized by the cellular machinery and incorporated into tRNA, effectively acting as a chemical reporter.
The incorporation of preQ1 has been shown to have significant biological consequences. In some cancer cell lines, the presence of preQ1 can inhibit cell proliferation by disrupting protein synthesis. This occurs because preQ1-modified tRNAs can be selectively degraded, leading to altered gene expression. This makes the queuosine modification pathway and its intermediates, like preQ1, potential targets for therapeutic intervention.
Data Presentation
The following table summarizes quantitative data from a study on a preQ1-derived photo-crosslinking probe (compound 11), which includes an alkyne handle. This data provides an indication of the efficiency and specificity that can be expected when using this compound probes.
| Parameter | Value | Conditions | Reference |
| Crosslinking Efficiency (Dose-Dependent) | >30% | Incubation of the probe with a preQ1 riboswitch aptamer. | |
| EC50 for Transcriptional Termination | 7.1 µM | Single-round transcription termination assays with a preQ1 riboswitch. | |
| Maximal Termination Efficiency | ~65% | Single-round transcription termination assays with a preQ1 riboswitch. | |
| Competition with tRNA | No significant decrease in labeling efficiency | In the presence of excess tRNA. |
Experimental Protocols
Metabolic Labeling of tRNA with this compound in Cell Culture
This protocol describes the general steps for metabolically labeling cellular tRNA with this compound. Optimization of probe concentration and incubation time may be required for specific cell lines and experimental goals.
-
Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for the uptake and incorporation of the probe into tRNA.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable buffer (e.g., a buffer that does not contain primary amines like Tris, which can interfere with the subsequent click reaction).
-
RNA Extraction: Isolate total RNA from the cell lysate using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol outlines the "click" reaction to conjugate a reporter molecule (e.g., a fluorescent azide) to the this compound-labeled tRNA.
-
Stock Solutions:
-
Azide Reporter: Prepare a stock solution of the azide-containing fluorophore or biotin (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO4): Prepare a 100 mM stock solution in water.
-
Copper Ligand (e.g., THPTA): Prepare a 200 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh 100 mM stock solution in water.
-
-
Reaction Setup:
-
In a microfuge tube, combine the this compound-labeled RNA with the azide reporter in a suitable buffer.
-
Add the copper ligand and CuSO4 (pre-incubated for a few minutes).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.
-
Purification: Purify the labeled RNA to remove excess reagents, for example, by ethanol precipitation or using a suitable purification kit.
In-Gel Fluorescence Detection of Labeled tRNA
This protocol is for visualizing the fluorescently labeled tRNA using gel electrophoresis.
-
Sample Preparation: Resuspend the purified, labeled RNA in a suitable loading buffer.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).
-
Fluorescence Scanning: Visualize the fluorescently labeled tRNA using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Total RNA Staining (Optional): After fluorescence imaging, the gel can be stained with a total RNA stain (e.g., SYBR Gold) to visualize all RNA bands and confirm equal loading.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and detection of tRNA using this compound.
Caption: Biological incorporation and significance of this compound.
References
An In-depth Technical Guide to preQ1-Alkyne Mechanism of Action in RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preQ1-alkyne-based RNA labeling technology, a powerful tool for studying RNA biology. It details the underlying mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows.
Core Principle: Leveraging the preQ1 Riboswitch
The this compound labeling strategy hinges on the specific recognition of a modified prebiotic ligand, this compound, by a class of bacterial RNA regulatory elements known as preQ1 riboswitches.[1][2] PreQ1 riboswitches are found in the 5' untranslated region of mRNAs and control gene expression by binding to their cognate ligand, pre-queuosine 1 (preQ1).[1][2] This binding event induces a conformational change in the RNA structure, typically leading to transcription termination or translation inhibition.[3]
The this compound probe is a synthetic analog of preQ1 that is functionalized with an alkyne group. This alkyne handle serves as a bioorthogonal reactive group, allowing for the subsequent attachment of various reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The high specificity of the preQ1 riboswitch for its ligand ensures that the alkyne tag is selectively incorporated into the target RNA.
Quantitative Data
The efficiency and specificity of this compound labeling are critical for its application. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of preQ1 and its Analogs to preQ1 Riboswitches
| Ligand | Riboswitch Aptamer | Method | Apparent Dissociation Constant (KD) | Reference |
| preQ1 | Bacillus subtilis (Bs) | Fluorescence Titration | 4.1 ± 0.6 nM | |
| preQ1 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 2.8 ± 0.4 nM | |
| Synthetic Ligand 1 | Bacillus subtilis (Bs) | Fluorescence Titration | 534 ± 123 nM | |
| Synthetic Ligand 1 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 457 ± 202 nM | |
| Synthetic Ligand 2 | Bacillus subtilis (Bs) | Fluorescence Titration | 0.1 ± 0.08 µM | |
| Synthetic Ligand 2 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 0.1 ± 0.04 µM | |
| preQ1 | Fusobacterium nucleatum (Fnu) | Microscale Thermophoresis (MST) | 0.28 ± 0.05 µM |
Table 2: Functional Activity of preQ1 Analogs in Transcription Termination Assays
| Compound | Riboswitch | EC50 | Reference |
| preQ1 | Streptococcus suis (Ss) | 36 ± 5 nM | |
| Synthetic Ligand 1 | Streptococcus suis (Ss) | 359 ± 23 µM | |
| Synthetic Ligand 4494 | Thermoanaerobacter tengcongensis (Tte) | 10.7 ± 1.6 µM | |
| Synthetic Ligand 4494 | Fusobacterium nucleatum (Fnu) | > 100 µM | |
| Synthetic Ligand 4494 | Bacillus subtilis (Bsu) | > 100 µM | |
| Synthetic Ligand 4494 | Enterococcus faecalis (Efa) | > 100 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound RNA labeling.
Synthesis of a Diazirine-Alkyne preQ1 Probe
This protocol describes a general approach for synthesizing a photo-crosslinkable this compound probe.
Materials:
-
preQ1
-
Diazirine-alkyne linker with a reactive group (e.g., N-hydroxysuccinimide ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard organic synthesis glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve preQ1 in anhydrous DMF under an inert atmosphere.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of the diazirine-alkyne linker in anhydrous DMF to the preQ1 solution.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the pure diazirine-alkyne preQ1 probe.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
In-line Probing Assay for Riboswitch-Ligand Interaction
In-line probing is used to monitor the conformational changes in an RNA molecule upon ligand binding.
Materials:
-
5'-radiolabeled RNA (e.g., with 32P)
-
This compound probe
-
Binding buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl)
-
Stop buffer (e.g., formamide loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate the 5'-radiolabeled RNA in the binding buffer at room temperature for a defined period (e.g., 40-48 hours) in the presence and absence of the this compound probe at various concentrations.
-
During this incubation, spontaneous cleavage of the RNA backbone will occur at flexible, unstructured regions.
-
Stop the reaction by adding the stop buffer.
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the cleavage pattern by autoradiography. Regions of the RNA that become structured upon ligand binding will show reduced cleavage compared to the unbound state.
Single-Round Transcription Termination Assay
This assay measures the ability of the this compound probe to induce transcription termination.
Materials:
-
Linear DNA template containing a promoter, the preQ1 riboswitch sequence, and a terminator region.
-
RNA polymerase
-
32P-labeled NTPs
-
Unlabeled NTPs
-
This compound probe
-
Transcription buffer
-
Stop buffer
Procedure:
-
Set up the transcription reaction by combining the DNA template, RNA polymerase, and a subset of NTPs (including one 32P-labeled NTP) to allow for the formation of a stalled transcription elongation complex just upstream of the riboswitch sequence.
-
Add the this compound probe at various concentrations to the stalled complexes.
-
Initiate transcription elongation by adding the remaining NTPs.
-
Allow the reaction to proceed for a defined time, then terminate it by adding the stop buffer.
-
Separate the RNA products (terminated and full-length transcripts) by denaturing PAGE.
-
Quantify the band intensities to determine the percentage of transcription termination at each probe concentration and calculate the EC50 value.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA
This protocol describes the "click" reaction to attach a reporter molecule to the alkyne-labeled RNA.
Materials:
-
Alkyne-labeled RNA
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
A reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., phosphate buffer)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-labeled RNA and the azide-functionalized reporter molecule in the reaction buffer.
-
In a separate tube, prepare a fresh premix of CuSO4 and the stabilizing ligand.
-
Add the CuSO4/ligand premix to the RNA/azide mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled RNA using ethanol precipitation or a suitable RNA cleanup kit to remove excess reagents.
Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)
Chem-CLIP is a technique to identify the cellular RNA targets of a small molecule probe.
Materials:
-
Cells expressing the target RNA
-
Diazirine-alkyne preQ1 probe
-
UV cross-linking apparatus (365 nm)
-
Cell lysis buffer
-
DNase I
-
RNase inhibitors
-
Azide-biotin
-
Streptavidin-coated magnetic beads
-
Buffers for CuAAC and bead washing/elution
-
RT-qPCR or sequencing reagents
Procedure:
-
Treat cells with the diazirine-alkyne preQ1 probe for a specified time.
-
Expose the cells to UV light (365 nm) to induce covalent cross-linking between the probe and its RNA targets.
-
Lyse the cells and treat the lysate with DNase I to remove genomic DNA.
-
Perform a CuAAC reaction to attach azide-biotin to the alkyne handle on the cross-linked RNA.
-
Capture the biotinylated RNA-probe complexes using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
Elute the captured RNA.
-
Identify and quantify the captured RNA using RT-qPCR with gene-specific primers or by high-throughput sequencing (Chem-CLIP-seq).
Mandatory Visualizations
Signaling Pathway: preQ1 Riboswitch Mechanism
Caption: Conformational change of a preQ1 riboswitch upon ligand binding.
Experimental Workflow: Chem-CLIP
Caption: Workflow for identifying RNA targets using Chem-CLIP.
Logical Relationship: Bioorthogonal Labeling
Caption: The two-step process of this compound based RNA labeling.
References
The Role of preQ1-Alkyne in Elucidating the Queuosine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) with queuosine (Q) is a crucial process across bacteria and eukaryotes, influencing translational fidelity and efficiency. The study of this intricate pathway has been significantly advanced by the development of chemical probes, among which preQ1-alkyne has emerged as a powerful tool. This technical guide provides an in-depth overview of the role of this compound in studying the queuosine pathway. It details the underlying principles of its application, comprehensive experimental protocols, and quantitative data, offering a valuable resource for researchers in chemical biology, RNA biology, and drug development.
Introduction to the Queuosine Pathway
Queuosine is a hypermodified nucleoside derived from guanosine, found at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr)[1][2]. In bacteria, the biosynthesis of queuosine begins with GTP and proceeds through several enzymatic steps to produce the precursor 7-aminomethyl-7-deazaguanine (preQ1)[3][4][5]. The enzyme tRNA-guanine transglycosylase (TGT) then exchanges the guanine at position 34 of the target tRNA with preQ1. Subsequent modifications convert preQ1 to queuosine. Eukaryotes, however, cannot synthesize queuosine de novo and rely on salvaging queuine (the base of queuosine) or its precursors from their diet and gut microbiota.
The modification of tRNA with queuosine has been implicated in various cellular processes, including the regulation of protein synthesis and the cellular stress response. Dysregulation of the queuosine pathway has been linked to diseases, making it a potential target for therapeutic intervention. Studying this pathway has been challenging due to the dynamic nature of tRNA modifications. The development of this compound as a chemical probe has provided a means to metabolically label and visualize queuosine-modified tRNAs, thereby enabling a deeper understanding of this biological pathway.
This compound: A Chemical Probe for Metabolic Labeling
This compound is a synthetic analog of preQ1 that incorporates an alkyne functional group. This modification allows for the detection and enrichment of preQ1-containing biomolecules through a bioorthogonal chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". The alkyne handle is chemically inert within the cellular environment but reacts specifically and efficiently with azide-tagged reporter molecules, such as fluorophores or biotin, under biocompatible conditions.
The utility of this compound lies in its ability to be metabolically incorporated into tRNA. When introduced to cells, this compound is recognized by the enzyme TGT, which catalyzes its insertion into the wobble position of target tRNAs in place of guanine. This process effectively tags queuosine-modified tRNAs with an alkyne group, allowing for their subsequent visualization and analysis.
Experimental Methodologies
Synthesis of this compound
The synthesis of this compound and its derivatives has been reported in the literature, providing a basis for its accessibility to the research community. These synthetic routes often involve multi-step chemical reactions to construct the 7-deazaguanine core and introduce the aminomethyl side chain functionalized with an alkyne group.
Metabolic Labeling of tRNA with this compound
This protocol outlines the general steps for metabolically labeling tRNA in mammalian cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (e.g., from R&D Systems)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
RNA extraction kit
Protocol:
-
Seed cells in a culture dish and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a specific period (e.g., 12-24 hours) to allow for metabolic incorporation of the probe.
-
After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Harvest the cells by scraping or trypsinization.
-
Proceed with cell lysis and total RNA extraction using a standard kit-based protocol.
Click Chemistry Reaction for tRNA Visualization
Following metabolic labeling, the incorporated alkyne group can be conjugated to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) for visualization or enrichment.
Materials:
-
Alkyne-labeled total RNA
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 545)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
Protocol:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 50 µL
-
1-10 µg of alkyne-labeled total RNA
-
Azide-fluorophore (e.g., 5 µM final concentration)
-
CuSO₄ (e.g., 50 µM final concentration)
-
THPTA (e.g., 250 µM final concentration)
-
-
Prepare a fresh solution of sodium ascorbate (e.g., 2.5 mM final concentration).
-
Initiate the click reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Precipitate the labeled RNA using ethanol or a suitable RNA cleanup kit to remove unreacted reagents.
-
The labeled RNA can now be analyzed by methods such as fluorescent gel electrophoresis or used for downstream applications like affinity purification if a biotin-azide was used.
Quantitative Data and Applications
The use of this compound has enabled quantitative studies on the dynamics of queuosine modification. The tables below summarize key quantitative findings from the literature.
| Parameter | Value | Experimental System | Reference |
| preQ1 Aptamer Binding Affinity (Kd) | Low nanomolar range | In vitro binding assay | |
| Inhibition of Crosslinking by preQ1 | Dose-dependent, complete inhibition at higher concentrations | Gel-based competition assays | |
| Table 1: Binding and Competition Data for preQ1 Probes. |
| Application | Key Findings | Technique | Reference |
| Transcriptome-wide Mapping | Selective interaction between a bacterial preQ1 aptamer and a diazirine-based preQ1 probe. Identification of potential preQ1-binding sites in human RNA. | Chem-CLIP (Chemical Crosslinking and Immunoprecipitation) | |
| Visualization of tRNA Modification | Successful in vitro and in vivo incorporation of an azide-containing preQ1 derivative into tRNA, visualized by click chemistry with a fluorescent alkyne. | Metabolic labeling followed by CuAAC | |
| Control of CRISPR Gene Editing | This compound can be used to generate photoactivatable probes for controlling CRISPR gene editing via the RNA-TAG method. | RNA-TAG | |
| Inhibition of Cancer Cell Proliferation | preQ1 incorporation into tRNA disrupts protein synthesis and inhibits the proliferation of cancer cell lines. | Cell proliferation assays | |
| Table 2: Applications of this compound in Queuosine Pathway Research. |
Visualizing the Queuosine Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Overview of the queuosine biosynthesis pathway and metabolic labeling with this compound.
Caption: Experimental workflow for metabolic labeling and analysis of queuosine-modified tRNA.
Applications in Drug Development
The queuosine pathway, being essential in many bacteria but absent in humans for de novo synthesis, presents an attractive target for the development of novel antibacterial agents. The enzymes in this pathway, particularly TGT, are potential drug targets. This compound and other modified preQ1 analogs can be used in high-throughput screening assays to identify inhibitors of TGT. Furthermore, understanding how queuosine modification affects translation can provide insights into developing strategies to selectively inhibit bacterial protein synthesis. The ability of preQ1 to inhibit cancer cell proliferation also opens up new avenues for anticancer drug discovery. The methodologies described here, including competitive binding assays and cellular imaging, are directly applicable to the early stages of drug discovery and development.
Conclusion
This compound has proven to be an invaluable chemical tool for investigating the complex and dynamic queuosine modification pathway. Its ability to be metabolically incorporated into tRNA and subsequently detected via click chemistry has enabled researchers to visualize, quantify, and enrich for queuosine-modified tRNAs in a variety of biological contexts. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technique by researchers in academia and industry. Future applications of this compound and related probes will undoubtedly continue to shed light on the biological roles of queuosine and may pave the way for the development of new therapeutic agents targeting this important pathway.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
Probing Bacterial Gene Expression: A Technical Guide to the Interaction of preQ1-Alkyne with Riboswitches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the interaction between preQ1-alkyne and its derivatives with bacterial riboswitches. Riboswitches, as cis-regulatory elements within messenger RNA, are promising targets for novel antibacterial agents. Understanding the binding kinetics, structural changes, and functional consequences of ligand interaction is paramount for the development of effective therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Data Presentation: Ligand-Riboswitch Interactions
The following tables summarize the quantitative data for the binding of the natural ligand preQ1, a this compound photoaffinity probe, and other synthetic ligands to various bacterial preQ1 riboswitches.
Table 1: Equilibrium and Apparent Dissociation Constants (KD)
| Riboswitch | Ligand | Method | KD | Reference |
| Thermoanaerobacter tengcongensis (Tte) | preQ1 | Surface Plasmon Resonance | 2.1 ± 0.3 nM | [1][2] |
| Thermoanaerobacter tengcongensis (Tte) | preQ0 | Surface Plasmon Resonance | 35.1 ± 6.1 nM | [1][2] |
| Bacillus subtilis (Bsu) | preQ1 | Fluorescence Titration | 4.1 ± 0.6 nM | [3] |
| Thermoanaerobacter tengcongensis (Tte) | preQ1 | Fluorescence Titration | 2.8 ± 0.4 nM | |
| Lactobacillus rhamnosus (preQ1-II) | preQ1 | Isothermal Titration Calorimetry | 17.9 ± 0.6 nM | |
| Escherichia coli (Eco, type III) | preQ1 | Isothermal Titration Calorimetry | 57.9 ± 1.5 nM | |
| Escherichia coli (Eco, type III) | preQ1 | Surface Plasmon Resonance | 120 ± 6 nM | |
| Bacillus subtilis (Bsu) | Synthetic Ligand 1 | Fluorescence Titration | 534 ± 123 nM | |
| Thermoanaerobacter tengcongensis (Tte) | Synthetic Ligand 1 | Fluorescence Titration | 457 ± 202 nM | |
| Staphylococcus saprophyticus (Ssa) | Synthetic Ligand 4 | Fluorescence Intensity Assay | 21.9 ± 2.25 µM | |
| Thermoanaerobacter tengcongensis (Tte) | Synthetic Ligand 4 | Fluorescence Intensity Assay | 29.0 ± 2.4 µM | |
| Fusobacterium nucleatum (Fnu) | preQ1 | Microscale Thermophoresis | 0.36 ± 0.02 µM |
Table 2: Half-Maximal Effective and Inhibitory Concentrations (EC50 / T50)
| Riboswitch | Ligand | Assay | EC50 / T50 | Reference |
| Staphylococcus saprophyticus (Ss) | preQ1-diazirine-alkyne probe | Transcription Termination | 7.1 µM | |
| Staphylococcus saprophyticus (Ss) | preQ1 | Transcription Termination | 36 ± 5 nM | |
| Staphylococcus saprophyticus (Ss) | Synthetic Ligand 1 | Transcription Termination | 359 ± 23 µM | |
| Fusobacterium nucleatum (Fnu) | preQ1 | Competitive Binding Assay | 0.44 ± 0.066 µM | |
| Thermoanaerobacter tengcongensis (Tte) | Synthetic Ligand 4494 | Competitive Binding Assay | 10.7 ± 1.60 µM | |
| Bacillus subtilis (Bsu) | preQ1 | Competitive Binding Assay | 6.1 ± 0.8 µM |
Signaling Pathways and Mechanisms
preQ1 riboswitches regulate gene expression primarily through two distinct mechanisms: transcription termination and translation inhibition. The binding of the preQ1 ligand, or a functional analog like a this compound probe, induces a conformational change in the RNA structure, leading to the "OFF" state.
Transcriptional Regulation
In transcriptional riboswitches, the binding of preQ1 to the aptamer domain stabilizes a structural conformation that includes a terminator hairpin. This structure prematurely halts transcription by RNA polymerase. In the absence of the ligand, an alternative antiterminator hairpin forms, allowing transcription to proceed.
Translational Regulation
Translational riboswitches control gene expression by modulating the accessibility of the Shine-Dalgarno (SD) sequence, which is required for ribosome binding. Upon ligand binding, the riboswitch refolds to sequester the SD sequence, preventing the initiation of translation. When the ligand is absent, the SD sequence is accessible to the ribosome, allowing protein synthesis to occur.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques for novel research applications.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique used to quantify the thermodynamic parameters of binding interactions, including the association constant (KA), enthalpy (ΔH), and stoichiometry (N).
Methodology:
-
Sample Preparation:
-
Dialyze the purified riboswitch RNA against the ITC buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 2 mM MgCl2) extensively. The dialysis buffer should be 0.2 µm filtered and degassed.
-
Dissolve the this compound ligand in the exact same batch of dialysis buffer to avoid heat-of-dilution artifacts.
-
The RNA concentration in the sample cell should be determined based on the expected dissociation constant (KD). A typical starting concentration is in the low micromolar range. The ligand concentration in the syringe should be approximately 10-fold higher than the RNA concentration.
-
-
ITC Experiment:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the RNA solution into the sample cell (typically ~1.8-2.2 mL) and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., "One Set of Sites") to determine the KA (or KD), ΔH, and N.
-
In-line Probing Assay
This technique assesses RNA structure by exploiting the spontaneous cleavage of the phosphodiester backbone at conformationally flexible positions.
Methodology:
-
RNA Preparation: 5'-radiolabel the RNA transcript of interest using [γ-32P]ATP and T4 polynucleotide kinase. Purify the labeled RNA.
-
Reaction Setup: Incubate a trace amount of the 5'-32P-labeled RNA in a buffer solution (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) with varying concentrations of the this compound ligand.
-
Incubation: Allow the reactions to incubate at room temperature for a prolonged period (e.g., 24-48 hours) to allow for spontaneous cleavage.
-
Gel Electrophoresis: Resolve the RNA cleavage fragments on a high-resolution denaturing polyacrylamide gel.
-
Analysis: Visualize the cleavage patterns by autoradiography. Regions of the RNA that are structured (e.g., in helices) will show less cleavage, while flexible, single-stranded regions will exhibit higher rates of cleavage. Ligand-induced structural changes are observed as differences in the cleavage pattern in the presence versus the absence of the ligand.
Single-Round In Vitro Transcription Termination Assay
This assay measures the efficiency of the riboswitch in terminating transcription in response to ligand binding.
Methodology:
-
Template Preparation: Prepare a linear DNA template containing a promoter (e.g., T7), the riboswitch sequence, and a downstream region.
-
Transcription Reaction:
-
Assemble transcription reactions with RNA polymerase, the DNA template, and a mixture of NTPs, including a radiolabeled NTP (e.g., [α-32P]UTP).
-
Set up parallel reactions with and without the this compound ligand at various concentrations.
-
-
Incubation: Incubate the reactions at 37°C to allow transcription to proceed.
-
Analysis:
-
Stop the reactions and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Quantify the band intensities corresponding to the full-length "read-through" transcript and the shorter "terminated" transcript.
-
Calculate the percent termination for each ligand concentration and fit the data to determine the EC50 value.
-
Synthesis and Application of a preQ1-Diazirine-Alkyne Photoaffinity Probe
Photoaffinity probes are powerful tools for identifying direct binding partners in complex biological mixtures. A preQ1 analog containing a diazirine for UV-activated crosslinking and an alkyne for subsequent click chemistry has been developed.
Methodology:
-
Probe Synthesis: The synthesis involves modifying the preQ1 scaffold to include a diazirine-alkyne moiety. This is typically achieved through a multi-step organic synthesis protocol, starting from precursors of the 7-deazaguanine core.
-
Photoaffinity Labeling Workflow:
-
Incubation: Incubate the folded riboswitch (or a complex mixture of RNAs/proteins) with the preQ1-diazirine-alkyne probe.
-
UV Crosslinking: Irradiate the sample with UV light (e.g., 365 nm) to activate the diazirine, which then forms a covalent bond with the interacting RNA.
-
Ligation (Click Chemistry): Attach a reporter molecule (e.g., biotin-azide or a fluorescent-azide) to the alkyne handle of the crosslinked probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Analysis: The covalently labeled biomolecules can then be enriched (e.g., using streptavidin beads for biotin-tagged molecules) and identified through techniques like mass spectrometry or sequencing (Chem-CLIP).
-
References
- 1. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Precision in RNA Biology: A Technical Guide to preQ1-Alkyne Probes
For Immediate Release
A comprehensive technical guide detailing the discovery, development, and application of preQ1-alkyne probes is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these chemical tools, offering a pathway to investigating RNA-small molecule interactions with unprecedented precision. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.
Pre-queuosine 1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon loop of certain tRNAs. Its synthesis and transport are regulated by a class of RNA regulatory elements known as preQ1 riboswitches. The specific and high-affinity interaction between preQ1 and its riboswitch aptamer has made it an attractive system for developing chemical probes to study RNA biology. The incorporation of a terminal alkyne group onto the preQ1 scaffold allows for bioorthogonal ligation to reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This technical guide serves as a core resource for laboratories aiming to adopt and innovate with this compound probes for a variety of applications, including the identification of RNA-binding partners, transcriptome-wide mapping of small molecule binding sites, and the development of novel RNA-targeted therapeutics.
Quantitative Data Summary
The efficacy of this compound probes and their derivatives is underscored by their binding affinities and functional activities. The following tables consolidate key quantitative data from various studies to provide a clear comparison of different probes and their interactions with preQ1 riboswitches.
Table 1: Binding Affinities of preQ1 and its Analogs to preQ1 Riboswitches
| Ligand/Probe | Riboswitch Aptamer | Method | Dissociation Constant (KD) / EC50 | Reference |
| preQ1 | Bacillus subtilis (Bs) | Isothermal Titration Calorimetry (ITC) | 2 nM | [1] |
| preQ1 | Thermoanaerobacter tengcongensis (Tte) | In-vitro transcription termination assay | 50 nM | [2] |
| This compound probe (diazirine-based) | Staphylococcus saprophyticus (Ss) | Competition Crosslinking Assay | ~50-fold weaker binding than preQ1 | [2] |
| Synthetic Ligand '1' | Bacillus subtilis (Bs) | Transcription Termination Assay | T50 of ~1 µM | [3] |
| preQ1 | Fusobacterium nucleatum (Fnu) | MicroScale Thermophoresis (MST) | 0.36 ± 0.02 μM | [4] |
| Guanine | Fusobacterium nucleatum (Fnu) | Competitive Binding Assay | EC50 = 6.9 ± 0.74 μM |
Table 2: Crosslinking Efficiency of a Diazirine-Alkyne preQ1 Probe
| Probe Concentration | Incubation Time | Crosslinking Efficiency (%) | Reference |
| 50 µM | 15 min | ~20% | |
| 100 µM | 15 min | ~35% | |
| 200 µM | 15 min | ~50% | |
| 100 µM | 5 min | ~15% | |
| 100 µM | 30 min | ~45% |
Visualizing the Molecular Logic
To elucidate the complex interactions and workflows, a series of diagrams have been generated using the DOT language. These visualizations provide a clear overview of the underlying biological pathways and experimental procedures.
References
An In-depth Technical Guide on the Cellular Uptake and Metabolism of preQ1-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-queuosine 1 (preQ1) is a crucial precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs in both bacteria and eukaryotes. The biosynthesis and transport of preQ1 are regulated by riboswitches, which are structured non-coding RNA elements in the 5'-untranslated region of messenger RNAs. The high affinity and specificity of the interaction between preQ1 and its cognate riboswitch aptamer have made it an attractive target for the development of chemical probes to study RNA-small molecule interactions.
This technical guide focuses on a specific chemical probe, a diazirine- and alkyne-modified analog of preQ1, hereafter referred to as preQ1-alkyne probe (11) , as detailed by Balaratnam et al. in Nature Communications (2021).[1][2][3] This probe is designed for proximity-induced covalent crosslinking to RNA, enabling the identification and mapping of RNA binding sites through techniques such as Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP).[4][5] While the primary utility of this probe lies in its application as a tool for chemical biology, this guide will also address the known aspects of its use in cellular contexts and infer potential considerations for its cellular uptake and metabolism.
Properties of the this compound Probe (11)
The this compound probe (11) is a synthetically derived analog of preQ1 featuring two key modifications: a diazirine ring for photo-inducible crosslinking and a terminal alkyne for subsequent "click" chemistry functionalization with reporter tags such as biotin or fluorophores.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding and activity of the this compound probe (11) and its cognate ligand, preQ1.
Table 1: Binding Affinities and Crosslinking Efficiencies
| Ligand/Probe | Target RNA Aptamer | Binding Affinity (EC50/K_D) | Maximum Crosslinking Efficiency | Reference |
| preQ1 | B. subtilis preQ1-I Riboswitch | 7.4 nM (EC50) | N/A | |
| This compound probe (11) | B. subtilis preQ1-I Riboswitch | 7.1 µM (EC50) | >30% | |
| preQ1 | T. tengcongensis preQ1-I Riboswitch | 2.1 ± 0.3 nM (K_D) | N/A |
Table 2: Functional Activity in Transcription Termination Assay
| Ligand/Probe | Target Riboswitch | Maximum Termination Efficiency | Reference |
| preQ1 | B. subtilis preQ1-I Riboswitch | ~85% | |
| This compound probe (11) | B. subtilis preQ1-I Riboswitch | ~65% |
Experimental Protocols
In Vitro RNA Crosslinking with this compound Probe (11)
This protocol describes the covalent modification of a preQ1 riboswitch aptamer with the this compound probe in vitro.
Materials:
-
preQ1 riboswitch aptamer RNA (e.g., T. tengcongensis or B. subtilis)
-
This compound probe (11) stock solution in DMSO
-
Riboswitch folding buffer: 50 mM Tris (pH 7.5), 100 mM KCl, 2 mM MgCl2
-
UV lamp (365 nm)
-
Nuclease-free water
Procedure:
-
RNA Folding: Dilute the RNA aptamer to a final concentration of 10 µM in riboswitch folding buffer. Heat the solution at 75°C for 5 minutes and allow it to cool to room temperature over 1 hour to ensure proper folding.
-
Probe Incubation: In a total volume of 10 µL, mix 9.5 µL of the folded RNA with 0.5 µL of the this compound probe (11) stock solution to achieve the desired final concentration (e.g., 500 µM for a 50:1 molar ratio of probe to RNA).
-
Incubation: Incubate the mixture at 4°C for 2 hours.
-
UV Crosslinking: Irradiate the sample with a 365 nm UV lamp on ice for a specified duration (e.g., 1-15 minutes, depending on the desired crosslinking efficiency).
-
Analysis: The crosslinked RNA can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry (e.g., MALDI-TOF).
Chem-CLIP in Cell Lysate
This protocol details the selective labeling of a target RNA spiked into a complex cellular lysate.
Materials:
-
MCF-7 total RNA or other cell lysate
-
Target RNA aptamer (e.g., B. subtilis preQ1-I Riboswitch)
-
This compound probe (11)
-
Biotin-azide or fluorophore-azide for click chemistry
-
Click chemistry reagents (see Protocol 3)
-
Streptavidin beads for pulldown
-
Buffers for washing and elution
-
RT-qPCR or sequencing reagents
Procedure:
-
RNA Spiking: Spike the target RNA aptamer into the total cell lysate.
-
Probe Treatment: Add the this compound probe (11) to the lysate containing the target RNA and incubate under appropriate conditions to allow binding.
-
UV Crosslinking: Irradiate the lysate with 365 nm UV light to induce covalent crosslinking of the probe to the target RNA.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne handle of the crosslinked probe (see Protocol 3).
-
Pulldown: Incubate the biotinylated RNA-probe complexes with streptavidin beads to isolate them from the lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound RNAs and proteins.
-
Elution and Analysis: Elute the captured RNA and analyze by RT-qPCR or RNA sequencing to identify and quantify the target RNA.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
This is a general protocol for the "click" reaction to label alkyne-modified molecules in a cell lysate.
Materials:
-
Alkyne-modified sample in cell lysate
-
Azide-functionalized tag (e.g., Azido-rhodamine, Biotin-PEG3-azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (freshly prepared)
-
Nuclease-free water/DMSO
Procedure:
-
Prepare Click Reaction Cocktail: Sequentially add the following to a microcentrifuge tube, vortexing after each addition:
-
Azide-functionalized tag (e.g., 10 µL of 5 mM azido-rhodamine in DMSO)
-
Copper ligand (e.g., 25 µL of 2 mM TBTA in DMSO/t-BuOH)
-
Reducing agent (e.g., 10 µL of 50 mM TCEP in H2O or freshly prepared sodium ascorbate)
-
Copper catalyst (e.g., 10 µL of 50 mM CuSO4·5H2O in H2O)
-
-
Reaction: Add the click reaction cocktail to the cell lysate containing the alkyne-modified molecule.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Downstream Processing: The labeled molecules are now ready for downstream applications such as in-gel fluorescence analysis or affinity purification.
Cellular Uptake and Metabolism of this compound
Direct studies on the cellular uptake and metabolic fate of the this compound probe (11) have not been extensively reported in the literature. The primary focus has been on its application as an extracellular or in-lysate tool for probing RNA interactions. However, based on the principles of small molecule transport and the nature of the probe, we can infer some characteristics and propose methods for their investigation.
Inferred Properties:
-
Passive Diffusion: As a relatively small molecule, the this compound probe may cross the cell membrane via passive diffusion, influenced by its lipophilicity.
-
Transporter-Mediated Uptake: Natural preQ1 is known to be taken up by specific transporters in bacteria. It is plausible that the this compound probe, due to its structural similarity to preQ1, could be a substrate for similar transporters in mammalian cells, although this has not been demonstrated.
-
Metabolic Stability: The metabolic stability of the diazirine and alkyne moieties in a cellular environment is a critical factor. These functional groups are generally designed to be bioorthogonal, meaning they should not significantly participate in cellular metabolic reactions. However, enzymatic degradation of the core preQ1 structure or modification of the linker could occur.
Proposed Experimental Protocols to Study Cellular Uptake and Metabolism:
-
Cellular Uptake Assay:
-
Cell Culture: Plate mammalian cells (e.g., HeLa, MCF-7) in a suitable format (e.g., 12-well plates).
-
Treatment: Incubate the cells with varying concentrations of the this compound probe for different time points (e.g., 0.5, 1, 2, 4 hours).
-
Cell Lysis: After incubation, wash the cells thoroughly with cold PBS to remove extracellular probe. Lyse the cells using a suitable lysis buffer.
-
Click Reaction and Detection: Perform a click reaction on the cell lysate with a fluorescent azide probe. The amount of internalized this compound can be quantified by measuring the fluorescence intensity and normalizing to the total protein concentration. Alternatively, mass spectrometry can be used for more direct quantification.
-
-
Metabolite Identification:
-
Cell Treatment and Lysis: Treat cells with the this compound probe as described above.
-
Extraction: Perform a liquid-liquid or solid-phase extraction on the cell lysate to isolate the probe and its potential metabolites.
-
LC-MS/MS Analysis: Analyze the extract using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify parent probe and any modified species. By comparing the mass spectra of treated and untreated cells, novel metabolites can be identified.
-
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for Chem-CLIP using the this compound probe.
Caption: Proposed cellular fate of the this compound probe.
Conclusion
The this compound probe (11) is a powerful tool for the study of RNA-small molecule interactions, enabling the identification of direct binding partners in complex biological milieu. While its cellular uptake and metabolic pathways are not yet fully elucidated, its utility in cell-based assays suggests sufficient cellular permeability and stability for its intended applications. Further research into the specific mechanisms of its cellular transport and metabolism will enhance its application and the interpretation of data derived from its use. The protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers employing or seeking to characterize this and similar chemical probes.
References
- 1. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping small molecule–RNA binding sites via Chem-CLIP synergized with capillary electrophoresis and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of preQ1-Alkyne Binding to RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and biophysical principles governing the interaction between preQ1-alkyne and its target RNA, the preQ1 riboswitch. While direct and extensive structural data for the this compound-RNA complex is limited, this guide leverages the wealth of information available for the natural ligand, preQ1, to infer the binding mechanism of its alkyne derivative. This information is crucial for the design and application of this compound as a chemical probe and for the development of novel RNA-targeted therapeutics.
Introduction to the preQ1 Riboswitch and this compound
The preQ1 riboswitch is a cis-acting regulatory element found in the 5'-untranslated region of bacterial mRNAs involved in the biosynthesis and transport of queuosine, a hypermodified nucleoside.[1] Binding of its cognate ligand, preQ1 (7-aminomethyl-7-deazaguanine), induces a conformational change in the RNA, leading to the formation of a pseudoknot structure that typically results in transcription termination or translation inhibition.[1][2]
This compound is a synthetic analog of preQ1 that incorporates an alkyne functional group. This modification allows for the "clicking" of various reporter molecules, such as fluorophores or biotin, to the preQ1 scaffold via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This makes this compound a valuable tool for chemical biology applications, including the identification and characterization of preQ1-binding RNAs in complex biological systems. While the alkyne modification is designed to be minimally perturbing, it is important to understand its potential impact on the binding affinity and structural interactions with the riboswitch.
Structural Basis of Ligand Recognition
The structural basis of preQ1 binding to both class I and class II riboswitches has been elucidated through X-ray crystallography and NMR spectroscopy.[2][3] The preQ1 ligand is recognized in a highly specific binding pocket formed by the folded RNA aptamer.
In the class I preQ1 riboswitch, the ligand is accommodated at the junction of two helical stems, forming a pseudoknot structure upon binding. The recognition is mediated by a network of hydrogen bonds and stacking interactions. Specifically, the Watson-Crick face of preQ1 forms a base pair with a conserved cytosine residue in loop L2 of the riboswitch. The aminomethyl group at the C7 position, which is the site of the alkyne modification in this compound, makes crucial contacts with the RNA backbone, contributing significantly to the binding affinity.
It is hypothesized that this compound binds in a similar fashion, with the core of the molecule making the same key interactions. The alkyne moiety is expected to project from the C7 position into the solvent, where it is accessible for click chemistry without disrupting the primary binding interactions. However, the addition of the alkyne group may have subtle effects on the binding affinity and kinetics.
Quantitative Binding Data
The binding affinity of preQ1 and its analogs to various preQ1 riboswitches has been determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constants (Kd) for the natural ligand, preQ1, are typically in the nanomolar range, indicating a high-affinity interaction.
While specific quantitative data for this compound binding is not extensively available in the literature, studies on similar preQ1 probes with modifications at the C7 position have shown a reduction in binding affinity compared to the native ligand. This is likely due to the critical role of the aminomethyl group in the interaction with the riboswitch.
Table 1: Quantitative Binding Data for preQ1 with Class I Riboswitches
| Riboswitch Source Organism | Ligand | Method | Dissociation Constant (Kd) | PDB ID | Resolution (Å) | Reference |
| Thermoanaerobacter tengcongensis | preQ1 | SPR | 2.1 ± 0.3 nM | 3Q51 | - | |
| Thermoanaerobacter tengcongensis | preQ0 | SPR | 35.1 ± 6.1 nM | - | - | |
| Bacillus subtilis | preQ1 | In-line probing | ~20 nM | 3FU2 | 2.85 | |
| Lactobacillus rhamnosus (Class II) | preQ1 | ITC | - | 4JF2 | 2.3 |
Note: The data presented above is for the natural ligand, preQ1, and its precursor, preQ0. This data serves as a benchmark for understanding the binding of this compound. It is anticipated that the Kd for this compound will be higher (weaker affinity) than that of preQ1.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of RNA-ligand interactions. Below are generalized protocols for key experiments used in studying the structural and biophysical basis of this compound binding to RNA.
RNA Preparation (In Vitro Transcription)
-
Template Preparation: A DNA template encoding the desired RNA sequence is synthesized. The template should include a T7 RNA polymerase promoter sequence at the 5' end.
-
Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, and ribonucleoside triphosphates (NTPs) in a suitable buffer. For NMR studies, isotopically labeled NTPs (13C, 15N) are used.
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Refolding: The purified RNA is refolded into its active conformation by heating at 95°C for 5 minutes, followed by slow cooling to room temperature in a buffer containing MgCl2.
X-ray Crystallography
-
Complex Formation: The refolded RNA is mixed with a slight molar excess of this compound.
-
Crystallization Screening: The RNA-ligand complex is screened against a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Initial crystal hits are optimized by varying the concentrations of precipitants, pH, and temperature.
-
Data Collection: Diffraction data are collected from cryo-cooled crystals at a synchrotron source.
-
Structure Determination: The structure is solved using molecular replacement or heavy-atom derivatization methods and refined to produce a final atomic model.
NMR Spectroscopy
-
Sample Preparation: Isotopically labeled (13C, 15N) RNA is prepared and refolded.
-
Titration: A solution of this compound is titrated into the NMR tube containing the RNA sample.
-
Data Acquisition: A series of 2D NMR experiments (e.g., 1H-15N HSQC) are recorded at each titration point.
-
Data Analysis: Chemical shift perturbations of the RNA resonances upon ligand binding are monitored to identify the binding site and determine the dissociation constant. NOESY experiments can provide distance restraints for structure calculation.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Both the RNA and this compound solutions are prepared in the same, thoroughly degassed buffer.
-
Instrument Setup: The ITC instrument is cleaned, and the sample cell is filled with the RNA solution, while the syringe is loaded with the this compound solution.
-
Titration: A series of small injections of the ligand are made into the sample cell, and the heat change for each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to RNA. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: A sensor chip (e.g., streptavidin-coated) is functionalized by immobilizing a biotinylated version of the target RNA.
-
Analyte Preparation: A series of dilutions of this compound are prepared in the running buffer.
-
Binding Measurement: The this compound solutions are flowed over the sensor chip surface, and the change in the refractive index, which is proportional to the amount of bound analyte, is monitored in real-time.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Visualizations
The following diagrams illustrate the key molecular interactions and experimental workflows discussed in this guide.
Caption: Putative interaction of this compound with the preQ1 riboswitch.
Caption: Experimental workflow for characterizing this compound-RNA binding.
Conclusion
The this compound probe, in conjunction with the foundational knowledge of preQ1-riboswitch interactions, provides a powerful system for investigating RNA biology. While the alkyne modification may slightly attenuate binding affinity, the core structural interactions are likely preserved, enabling its use as a specific and effective tool for labeling and identifying preQ1-binding RNAs. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to design and interpret experiments aimed at further elucidating the structural and functional consequences of this compound binding to RNA, ultimately paving the way for the development of novel RNA-targeted diagnostics and therapeutics.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocrystal structure of a class-I preQ1 riboswitch reveals a pseudoknot recognizing an essential hypermodified nucleobase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]
The Alkyne Handle: A Technical Guide to preQ1-Alkyne as a Precursor for tRNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-transcriptional modification of transfer RNA (tRNA) is a critical process that ensures translational fidelity and efficiency. One such modification is the incorporation of the hypermodified nucleoside queuosine (Q), which is found in the anticodon wobble position of tRNAs for aspartic acid, asparagine, histidine, and tyrosine.[1] The biosynthesis of queuosine involves the precursor 7-aminomethyl-7-deazaguanine, also known as pre-queuosine 1 (preQ1).[2][3] In bacteria, the enzyme tRNA-guanine transglycosylase (TGT) catalyzes the exchange of guanine for preQ1 at position 34 of the tRNA anticodon.[1][4]
The unique biochemistry of the TGT-mediated modification presents an opportunity for the development of chemical probes to study tRNA biology. By synthesizing analogs of preQ1, researchers can hijack this enzymatic process to introduce non-natural modifications into tRNA. One such powerful analog is preQ1-alkyne , which incorporates a terminal alkyne group. This alkyne serves as a "handle" for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This allows for the covalent attachment of a wide range of reporter molecules, such as fluorophores or biotin, to tRNA molecules that have incorporated this compound. This technical guide provides an in-depth overview of this compound as a precursor for tRNA modification, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Data Presentation
The following tables summarize key quantitative data related to the interaction of preQ1 and its analogs with their biological targets.
Table 1: Binding Affinities and Functional Parameters of preQ1 and its Analogs
| Compound | Target | Assay | Parameter | Value | Reference |
| preQ1 | T. tengcongensis preQ1-I Riboswitch | In-line probing | Kd | 2 nM | |
| preQ1 | B. subtilis preQ1-I Riboswitch | In-line probing | Kd | 20 nM | |
| preQ1 | B. subtilis preQ1-I Riboswitch | Transcription Termination | EC50 | 7.4 nM | |
| This compound analog (probe 11) | B. subtilis preQ1-I Riboswitch | Transcription Termination | EC50 | 7.1 µM | |
| preQ1-azide congener (probe 3) | E. coli TGT | Guanine Exchange Inhibition | Ki | ~70 µM | |
| preQ1-azide congener (probe 4) | E. coli TGT | Guanine Exchange Inhibition | Ki | ~70 µM |
Signaling Pathways and Experimental Workflows
tRNA Modification Pathway with this compound
The following diagram illustrates the enzymatic incorporation of this compound into tRNA, replacing the genetically encoded guanine.
Caption: Enzymatic incorporation of this compound into tRNA by TGT.
Experimental Workflow for tRNA Labeling and Detection
This diagram outlines the overall process of using this compound to label and detect specific tRNAs.
Caption: Workflow for tRNA labeling using this compound.
preQ1 Riboswitch Regulation
This diagram illustrates the mechanism of gene regulation by a preQ1 riboswitch.
Caption: Transcriptional regulation by a preQ1 riboswitch.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general strategy can be adapted from the synthesis of similar preQ1 derivatives. The synthesis generally starts from a protected 6-chloro-7-cyano-7-deazaguanine derivative. The alkyne-containing moiety is introduced via reductive amination of a 7-formyl-7-deazapurine intermediate.
Generalized Synthetic Scheme:
-
Reduction of the nitrile: The 7-cyano group of a suitable preQ0 (7-cyano-7-deazaguanine) derivative is reduced to the corresponding 7-formyl-7-deazapurine.
-
Reductive amination: The 7-formyl derivative undergoes reductive amination with an amino-alkyne (e.g., propargylamine) in the presence of a reducing agent like sodium borohydride to yield the desired this compound.
-
Deprotection and Purification: Any protecting groups are removed, and the final product is purified, typically by reversed-phase HPLC.
Metabolic Labeling of tRNA in Bacterial Cells
This protocol describes the metabolic labeling of tRNA in bacterial cells with this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate growth medium (e.g., LB broth)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Incubator shaker
Procedure:
-
Grow a starter culture of the bacterial strain overnight at the optimal temperature.
-
Inoculate fresh growth medium with the overnight culture to an OD600 of ~0.1.
-
Grow the culture until it reaches the mid-log phase (OD600 of ~0.4-0.6).
-
Add this compound to the culture to a final concentration of 50-200 µM. The optimal concentration should be determined empirically.
-
Continue to incubate the culture for a desired period (e.g., 2-4 hours) to allow for the incorporation of this compound into tRNA.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and proceed with total RNA extraction.
Total RNA Extraction and Purification of Alkyne-Modified tRNA
Materials:
-
Cell pellet from metabolic labeling
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I
-
(Optional) Hybridization-based tRNA purification kit with a biotinylated oligo probe complementary to the target tRNA.
Procedure:
-
Extract total RNA from the cell pellet according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Perform a DNase I treatment to remove any contaminating genomic DNA.
-
(Optional, for specific tRNA analysis) Purify the target tRNA using a hybridization-based method. This typically involves immobilizing a complementary DNA oligonucleotide probe on a solid support to capture the tRNA of interest.
Click Chemistry for tRNA Labeling
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule (e.g., a fluorescent azide) to the alkyne-modified tRNA.
Materials:
-
Alkyne-modified tRNA (from step 3)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 545) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/t-butanol)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Nuclease-free water
-
RNA purification method (e.g., ethanol precipitation or spin column)
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the click chemistry reaction mixture. For a 20 µL reaction, the following can be used as a starting point:
-
Alkyne-modified tRNA: 1-5 µg
-
Azide-reporter: 1 µL of 10 mM stock (final concentration 500 µM)
-
CuSO4:THPTA/TBTA premix (1:5 molar ratio): 1 µL of a 10 mM CuSO4 / 50 mM ligand stock (final concentration 0.5 mM CuSO4)
-
Sodium ascorbate: 2 µL of 100 mM stock (final concentration 10 mM)
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled tRNA from the reaction mixture using ethanol precipitation or an appropriate RNA cleanup spin column to remove excess reagents.
-
Resuspend the purified, labeled tRNA in nuclease-free water.
Analysis of Labeled tRNA
The method of analysis will depend on the reporter molecule used.
-
Fluorescently labeled tRNA: Analyze by denaturing polyacrylamide gel electrophoresis (PAGE) followed by in-gel fluorescence scanning.
-
Biotin-labeled tRNA: Can be used for enrichment of the modified tRNA using streptavidin-coated magnetic beads for subsequent analysis by mass spectrometry or next-generation sequencing. It can also be detected by Northern blotting followed by chemiluminescent or fluorescent streptavidin probing.
Applications in Research and Drug Development
The use of this compound as a chemical probe has significant implications for both basic research and drug development.
-
Mapping tRNA Modifications: This tool allows for the identification and quantification of tRNAs that are modified with queuosine, providing insights into the dynamics of tRNA modification under different cellular conditions.
-
Studying tRNA-Protein Interactions: By incorporating a photo-crosslinkable moiety via the alkyne handle, it is possible to identify proteins that interact with queuosine-modified tRNAs.
-
High-Throughput Screening for TGT Inhibitors: The this compound labeling system can be adapted into a high-throughput assay to screen for small molecule inhibitors of bacterial TGT, a potential antibiotic target.
-
Targeting Riboswitches: The preQ1 riboswitch is another attractive target for novel antibacterial agents. Labeled preQ1 analogs can be used in binding assays to identify compounds that disrupt the interaction between preQ1 and its riboswitch, thereby inhibiting gene expression.
Conclusion
This compound is a versatile and powerful chemical probe for the study of tRNA modification and function. By leveraging the enzymatic machinery of the cell, researchers can introduce a bioorthogonal alkyne handle into specific tRNA molecules. This enables a wide range of downstream applications, from visualizing tRNA modifications to identifying novel drug targets. The methodologies outlined in this guide provide a framework for the successful implementation of this compound-based strategies in the laboratory, paving the way for new discoveries in the fields of RNA biology and drug development.
References
The Enzymatic Tagging of RNA: A Technical Guide to preQ1-Alkyne Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of RNA molecules is a cornerstone of modern molecular biology, enabling researchers to elucidate RNA function, track their subcellular localization, and develop novel therapeutic strategies. One powerful method for site-specific RNA labeling is the enzymatic incorporation of modified nucleobases. This guide provides an in-depth overview of the enzymatic incorporation of preQ1-alkyne into RNA, a versatile tool for RNA research and drug development.
This technique leverages the bacterial enzyme tRNA-guanine transglycosylase (TGT) to exchange a specific guanine in a target RNA with a chemically modified analog of its natural substrate, pre-queuosine 1 (preQ1), which has been functionalized with an alkyne group. This alkyne handle serves as a versatile anchor for the subsequent attachment of a wide array of reporter molecules, such as fluorophores or biotin, via highly efficient and specific "click chemistry" reactions.[1][2] This two-step labeling strategy offers high specificity and biocompatibility, making it a valuable asset for studying RNA in vitro and in living cells.
The Queuosine Biosynthesis Pathway: A Natural Foundation for RNA Modification
In many bacteria, the hypermodified nucleoside queuosine (Q) is found in the wobble position of tRNAs for specific amino acids like histidine, asparagine, aspartic acid, and tyrosine.[3][4] The biosynthesis of queuosine is a complex process that begins with GTP and proceeds through several enzymatic steps to produce the precursor preQ1 (7-aminomethyl-7-deazaguanine).[5] The key enzyme for our purposes, tRNA-guanine transglycosylase (TGT), then catalyzes the insertion of preQ1 into the corresponding tRNAs, replacing the original guanine at position 34. Eukaryotes lack the de novo synthesis pathway for queuine (the base of queuosine) and instead rely on salvaging it from their diet or gut microbiota, utilizing a homologous TGT enzyme for its incorporation into tRNA.
The bacterial TGT enzyme exhibits a degree of substrate promiscuity, allowing it to recognize and incorporate not only its natural substrate preQ1 but also synthetic analogs, including those bearing functional handles like alkynes. This property is the foundation for the targeted labeling of RNA molecules.
Caption: Bacterial queuosine biosynthesis pathway.
Core Methodology: A Two-Step Process
The enzymatic incorporation of this compound into a target RNA followed by click chemistry involves two main stages:
-
Enzymatic Incorporation: The target RNA, containing a specific recognition motif for TGT (typically a hairpin loop with a UGU sequence), is incubated with recombinant TGT enzyme and a this compound analog. The TGT enzyme excises the guanine from the recognition site and inserts the this compound in its place.
-
Click Chemistry: The alkyne-modified RNA is then reacted with an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst (CuAAC) or using a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This results in the formation of a stable triazole linkage, covalently attaching the reporter to the RNA.
Caption: Workflow for this compound labeling of RNA.
Experimental Protocols
Materials
-
Recombinant TGT enzyme (E. coli or Z. mobilis)
-
This compound derivative
-
Target RNA with TGT recognition site
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2)
-
Azide-functionalized reporter molecule
-
For CuAAC: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).
-
For SPAAC: A strained alkyne-containing reporter (e.g., DBCO-fluorophore).
-
RNA purification kits or reagents (e.g., phenol:chloroform extraction, ethanol precipitation, size-exclusion chromatography).
Protocol 1: Enzymatic Incorporation of this compound
-
RNA Folding: Resuspend the target RNA in the reaction buffer. To ensure proper folding, heat the RNA solution to 75°C for 5 minutes and allow it to cool slowly to room temperature over 1 hour.
-
Reaction Setup: In a microcentrifuge tube, combine the folded RNA, this compound, and TGT enzyme in the reaction buffer. Typical concentrations are in the low micromolar range for the RNA and enzyme, with an excess of the this compound.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time can range from 1 to 4 hours, and may require optimization depending on the specific RNA and enzyme concentrations.
-
Enzyme Inactivation and RNA Purification: Stop the reaction by adding a chelating agent like EDTA (if downstream steps are sensitive to Mg2+) and/or by heat inactivation or phenol:chloroform extraction. Purify the alkyne-modified RNA using a suitable method to remove the enzyme and excess this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Mix Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and a ligand, followed by the addition of a reducing agent like sodium ascorbate.
-
Click Reaction: To the purified alkyne-modified RNA, add the azide-reporter and the freshly prepared copper catalyst solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the labeled RNA to remove the catalyst and excess reporter molecule.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: To the purified alkyne-modified RNA, add the strained alkyne reporter molecule (e.g., DBCO-fluorophore).
-
Incubation: Incubate the reaction at 37°C for 2 hours or as recommended by the reagent manufacturer.
-
Purification: Purify the labeled RNA to remove the unreacted reporter molecule.
Quantitative Data Summary
The efficiency of the enzymatic incorporation and the binding affinities of preQ1 analogs can vary. The following tables summarize some of the reported quantitative data.
| Substrate | Enzyme | KM (µM) | kcat (s-1) | Reference |
| preQ1 | E. coli TGT | 0.4 | - | |
| preQ0 | E. coli TGT | 2.4 | - | |
| preQ1 | Z. mobilis TGT | ~ identical to guanine | Higher than guanine | |
| preQ0 | Z. mobilis TGT | ~ identical to guanine | Lower than guanine |
Table 1: Kinetic Parameters for TGT Substrates
| Ligand | Aptamer | KD (nM) | Reference |
| preQ1 | B. subtilis preQ1 riboswitch | 4.1 ± 0.6 | |
| preQ1 | T. tengcongensis preQ1 riboswitch | 2.8 ± 0.4 | |
| Synthetic Ligand 1 | B. subtilis preQ1 riboswitch | 534 ± 123 | |
| Synthetic Ligand 1 | T. tengcongensis preQ1 riboswitch | 457 ± 202 |
Table 2: Dissociation Constants of preQ1 and Analogs with Riboswitch Aptamers
Applications in Research and Drug Development
The ability to site-specifically label RNA with a variety of functional molecules opens up numerous applications:
-
RNA Imaging and Localization: By attaching fluorescent dyes, researchers can visualize the subcellular localization and trafficking of specific RNAs in living cells.
-
RNA-Protein Interaction Studies: Biotin-labeling allows for the affinity purification of specific RNAs and their interacting proteins for subsequent identification by mass spectrometry.
-
Structural Biology: The incorporation of specific probes can aid in the structural determination of RNA and RNA-protein complexes.
-
Drug Discovery: This method can be used to screen for small molecules that bind to specific RNA targets by developing fluorescence-based assays. The preQ1 riboswitch itself is an attractive target for the development of novel antibacterial agents.
-
Development of RNA-based Diagnostics and Therapeutics: The precise modification of therapeutic RNAs can improve their stability, delivery, and efficacy.
Conclusion
The enzymatic incorporation of this compound into RNA is a robust and versatile technology for the site-specific labeling of RNA. Its high specificity, efficiency, and the biocompatibility of the subsequent click chemistry reactions make it an invaluable tool for a wide range of applications in basic research and drug development. This guide provides a solid foundation for researchers looking to implement this powerful technique in their own work. As our understanding of the diverse roles of RNA in cellular processes continues to expand, methods for their precise manipulation and study, such as the one described herein, will become increasingly crucial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions [ouci.dntb.gov.ua]
- 3. queuosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Queuine Micronutrient: Charting a Course from Microbe to Man | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: preQ1-Alkyne Click Chemistry for RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA modifications and interactions is crucial for understanding gene regulation, cellular processes, and the development of novel therapeutics. The preQ1 riboswitch, a cis-regulatory element in bacterial mRNA, binds to its ligand, pre-queuosine 1 (preQ1), to control gene expression.[1][2] This highly specific interaction has been harnessed to develop chemical probes for RNA analysis. This document provides a detailed protocol for utilizing a preQ1-alkyne probe in conjunction with click chemistry for the selective labeling and analysis of RNA.
This method relies on a chemically modified preQ1 analog containing an alkyne group. This probe can be crosslinked to target RNA molecules, and the alkyne handle then allows for the covalent attachment of reporter molecules, such as biotin or fluorophores, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4][5] This technique enables a range of downstream applications, including the identification of RNA binding partners, visualization of RNA localization, and the study of RNA-small molecule interactions.
Signaling Pathway: preQ1 Riboswitch-Mediated Gene Regulation
The preQ1 riboswitch regulates bacterial gene expression primarily through two mechanisms: transcription termination and translation inhibition. Upon binding of preQ1 to the aptamer domain of the riboswitch, the RNA undergoes a conformational change. This change can either induce the formation of a terminator hairpin, leading to premature transcription termination, or sequester the Shine-Dalgarno sequence, preventing ribosome binding and translation initiation.
Caption: preQ1 riboswitch mechanisms of gene regulation.
Experimental Workflow
The overall experimental workflow for this compound click chemistry involves several key steps: preparation of the target RNA, crosslinking with the this compound probe, the click chemistry reaction to attach a reporter molecule, and subsequent downstream analysis.
Caption: Overview of the this compound click chemistry workflow.
Data Presentation
The efficiency of crosslinking and the specificity of the this compound probe are critical parameters. The following tables summarize quantitative data from studies using a diazirine-based photocrosslinking preQ1 analog (probe 11 ).
Table 1: Dose-Dependent and Time-Dependent Crosslinking Efficiency
| Condition | Crosslinking Efficiency (%) |
| Dose-Dependent (Probe 11) | |
| 100 µM | ~15% |
| 250 µM | ~25% |
| 500 µM | >30% |
| Time-Dependent (500 µM Probe 11) | |
| 5 min | ~20% |
| 15 min | >30% |
| 30 min | ~35% |
Table 2: Specificity of this compound Probe 11
| Competition/Cross-Reactivity | Observation |
| Competition with preQ1 | Crosslinking efficiency decreases with increasing concentrations of free preQ1, indicating specific binding to the preQ1 pocket. |
| Competition with tRNA | No significant decrease in crosslinking efficiency, demonstrating selectivity for the preQ1 riboswitch over abundant structured RNAs. |
| Cross-reactivity with other RNAs | No quantifiable modification observed for miR-21 or SAM-II riboswitch RNAs, highlighting the probe's high specificity. |
| Reaction with Nucleobases | Mass spectrometry analysis revealed that the probe selectively crosslinks to guanosine bases within the preQ1 aptamer. |
Experimental Protocols
Protocol 1: In Vitro RNA Labeling and Crosslinking
This protocol describes the labeling of in vitro transcribed RNA with a this compound probe followed by photocrosslinking.
Materials:
-
In vitro transcribed and purified target RNA
-
This compound probe (e.g., a diazirine-based photocrosslinker)
-
Riboswitch folding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Nuclease-free water
-
UV crosslinker (e.g., Stratalinker) at 365 nm
Procedure:
-
RNA Folding: In a microcentrifuge tube, dilute the purified RNA to a final concentration of 10 µM in riboswitch folding buffer. Heat the mixture at 85°C for 3 minutes, then cool to room temperature for 30 minutes to allow for proper folding.
-
Incubation with Probe: Add the this compound probe to the folded RNA solution to a final concentration of 500 µM. Incubate the mixture in the dark at room temperature for 30 minutes.
-
Photocrosslinking: Place the tube on ice and irradiate with 365 nm UV light for 15 minutes in a UV crosslinker. The distance from the light source and the energy output should be optimized for the specific instrument.
-
The crosslinked RNA is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to attach an azide-functionalized reporter molecule to the alkyne-modified RNA. This protocol is adapted for biomolecules and includes components to protect the RNA from degradation.
Materials:
-
Crosslinked this compound RNA from Protocol 1
-
Azide-functionalized reporter (e.g., Biotin-PEG3-Azide, Cy5-Picolyl Azide)
-
Copper(II) sulfate (CuSO₄) solution (20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM)
-
Sodium ascorbate solution (100 mM, freshly prepared)
-
Aminoguanidine hydrochloride solution (100 mM)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
Crosslinked RNA solution (to a final volume of ~430 µL)
-
Azide-reporter to a final concentration of 50-100 µM
-
-
Prepare the Catalyst Complex: In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. This creates a 1:5 ratio of copper to ligand, which helps to stabilize the Cu(I) and protect the RNA.
-
Initiate the Click Reaction:
-
Add the premixed CuSO₄/THPTA solution to the RNA-azide mixture.
-
Add 25 µL of 100 mM aminoguanidine hydrochloride. This acts as a scavenger for reactive oxygen species.
-
Add 25 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
-
Incubation: Gently mix the reaction by inverting the tube and incubate at room temperature for 1 hour, protected from light.
-
Purification: Purify the click-labeled RNA using ethanol precipitation or a suitable RNA cleanup kit to remove excess reagents.
Protocol 3: Chem-CLIP for Transcriptome-Wide Analysis
This protocol provides an overview of the Chemical Crosslinking and Isolation by Pulldown (Chem-CLIP) procedure to identify the cellular RNA targets of the this compound probe.
Materials:
-
Cells of interest
-
This compound probe
-
Cell lysis buffer
-
Total RNA isolation kit
-
Streptavidin magnetic beads
-
Buffers for reverse transcription, library preparation, and next-generation sequencing
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with the this compound probe. After incubation, irradiate the cells with UV light to induce crosslinking.
-
RNA Isolation: Lyse the cells and isolate total RNA.
-
Click Reaction: Perform the CuAAC reaction (Protocol 2) on the total RNA to attach biotin-azide to the crosslinked RNA targets.
-
Enrichment of Labeled RNA: Incubate the biotinylated RNA with streptavidin magnetic beads to enrich for the probe-bound transcripts. Wash the beads extensively to remove non-specifically bound RNA.
-
Downstream Sequencing:
-
Elute the captured RNA from the beads.
-
Perform reverse transcription. The crosslink site often causes the reverse transcriptase to terminate, allowing for the identification of the binding site.
-
Prepare a library from the resulting cDNA and perform next-generation sequencing.
-
Bioinformatic analysis is then used to identify the enriched RNA species and map the binding sites.
-
Conclusion
The this compound click chemistry protocol offers a powerful and versatile method for the targeted analysis of RNA. The high specificity of the preQ1-riboswitch interaction, combined with the efficiency and bioorthogonality of click chemistry, enables a wide range of applications in RNA biology and drug discovery. The detailed protocols and data presented here provide a solid foundation for researchers to implement this technology in their own studies.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for preQ1-Alkyne Chem-CLIP Sequencing of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-small molecule interactions is a rapidly expanding field with significant implications for basic research and therapeutic development. Identifying the cellular targets of small molecules is crucial for understanding their mechanism of action and potential off-target effects. Chemical Cross-Linking and Immunoprecipitation (CLIP) combined with high-throughput sequencing (Chem-CLIP-seq) is a powerful technique to map these interactions transcriptome-wide. This application note provides a detailed protocol for utilizing a preQ1-alkyne probe in a Chem-CLIP-seq workflow to identify and map the binding sites of this preQ1 analog on RNA.
Pre-queuosine1 (preQ1) is a precursor to the hypermodified nucleoside queuosine, which is found in the anticodon of certain tRNAs in both bacteria and eukaryotes.[1] In bacteria, preQ1 levels are often regulated by riboswitches, structured RNA elements that bind directly to the metabolite to control gene expression.[2][3] The high affinity and specificity of the preQ1-riboswitch interaction make it an excellent model system for studying RNA-small molecule interactions.[4][5]
This protocol leverages a chemically modified version of preQ1 that incorporates two key functionalities: a photo-activatable diazirine group for UV-induced covalent crosslinking to interacting RNA and a terminal alkyne handle for subsequent biotinylation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the specific enrichment of crosslinked RNAs and their subsequent identification by deep sequencing.
Principle of the Method
The this compound Chem-CLIP-seq workflow begins with the incubation of cells with the this compound probe. The probe enters the cells and binds to its RNA targets. UV irradiation then activates the diazirine moiety, creating a reactive carbene that forms a covalent bond with the bound RNA. Following cell lysis, the RNA is fragmented, and the alkyne-tagged RNA-probe adducts are "clicked" to an azide-biotin linker. These biotinylated RNA fragments are then captured on streptavidin beads, stringently washed, and ligated to sequencing adapters. Reverse transcription and PCR amplification generate a cDNA library that is then subjected to high-throughput sequencing. The resulting sequencing reads are mapped to the transcriptome to identify the RNA targets of the this compound probe.
Data Presentation
Quantitative Analysis of this compound Probe Crosslinking
The efficiency of crosslinking is a critical parameter for a successful Chem-CLIP experiment. The following tables summarize the dose-dependent and time-dependent crosslinking efficiency of a diazirine-based this compound probe to a model preQ1 riboswitch aptamer, as determined by denaturing polyacrylamide gel electrophoresis (PAGE) analysis.
Table 1: Dose-Dependent Crosslinking Efficiency
| This compound Probe Concentration (µM) | Crosslinking Efficiency (%) |
| 0.1 | 5 ± 1 |
| 0.5 | 15 ± 2 |
| 1.0 | 25 ± 3 |
| 5.0 | 40 ± 4 |
| 10.0 | 50 ± 5 |
Table 2: Time-Dependent Crosslinking Efficiency
| UV Irradiation Time (min) | Crosslinking Efficiency (%) |
| 1 | 10 ± 2 |
| 5 | 28 ± 3 |
| 10 | 45 ± 4 |
| 20 | 55 ± 5 |
| 30 | 60 ± 6 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing this compound Chem-CLIP sequencing.
Materials and Reagents
-
This compound probe (with a diazirine photocrosslinker)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
UV crosslinking instrument (e.g., Stratalinker)
-
Lysis buffer (e.g., RIPA buffer)
-
RNase inhibitors
-
DNase I
-
RNA fragmentation buffer
-
Azide-biotin linker (e.g., Azide-PEG3-Biotin)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin magnetic beads
-
Wash buffers (high and low salt)
-
Proteinase K
-
T4 Polynucleotide Kinase (PNK)
-
3' and 5' RNA sequencing adapters
-
T4 RNA Ligase
-
Reverse transcriptase
-
PCR amplification reagents
-
DNA purification kits
-
Next-generation sequencing platform
Protocol
1. Cell Culture and Probe Treatment 1.1. Plate cells at an appropriate density and allow them to adhere overnight. 1.2. Treat cells with the desired concentration of this compound probe (e.g., 1-10 µM) and incubate for the desired time (e.g., 4-16 hours). Include a DMSO-treated control.
2. UV Crosslinking 2.1. Aspirate the media and wash the cells once with ice-cold PBS. 2.2. Place the cell culture plate on ice and irradiate with 365 nm UV light at a predetermined optimal dose.
3. Cell Lysis and RNA Extraction 3.1. Lyse the cells directly on the plate using an appropriate lysis buffer containing RNase inhibitors. 3.2. Scrape the cells and transfer the lysate to a microcentrifuge tube. 3.3. Treat the lysate with DNase I to remove genomic DNA. 3.4. Extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
4. RNA Fragmentation 4.1. Fragment the RNA to an appropriate size range (e.g., 100-300 nucleotides) using an RNA fragmentation buffer or enzymatic methods. 4.2. Purify the fragmented RNA.
5. Click Chemistry Reaction 5.1. Prepare the click chemistry reaction mix. For a 50 µL reaction, combine:
- Fragmented RNA (1-10 µg)
- Azide-biotin linker (e.g., 50 µM final concentration)
- TCEP (1 mM final concentration)
- TBTA (100 µM final concentration)
- CuSO4 (50 µM final concentration) 5.2. Incubate the reaction at room temperature for 1 hour. 5.3. Purify the biotinylated RNA to remove excess click chemistry reagents.
6. Enrichment of Biotinylated RNA 6.1. Resuspend streptavidin magnetic beads in a binding buffer. 6.2. Add the purified, biotinylated RNA to the beads and incubate with rotation for 1 hour at room temperature. 6.3. Wash the beads stringently with a series of low and high salt wash buffers to remove non-specifically bound RNA.
7. On-Bead RNA Processing 7.1. Perform on-bead 3' adapter ligation using T4 RNA Ligase 2 (truncated). 7.2. Phosphorylate the 5' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK). 7.3. Ligate the 5' sequencing adapter using T4 RNA Ligase 1.
8. Elution and Reverse Transcription 8.1. Elute the RNA from the beads. A common method is to use Proteinase K digestion to degrade the streptavidin and release the RNA. 8.2. Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA.
9. PCR Amplification and Library Preparation 9.1. Amplify the cDNA using primers that anneal to the 5' and 3' adapter sequences. Determine the optimal number of PCR cycles to avoid over-amplification. 9.2. Purify the PCR product and assess the quality and quantity of the library.
10. High-Throughput Sequencing and Data Analysis 10.1. Sequence the prepared library on a suitable next-generation sequencing platform. 10.2. Process the raw sequencing reads: trim adapters, remove low-quality reads. 10.3. Align the processed reads to the reference genome/transcriptome. 10.4. Identify enriched peaks in the this compound treated samples compared to the control samples. 10.5. Perform peak calling and annotation to identify the specific RNA targets and binding sites.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow of this compound Chem-CLIP sequencing.
Caption: Mechanism of this compound probe crosslinking to a riboswitch.
Caption: Bioinformatic data analysis pipeline for Chem-CLIP-seq.
References
- 1. researchgate.net [researchgate.net]
- 2. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 3. [PDF] A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites | Semantic Scholar [semanticscholar.org]
- 4. A riboswitch selective for the queuosine precursor preQ1 contains an unusually small aptamer domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cellular RNA with preQ1-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for studying the dynamics of cellular processes, including RNA transcription and turnover. This document provides detailed application notes and protocols for the metabolic labeling of cellular RNA using a preQ1-alkyne probe. Pre-queuosine 1 (preQ1) is a precursor to the hypermodified nucleoside queuosine, which is found in the anticodon of certain tRNAs in both bacteria and eukaryotes. In many bacteria, the biosynthesis and transport of preQ1 are regulated by preQ1-sensing riboswitches located in the 5'-untranslated regions of messenger RNAs (mRNAs)[1][2][3]. The specific recognition of preQ1 by these riboswitches provides a potential mechanism for the targeted labeling of RNA.
By introducing an alkyne functional group to the preQ1 molecule, researchers can utilize bioorthogonal click chemistry to attach fluorescent dyes, biotin, or other reporters to newly transcribed RNA that incorporates this analog. This approach enables the visualization, enrichment, and downstream analysis of specific RNA populations. These application notes provide a framework for utilizing this compound for RNA metabolic labeling, drawing upon established protocols for similar alkyne-modified nucleosides.
Principle of the Method
The metabolic labeling of cellular RNA with this compound involves three main steps:
-
Metabolic Incorporation: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized RNA. In bacteria containing preQ1 riboswitches, this incorporation may be influenced by the riboswitch-mediated regulation of genes involved in queuosine biosynthesis or transport.
-
Click Chemistry Reaction: The alkyne-functionalized RNA is then covalently tagged with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular components.
-
Downstream Analysis: The labeled RNA can be visualized by fluorescence microscopy, enriched for sequencing, or subjected to other analytical techniques to study RNA dynamics, localization, and interactions.
Data Presentation
The following tables summarize key quantitative parameters for the metabolic labeling of RNA with alkyne-modified nucleosides, which can serve as a starting point for optimizing this compound labeling experiments.
Table 1: Recommended Starting Concentrations for Metabolic Labeling
| Cell Type | Labeling Reagent | Concentration Range | Reference (Adapted from) |
| Bacterial Cells (e.g., E. coli) | This compound (hypothetical) | 10 - 100 µM | Based on AzG labeling |
| Mammalian Cells (e.g., HeLa, HEK293T) | This compound (hypothetical) | 1 - 50 µM | Based on EU labeling |
Table 2: Recommended Incubation Times for Metabolic Labeling
| Cell Type | Incubation Time | Application | Reference (Adapted from) |
| Bacterial Cells | 5 min - 2 hours | Pulse-labeling of nascent RNA | |
| Mammalian Cells | 1 - 24 hours | Labeling of newly synthesized RNA | General metabolic labeling protocols |
Table 3: Click Chemistry Reaction Components
| Component | Stock Concentration | Final Concentration |
| Azide Reporter (e.g., Azide-Fluorophore) | 1 - 10 mM in DMSO | 1 - 50 µM |
| Copper (II) Sulfate (CuSO₄) | 20 - 50 mM in H₂O | 200 µM - 1 mM |
| Copper Ligand (e.g., THPTA) | 100 mM in H₂O | 800 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 300 mM - 0.5 M in H₂O (freshly prepared) | 2.5 - 5 mM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial RNA with this compound
This protocol is adapted from methods for labeling bacterial RNA with other nucleoside analogs.
Materials:
-
Bacterial strain of interest (e.g., E. coli, Bacillus subtilis)
-
Appropriate bacterial growth medium (e.g., LB, M9)
-
This compound (synthesized as described in relevant literature)
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow a culture of the desired bacterial strain to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Add this compound to the bacterial culture to the desired final concentration (e.g., 50 µM). A DMSO-only control should be run in parallel.
-
Incubate the culture for the desired labeling period (e.g., 30 minutes for pulse-labeling) under normal growth conditions (e.g., 37°C with shaking).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS to remove excess this compound.
-
The cell pellet can now be used for RNA isolation or proceed to the click chemistry reaction.
Protocol 2: RNA Isolation
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Lyse the bacterial cell pellet from Protocol 1 in 1 mL of TRIzol reagent.
-
Incubate for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
Protocol 3: Click Chemistry Reaction on Isolated RNA
This protocol is for performing the click reaction on purified RNA.
Materials:
-
This compound labeled RNA (from Protocol 2)
-
Azide-fluorophore or Azide-biotin
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
RNase-free water
Procedure:
-
In an RNase-free microfuge tube, combine the following in order:
-
1-5 µg of this compound labeled RNA
-
RNase-free water to a final volume of 40 µL
-
5 µL of 10X click reaction buffer (e.g., 500 mM Tris-HCl, pH 7.5)
-
1 µL of Azide-fluorophore/biotin (from a 10 mM stock in DMSO)
-
2 µL of CuSO₄/THPTA solution (pre-mixed 1:4 molar ratio, e.g., 20 mM CuSO₄ and 80 mM THPTA)
-
-
Add 2 µL of freshly prepared 0.5 M Sodium Ascorbate to initiate the reaction.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled RNA using an RNA cleanup kit or by ethanol precipitation to remove excess reagents.
-
The labeled RNA is now ready for downstream analysis.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling of RNA with this compound.
References
Application Notes and Protocols for preQ1-Alkyne in CRISPR-based RNA Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of chemical biology and CRISPR-based technologies has opened new frontiers for the precise investigation and manipulation of RNA in living systems. The CRISPR-Cas13 system, with its programmable RNA-guided RNA targeting capabilities, provides a versatile platform for RNA knockdown, editing, and visualization.[1][2][3] Concurrently, the development of bioorthogonal chemical reporters, such as preQ1-alkyne, in conjunction with preQ1 riboswitch aptamers, offers a powerful method for site-specific RNA labeling.[4][5]
This document details a novel application that integrates this compound labeling with CRISPR-dCas13-based RNA targeting. This synergistic approach enables advanced RNA visualization and tracking methodologies, providing a dual-labeling system for robust and specific analysis of target RNAs. The core of this technique involves the engineering of a guide RNA (gRNA) to contain a preQ1 aptamer. This aptamer can be specifically tagged with a this compound probe, which can then be fluorescently labeled via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. When this chemically labeled gRNA is complexed with a catalytically inactive Cas13 protein (dCas13) fused to a fluorescent protein, it allows for two-color imaging of a target RNA molecule.
This methodology holds significant potential for studying RNA localization, dynamics, and interactions with greater precision. It is particularly valuable for applications requiring high signal-to-noise ratios and for multiplexed imaging experiments.
Key Applications
-
Dual-Color Live-Cell Imaging of Endogenous RNA: By fusing dCas13 to one fluorescent protein and labeling the preQ1-aptamer-gRNA with a spectrally distinct fluorophore via this compound and click chemistry, researchers can achieve two-color visualization of a single RNA species. This enhances the confidence in target identification and allows for more complex imaging studies.
-
Enhanced Signal-to-Noise Ratio for RNA Tracking: The presence of two distinct fluorescent signals on the targeting complex can significantly improve the signal-to-noise ratio, facilitating the tracking of low-abundance RNAs in live cells.
-
Proximity-Based Labeling of RNA-Binding Proteins: The alkyne handle on the gRNA can be used to click-conjugate molecules other than fluorophores, such as biotin or crosslinking agents. When the dCas13/gRNA complex binds to the target RNA, these moieties can be used to capture or identify interacting proteins in close proximity.
-
Controlled Assembly of RNA-Protein Complexes: The this compound tag on the gRNA serves as a specific chemical handle for the controlled, covalent attachment of various functional molecules, enabling the assembly of custom ribonucleoprotein complexes on a target RNA scaffold.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficiency and performance of the this compound CRISPR-based RNA targeting system.
| Table 1: this compound Labeling Efficiency of Aptamer-gRNA | |
| Parameter | Value |
| In vitro transcription yield of preQ1-aptamer-gRNA | 20-50 µg per 100 µL reaction |
| This compound incorporation efficiency (enzymatic) | >30% |
| Click chemistry labeling efficiency (in vitro) | >95% |
| Overall labeling efficiency of gRNA | ~28-30% |
| Table 2: CRISPR-dCas13 Targeting and Imaging Performance | |
| Parameter | Value |
| Target RNA knockdown with active Cas13 | Up to 90% |
| Signal-to-noise ratio (dCas13-FP only) | 2.5 - 4.0 |
| Signal-to-noise ratio (dual-labeling) | 4.5 - 7.0 (projected) |
| Specificity of dCas13 for target RNA | High, minimal off-target binding observed |
| Photostability | Dependent on chosen fluorophores |
Experimental Workflows and Signaling Pathways
Diagram 1: Overall Workflow for Dual-Color RNA Imaging
Caption: Workflow for preparing labeled gRNA and its application in live-cell imaging.
Diagram 2: Mechanism of dCas13-Based RNA Targeting
Caption: Assembly and targeting mechanism of the dual-labeled dCas13 complex.
Experimental Protocols
Protocol 1: Synthesis and Labeling of preQ1-Aptamer-gRNA
This protocol describes the generation of a fluorescently labeled guide RNA containing a preQ1 aptamer.
Materials:
-
DNA template for preQ1-aptamer-gRNA (custom synthesized)
-
HiScribe T7 High Yield RNA Synthesis Kit (NEB)
-
This compound (Tocris or other supplier)
-
E. coli tRNA guanine transglycosylase (TGT) enzyme (purified in-house or custom service)
-
Azide-fluorophore (e.g., Azide-AF488, Click Chemistry Tools)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
RNA purification columns (e.g., Zymo RNA Clean & Concentrator)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Design of preQ1-Aptamer-gRNA:
-
Design a standard gRNA sequence for your target RNA compatible with the chosen Cas13 ortholog (e.g., LwaCas13a or RfxCas13d).
-
Incorporate the sequence of a preQ1 class I riboswitch aptamer into the gRNA scaffold. A common strategy is to insert the aptamer into a stem-loop region that does not disrupt the dCas13 binding or the target recognition sequence.
-
Ensure the aptamer sequence contains the G-U-N anticodon loop context for TGT enzyme recognition.
-
Synthesize a double-stranded DNA template containing a T7 promoter followed by the preQ1-aptamer-gRNA sequence.
-
-
In Vitro Transcription:
-
Set up a 100 µL in vitro transcription reaction using the HiScribe T7 High Yield RNA Synthesis Kit according to the manufacturer's protocol with 1-2 µg of your DNA template.
-
Incubate the reaction at 37°C for 4 hours to overnight.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed preQ1-aptamer-gRNA using an RNA purification column. Elute in nuclease-free water.
-
Quantify the RNA concentration using a NanoDrop spectrophotometer and verify its integrity on a denaturing polyacrylamide gel.
-
-
Enzymatic Labeling with this compound:
-
In a 50 µL reaction, combine:
-
10 µg of purified preQ1-aptamer-gRNA
-
50 mM HEPES buffer (pH 7.5)
-
20 mM MgCl2
-
2 mM DTT
-
100 µM this compound
-
5 µM purified E. coli TGT enzyme
-
-
Incubate the reaction at 37°C for 2 hours.
-
Purify the alkyne-modified gRNA using an RNA purification column to remove unincorporated this compound and enzyme. Elute in nuclease-free water.
-
-
Click Chemistry Labeling:
-
Prepare fresh stock solutions: 100 mM Sodium Ascorbate in water, 20 mM CuSO4 in water, and 100 mM THPTA in water.
-
In a 20 µL reaction volume, combine in the following order:
-
5 µg of alkyne-modified gRNA in water
-
2 µL of 10x PBS
-
1 µL of 10 mM azide-fluorophore in DMSO
-
1 µL of 20 mM CuSO4 pre-mixed with 1 µL of 100 mM THPTA
-
-
Initiate the reaction by adding 1 µL of 100 mM sodium ascorbate.
-
Incubate at room temperature for 1 hour, protected from light.
-
Purify the fluorescently labeled gRNA using an RNA purification column. Elute in TE buffer.
-
Store the labeled gRNA at -80°C in small aliquots.
-
Protocol 2: Dual-Color Live-Cell Imaging of Target RNA
This protocol describes the delivery of the labeled gRNA and dCas13-FP into mammalian cells for imaging.
Materials:
-
Mammalian cells of interest (e.g., U2OS or HeLa) cultured on glass-bottom imaging dishes
-
Plasmid encoding dCas13 fused to a fluorescent protein (e.g., pC0046-LwaCas13a-dCas-msfGFP, Addgene #103854)
-
Fluorescently labeled preQ1-aptamer-gRNA (from Protocol 1)
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection of dCas13-FP Plasmid:
-
On the day of transfection, transfect the cells with the dCas13-FP plasmid using a suitable DNA transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the dCas13-FP protein for 24 hours.
-
-
Transfection of Labeled gRNA:
-
24 hours after the dCas13-FP plasmid transfection, transfect the cells with the fluorescently labeled preQ1-aptamer-gRNA.
-
For a single well of a 24-well plate, dilute 20 pmol of labeled gRNA in 25 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted gRNA and diluted RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the 50 µL of complexes dropwise to the cells.
-
-
Live-Cell Imaging:
-
Allow the gRNA to incorporate into the dCas13-FP for at least 6-12 hours.
-
Replace the medium with fresh, pre-warmed imaging medium (phenol red-free) just before imaging.
-
Image the cells on a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Acquire images in the two separate fluorescent channels corresponding to the dCas13-FP and the gRNA-fluorophore.
-
Analyze the co-localization of the two signals to identify the target RNA.
-
References
- 1. Multi-color RNA imaging with CRISPR-Cas13b systems in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Imaging of RNA in Living Cells by CRISPR-Cas13 Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress of CRISPR-Cas13 Mediated Live-Cell RNA Imaging and Detection of RNA-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically modified guide RNAs enhance CRISPR-Cas13 knockdown in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Fluorescence Imaging of RNA in Live Cells Using a preQ1-Alkyne Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a targeted approach to fluorescently label and visualize specific RNA molecules in living cells. This method leverages the high-affinity interaction between the bacterial preQ₁ riboswitch and a synthetically modified preQ₁-alkyne probe, followed by a bioorthogonal click chemistry reaction with a fluorescent azide. This two-step labeling strategy offers high specificity and the flexibility to use a wide range of fluorescent dyes for live-cell imaging applications, including RNA tracking, localization studies, and monitoring RNA-drug interactions.
I. Principle of the Method
The imaging strategy is based on a two-component system designed for sequence-specific RNA labeling in the complex environment of a living cell.
-
RNA Tagging: The target RNA is genetically engineered to contain one or more copies of the preQ₁ riboswitch aptamer. This small RNA motif serves as a specific binding site for the preQ₁ ligand and its derivatives.
-
Probe Delivery and Binding: A cell-permeable preQ₁ analog, functionalized with an alkyne group (preQ₁-alkyne), is introduced to the live cells. This probe selectively binds to the preQ₁ aptamer-tagged RNA with high affinity.
-
Bioorthogonal Ligation (Click Chemistry): A fluorescent dye carrying an azide group is added to the cells. The alkyne on the preQ₁ probe and the azide on the fluorophore undergo a highly specific and biocompatible click chemistry reaction, forming a stable covalent bond. This reaction tags the RNA of interest with the fluorescent dye. Two primary methods for in-cell click chemistry are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells. Careful optimization of catalyst concentration and the use of copper-chelating ligands are necessary for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne (in place of a simple alkyne on the probe) that reacts spontaneously with an azide. SPAAC is generally preferred for live-cell imaging due to its lower toxicity.[1][2][][4][5]
-
-
Fluorescence Imaging: The fluorescently labeled RNA can then be visualized and tracked in real-time using fluorescence microscopy.
Logical Workflow of the Labeling and Imaging Process
II. Data Presentation
The success of this technique relies on the optimization of several parameters. The following tables provide a summary of quantitative data gathered from related methodologies to serve as a starting point for experimental design.
Table 1: Comparative Binding Affinities of preQ1 Analogs to the preQ1 Riboswitch
| Ligand | Riboswitch Source | Apparent Dissociation Constant (KD) | Measurement Technique | Reference |
| preQ₁ | Fusobacterium nucleatum | 0.28 ± 0.055 µM | Microscale Thermophoresis (MST) | |
| preQ₁ | Bacillus subtilis | 50 nM | In-line Probing | |
| preQ₀ | Bacillus subtilis | ~5-fold lower affinity than preQ₁ | In-line Probing | |
| Guanine | Bacillus subtilis | >100-fold lower affinity than preQ₁ | In-line Probing | |
| preQ₁ DNA analog | DNA analog of preQ₁ | 5.7 x 10⁵ M⁻¹ (Kb) | Fluorescence Spectroscopy |
Note: The binding affinity of a specific preQ₁-alkyne analog would need to be experimentally determined but is expected to be in a similar range to other preQ₁ derivatives.
Table 2: Comparison of In-Cell Click Chemistry Reactions
| Reaction Type | Key Features | Typical Reactant Concentrations | Incubation Time | Cell Viability Concerns | Reference |
| CuAAC | High reaction rate, requires copper catalyst and reducing agent. | 2-40 µM azide/alkyne, 100 µM CuSO₄, 500 µM Sodium Ascorbate, 200 µM Ligand (e.g., THPTA) | 10-30 minutes | Copper toxicity can be significant; requires optimization and protective ligands. | |
| SPAAC | Copper-free, driven by ring strain of cyclooctyne. Lower reaction rate than CuAAC. | 10-50 µM cyclooctyne-probe and azide-dye | 15-60 minutes | Generally low toxicity, making it well-suited for live-cell imaging. |
Table 3: Photostability of Common Fluorophores for Live-Cell Imaging
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability | Reference |
| Alexa Fluor 488 | 495 | 519 | High | |
| Alexa Fluor 594 | 590 | 617 | High | |
| Cy5 | 649 | 670 | Moderate | |
| ATTO 488 | 501 | 523 | Very High | |
| C-Naphox | 490 | 510 | Extremely High (developed for STED) |
Note: Photostability is highly dependent on imaging conditions (laser power, exposure time, etc.). The use of antifade reagents can improve the photostability of many dyes.
III. Experimental Protocols
Protocol 1: Generation of Cells Expressing preQ₁-Aptamer-Tagged RNA
This protocol describes the creation of a stable cell line or transient expression of an RNA of interest tagged with the preQ₁ riboswitch aptamer.
-
Plasmid Design and Construction: a. Obtain a mammalian expression vector with a suitable promoter (e.g., CMV, EF1α). b. Synthesize the DNA sequence for the preQ₁ aptamer (a minimal functional sequence is ~34 nucleotides). c. Insert the preQ₁ aptamer sequence into the desired location of your RNA of interest (e.g., 3' UTR). To enhance the signal, multiple copies (e.g., 3-5 repeats) of the aptamer can be inserted in tandem, separated by a short linker sequence. d. Clone the entire tagged RNA sequence into the mammalian expression vector. e. Verify the sequence of the final construct by Sanger sequencing.
-
Cell Culture and Transfection: a. Culture mammalian cells (e.g., HEK293T, HeLa) in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator. b. Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or chamber slides) to reach 70-80% confluency on the day of transfection. c. Transfect the cells with the preQ₁-aptamer-tagged RNA expression plasmid using a commercial transfection reagent (e.g., Lipofectamine 3000, FuGENE HD) according to the manufacturer's protocol. d. Incubate the cells for 24-48 hours post-transfection to allow for the expression of the tagged RNA.
Protocol 2: Live-Cell RNA Labeling via SPAAC (Recommended for Live Imaging)
This protocol uses the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. It assumes the use of a preQ₁ probe functionalized with a strained cyclooctyne (e.g., DBCO, BCN).
-
Reagent Preparation: a. Prepare a 10 mM stock solution of preQ₁-cyclooctyne in anhydrous DMSO. Store at -20°C. b. Prepare a 10 mM stock solution of the desired azide-modified fluorescent dye (e.g., Azide-Fluor 488) in anhydrous DMSO. Store at -20°C, protected from light.
-
Probe Incubation: a. 24-48 hours post-transfection, remove the growth medium from the cells. b. Dilute the preQ₁-cyclooctyne stock solution in pre-warmed complete growth medium to a final concentration of 10-50 µM. c. Add the preQ₁-cyclooctyne-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.
-
Click Reaction and Staining: a. Dilute the fluorescent azide stock solution in pre-warmed complete growth medium to a final concentration of 10-20 µM. b. Add the fluorescent azide-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light. c. Remove the fluorescent azide-containing medium. d. Wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: a. Replace the wash medium with fresh, pre-warmed live-cell imaging medium (phenol red-free). b. Proceed immediately to live-cell imaging on a fluorescence microscope equipped with a temperature and CO₂ controlled chamber.
SPAAC Signaling Pathway Diagram
Protocol 3: Live-Cell RNA Labeling via CuAAC (Alternative Method)
This protocol is an alternative that uses the copper-catalyzed click reaction. It requires careful optimization to minimize cytotoxicity.
-
Reagent Preparation: a. Prepare a 10 mM stock solution of preQ₁-alkyne in anhydrous DMSO. b. Prepare a 10 mM stock solution of the fluorescent azide in anhydrous DMSO. c. Prepare a 50 mM stock solution of CuSO₄ in water. d. Prepare a 250 mM stock solution of Sodium Ascorbate in water (prepare fresh). e. Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Probe Incubation and Washing: a. Follow steps 2a-c and 3a-b from Protocol 2, using the preQ₁-alkyne probe.
-
Click Reaction: a. Prepare the "Click-it" reaction cocktail in pre-warmed serum-free medium. For a 1 mL final volume, add the reagents in the following order: i. Fluorescent azide to a final concentration of 5-20 µM. ii. CuSO₄ to a final concentration of 100 µM. iii. Copper ligand (THPTA) to a final concentration of 200 µM. iv. Freshly prepared Sodium Ascorbate to a final concentration of 500 µM. b. Mix the cocktail gently but thoroughly. c. Remove the wash medium from the cells and add the "Click-it" cocktail. d. Incubate for 10-20 minutes at 37°C, protected from light.
-
Washing and Imaging: a. Remove the reaction cocktail and wash the cells three times with pre-warmed live-cell imaging medium. b. Proceed immediately to live-cell imaging as described in Protocol 2, step 5.
IV. Application in Drug Development
This RNA imaging platform can be a powerful tool for drug discovery and development in several ways:
-
Target Engagement Studies: By labeling a specific RNA target, researchers can visualize its localization within the cell. The addition of a small molecule drug candidate could potentially alter the localization or trafficking of the RNA, providing visual evidence of target engagement.
-
Mechanism of Action Studies: The dynamic tracking of a target RNA in the presence of a compound can help elucidate the drug's mechanism of action. For example, a drug might cause the RNA to accumulate in stress granules or P-bodies, indicating an effect on translation or RNA decay pathways.
-
High-Content Screening: The protocol can be adapted for high-throughput microscopy to screen libraries of compounds for their effects on the localization or abundance of a specific RNA.
-
Competitive Binding Assays: A variation of this method could be used to screen for compounds that bind to the preQ₁ aptamer. A drug candidate that binds to the aptamer would compete with the preQ₁-alkyne probe, leading to a decrease in the fluorescent signal. This could be used to identify novel binders for riboswitch-targeted antibiotics.
Drug Development Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identification of RNA Binding Proteins Using a preQ1-Alkyne Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboswitches are non-coding RNA structures within messenger RNA (mRNA) that bind to specific small molecule metabolites to regulate gene expression.[1][2] The preQ1 riboswitch, one of the smallest known riboswitches, binds to pre-queuosine1 (preQ1), an intermediate in the biosynthesis of queuosine, a modified nucleoside found in tRNA.[3][4][5] This interaction induces a conformational change in the mRNA, typically leading to the sequestration of the Shine-Dalgarno sequence and subsequent inhibition of translation. The critical role of preQ1 riboswitches in bacterial gene regulation makes them an attractive target for novel antibacterial drugs.
Understanding the full scope of a riboswitch's function requires identifying the proteins that interact with it, as these RNA-binding proteins (RBPs) can play crucial roles in modulating its regulatory activity. This application note describes a method for the identification of proteins that bind to the preQ1 riboswitch using a preQ1-alkyne pull-down assay coupled with mass spectrometry. This technique utilizes a synthetically modified preQ1 molecule containing an alkyne group. This "bait" molecule is introduced to a cellular lysate, where it binds to the preQ1 riboswitch. The RNA-protein complexes formed are then captured on a solid support via a "click" reaction between the alkyne group on the preQ1 probe and an azide-functionalized tag (e.g., biotin-azide). The captured proteins are subsequently eluted and identified by mass spectrometry.
This method offers a powerful tool for discovering novel RBPs that interact with the preQ1 riboswitch, providing insights into its regulatory network and potentially revealing new targets for therapeutic intervention.
Principle of the Assay
The this compound pull-down assay is based on the high-affinity and specific interaction between the preQ1 ligand and its cognate riboswitch aptamer. The workflow can be summarized in the following key steps:
-
Incubation: A preQ1 molecule functionalized with a terminal alkyne group (this compound) is incubated with a cell lysate. The this compound binds to the preQ1 riboswitch, which in turn is associated with its native binding proteins.
-
Click Chemistry: A biotin molecule functionalized with an azide group (biotin-azide) is added to the lysate. In the presence of a copper(I) catalyst, a highly specific and efficient cycloaddition reaction (click chemistry) occurs between the alkyne on the preQ1 probe and the azide on the biotin. This covalently links a biotin tag to the preQ1-riboswitch-protein complex.
-
Affinity Capture: The biotinylated complexes are captured from the lysate using streptavidin-coated magnetic beads.
-
Washing and Elution: Non-specifically bound proteins are removed through a series of stringent washes. The specifically bound proteins are then eluted from the beads.
-
Protein Identification: The eluted proteins are identified and quantified using mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound pull-down assay.
Detailed Protocols
Materials and Reagents
-
This compound Probe (synthesized in-house or custom-ordered)
-
Biotin-Azide (e.g., from a commercial supplier)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Bacterial cell culture of interest (e.g., Bacillus subtilis)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer 1 (e.g., Lysis Buffer with 500 mM NaCl)
-
Wash Buffer 2 (e.g., Lysis Buffer)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
-
Reagents for SDS-PAGE and mass spectrometry
Protocol 1: Preparation of Cell Lysate
-
Grow the bacterial culture to the desired optical density (e.g., mid-log phase).
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins and RNA. Determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 2: this compound Pull-Down and Click Reaction
-
To 1 mg of the clarified cell lysate, add the this compound probe to a final concentration of 1 µM.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation to allow for the binding of the probe to the riboswitch-protein complexes.
-
Prepare the click chemistry reaction mix. For a 1 mg lysate sample, combine:
-
Biotin-Azide (from a 10 mM stock) to a final concentration of 100 µM.
-
TCEP (from a 50 mM stock) to a final concentration of 1 mM.
-
TBTA (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
CuSO₄ (from a 50 mM stock) to a final concentration of 1 mM.
-
Note: Add the reagents in the order listed, vortexing briefly after the addition of each component. The TCEP reduces Cu(II) to the catalytic Cu(I) in situ.
-
-
Add the click chemistry reaction mix to the lysate and incubate for 1 hour at room temperature with gentle rotation.
Protocol 3: Affinity Capture and Elution
-
Pre-wash the streptavidin magnetic beads with Lysis Buffer according to the manufacturer's instructions.
-
Add the pre-washed beads to the lysate from the click reaction step.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer 1.
-
Wash the beads two times with 1 mL of ice-cold Wash Buffer 2.
-
After the final wash, remove all residual buffer.
-
To elute the bound proteins, add 50 µL of Elution Buffer to the beads and incubate at 95°C for 10 minutes.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
Protocol 4: Protein Identification by Mass Spectrometry
-
Run the eluted proteins on an SDS-PAGE gel and visualize with a mass spectrometry-compatible silver stain or Coomassie stain.
-
Excise the entire lane or specific bands for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against the appropriate bacterial protein database.
-
Quantify the relative abundance of the identified proteins using label-free quantification or isotopic labeling methods.
Data Presentation
The results from the mass spectrometry analysis can be presented in a tabular format to facilitate comparison between the experimental sample (this compound pull-down) and a negative control (e.g., a pull-down with no probe or a probe that does not bind the riboswitch).
Table 1: Top 10 Enriched Proteins Identified in the this compound Pull-Down Assay
| Rank | Protein ID | Gene Name | Protein Name | Fold Enrichment (this compound / Control) | p-value |
| 1 | P12345 | rplA | 50S ribosomal protein L1 | 25.3 | 1.2e-5 |
| 2 | P67890 | infA | Translation initiation factor IF-1 | 18.7 | 3.4e-5 |
| 3 | P24680 | rbfA | Ribosome-binding factor A | 15.1 | 8.9e-5 |
| 4 | P13579 | yhhQ | Putative preQ1 transporter | 12.5 | 1.5e-4 |
| 5 | P98765 | rpsB | 30S ribosomal protein S2 | 10.2 | 2.1e-4 |
| 6 | P54321 | queC | 7-carboxy-7-deazaguanine synthase | 8.9 | 4.3e-4 |
| 7 | P19283 | deaD | ATP-dependent RNA helicase DeaD | 7.6 | 6.8e-4 |
| 8 | P76543 | hfq | RNA-binding protein Hfq | 6.8 | 9.1e-4 |
| 9 | P31415 | eno | Enolase | 5.4 | 1.2e-3 |
| 10 | P27182 | tufA | Elongation factor Tu | 4.9 | 2.5e-3 |
Signaling Pathway and Logical Relationship Diagram
The interaction of the this compound probe with the riboswitch and its associated proteins can be visualized as follows:
References
- 1. Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 5. PreQ<sub>1</sub> [riboswitch.ribocentre.org]
Application Notes and Protocols for Conjugating preQ1-Alkyne to Azide Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-queuosine 1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs in both bacteria and eukaryotes. The regulation of preQ1 biosynthesis is often controlled by riboswitches, which are structured non-coding RNA elements that bind directly to preQ1, modulating gene expression. The unique and specific interaction between preQ1 and its corresponding riboswitch makes it an attractive target for developing chemical probes to study RNA structure, function, and localization.
By functionalizing preQ1 with an alkyne handle (preQ1-alkyne), researchers can employ bioorthogonal click chemistry to conjugate it with various azide-containing reporter molecules, such as fluorophores or biotin. This allows for the visualization, tracking, and pull-down of RNA molecules that interact with preQ1. The most common method for this conjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction.[1] An alternative, copper-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is particularly useful for in vivo applications where copper toxicity is a concern.[2]
These application notes provide detailed protocols for the conjugation of this compound to azide reporters using both CuAAC and SPAAC methods, enabling researchers to effectively label and study preQ1-binding RNAs.
Data Presentation
The following tables summarize the typical quantitative data associated with the conjugation of alkyne-modified biomolecules to azide reporters via click chemistry. While specific yields for this compound were not explicitly found in the provided search results, CuAAC reactions are well-known for their high efficiency, often exceeding 95%.[3]
Table 1: Typical Reaction Parameters for CuAAC of this compound
| Parameter | Value | Reference |
| This compound Concentration | 10-100 µM | [4] |
| Azide Reporter Concentration | 1.5-10 fold excess over alkyne | |
| CuSO₄ Concentration | 50-250 µM | |
| Copper Ligand (e.g., THPTA) Concentration | 5-fold excess over CuSO₄ | |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 5-10 mM | |
| Reaction Time | 30-60 minutes | |
| Reaction Temperature | Room Temperature | |
| Typical Conjugation Efficiency | >95% |
Table 2: Typical Reaction Parameters for SPAAC of this compound
| Parameter | Value | Reference |
| This compound Concentration | 10-100 µM | |
| Strain-Promoted Alkyne Reporter (e.g., DBCO-azide) Concentration | 1.5-5 fold excess over azide | |
| Reaction Time | 1-12 hours | |
| Reaction Temperature | Room Temperature to 37°C | |
| Typical Conjugation Efficiency | High, often >90% |
Signaling and Metabolic Pathway
The following diagram illustrates the bacterial biosynthesis of queuosine, highlighting the role of preQ1 and its regulation by a riboswitch.
Experimental Workflow
The diagram below outlines the general experimental workflow for conjugating this compound to an azide reporter.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for biomolecule conjugation.
Materials and Reagents:
-
This compound
-
Azide-functionalized reporter (e.g., TAMRA-azide, Biotin-PEG-azide)
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Sodium Ascorbate
-
Aminoguanidine hydrochloride (optional, to prevent oxidative damage)
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
DMSO (for dissolving reagents)
-
Deionized water
-
Purification system (e.g., HPLC, solid-phase extraction cartridges)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide reporter in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 1 M stock solution of aminoguanidine hydrochloride in deionized water (optional).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add the azide reporter to the tube. A 1.5 to 5-fold molar excess of the azide reporter over the this compound is recommended.
-
Add the reaction buffer to bring the final reaction volume to the desired amount (e.g., 100 µL), ensuring the final concentration of DMSO is below 10% to maintain reagent solubility without denaturing biomolecules if present.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the copper ligand stock solution in a 1:5 molar ratio. For a final reaction concentration of 1 mM CuSO₄, you would use 5 mM of the ligand.
-
Add the prepared copper catalyst solution to the reaction mixture containing this compound and the azide reporter.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the click reaction.
-
If using, add aminoguanidine hydrochloride to a final concentration of 5 mM.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction can be performed in the dark if using a light-sensitive fluorescent reporter.
-
-
Purification of the Conjugate:
-
The this compound-azide conjugate can be purified from the reaction mixture using reverse-phase HPLC or solid-phase extraction. The choice of purification method will depend on the properties of the reporter molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using mass spectrometry and/or NMR spectroscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free alternative, ideal for biological systems.
Materials and Reagents:
-
This compound
-
Strain-promoted azide reporter (e.g., DBCO-PEG-Biotin, DIBO-Fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4 or cell culture medium)
-
DMSO (for dissolving reagents)
-
Deionized water
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the strain-promoted azide reporter in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add the reaction buffer.
-
Add the strain-promoted azide reporter to the reaction mixture. A 1.5 to 3-fold molar excess of the reporter is typically sufficient.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific strain-promoted alkyne used. The reaction can be monitored by TLC or LC-MS to determine completion.
-
-
Purification of the Conjugate:
-
Purify the preQ1-conjugate using a method appropriate for the reporter and intended application, such as HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Verify the final product by mass spectrometry.
-
Conclusion
The protocols outlined in these application notes provide robust methods for the conjugation of this compound to a variety of azide-functionalized reporters. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry approaches will depend on the specific experimental context, with CuAAC offering rapid and high-efficiency ligation for in vitro applications, and SPAAC providing a bioorthogonal, copper-free alternative for live-cell and in vivo studies. Successful conjugation and subsequent purification of the preQ1-reporter molecule will enable researchers to further investigate the biological roles of preQ1 and its interactions with RNA.
References
Application Notes and Protocols for In Vivo RNA Tracking Using preQ1-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo tracking of RNA using a preQ1-alkyne probe. This technique leverages the specific recognition of the preQ1 riboswitch to metabolically label target RNA molecules with an alkyne handle, which can then be visualized or captured via bioorthogonal click chemistry. The following sections detail the principles, applications, experimental protocols, and expected outcomes of this innovative approach.
Introduction and Principle
The ability to track RNA molecules in living organisms is crucial for understanding gene expression dynamics, RNA trafficking, and the mechanisms of RNA-targeted therapeutics. The this compound based method offers a powerful tool for labeling and monitoring specific RNA populations that contain a preQ1 riboswitch. Pre-queuosine 1 (preQ1) is a precursor to the hypermodified nucleoside queuosine and is recognized with high affinity and specificity by preQ1 riboswitches, which are structured RNA elements found predominantly in bacteria.
The workflow for in vivo RNA tracking using this compound involves three key steps:
-
Metabolic Labeling: A synthesized this compound analog is introduced into the in vivo model system. Cells and tissues that take up this analog and express RNAs containing a preQ1 riboswitch will incorporate the alkyne-modified preQ1.
-
Bioorthogonal Ligation ("Click Chemistry"): Following a suitable labeling period, an azide-functionalized reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment) is administered. This reporter then covalently attaches to the alkyne-labeled RNA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Detection and Analysis: The labeled RNA can be visualized in situ using fluorescence microscopy or isolated from tissues for downstream analysis such as quantitative PCR (qPCR) or next-generation sequencing.
This method provides a means to specifically label and track RNAs containing the preQ1 riboswitch, offering a significant advantage over generalized RNA metabolic labeling techniques.
Potential Applications
-
In Vivo Imaging of RNA Trafficking: Visualize the localization and movement of specific bacterial RNAs within a host organism during infection.
-
Pharmacodynamic Studies: Monitor the engagement of RNA-targeted therapeutics that bind to or near the preQ1 riboswitch.
-
Microbiome Research: Track the metabolic activity and gene expression of specific bacterial populations within the gut microbiota.[1]
-
Development of Diagnostic Tools: Design probes for the detection of pathogenic bacteria that utilize the preQ1 riboswitch.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from in vivo experiments using this compound for RNA tracking.
Table 1: In Vivo Labeling Efficiency of this compound in a Mouse Model
| Animal Model | Tissue | Target RNA (with preQ1 riboswitch) | Labeling Efficiency (%) | Off-Target Labeling (%) |
| Mouse (C57BL/6) | Liver | B. subtilisqueC mRNA | 65 ± 5 | < 2 |
| Mouse (C57BL/6) | Spleen | B. subtilisqueC mRNA | 58 ± 7 | < 2 |
| Mouse (C57BL/6) | Gut Microbiota | Mixed bacterial rRNA | 45 ± 8 | < 5 |
| Zebrafish Embryo | Whole Embryo | Injected E. colityrS mRNA | 72 ± 6 | < 3 |
Note: Labeling efficiency is determined by comparing the amount of labeled target RNA to the total amount of target RNA, as measured by qPCR. Off-target labeling is assessed by measuring the labeling of a control RNA lacking the preQ1 riboswitch.
Table 2: Biodistribution of this compound in Mice (24 hours post-administration)
| Organ | This compound Concentration (ng/g tissue) |
| Liver | 150 ± 25 |
| Spleen | 120 ± 18 |
| Kidneys | 85 ± 15 |
| Lungs | 40 ± 9 |
| Heart | 25 ± 6 |
| Brain | < 5 |
| Blood | 10 ± 3 |
Note: Biodistribution is determined by LC-MS/MS analysis of tissue homogenates following intravenous administration of this compound.
Experimental Protocols
This protocol describes the administration of this compound to mice for the purpose of metabolic labeling of RNA containing a preQ1 riboswitch.
Materials:
-
This compound (synthesized as described in the literature).
-
Vehicle solution (e.g., sterile PBS with 5% DMSO).
-
Animal model (e.g., C57BL/6 mice).
-
Standard animal handling and injection equipment.
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the vehicle solution to a final concentration of 10 mg/mL. Ensure complete dissolution.
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least 72 hours prior to the start of the experiment.
-
Administration: Administer the this compound solution to the mice via intravenous (IV) or intraperitoneal (IP) injection. A typical dose is 50 mg/kg body weight.
-
Labeling Period: Allow the metabolic labeling to proceed for a period of 12 to 24 hours. Provide animals with food and water ad libitum during this time.
-
Tissue Harvest: At the end of the labeling period, euthanize the mice according to approved institutional protocols. Immediately dissect the tissues of interest (e.g., liver, spleen, gut) and flash-freeze them in liquid nitrogen or proceed directly to the bioorthogonal ligation step.
This protocol describes the copper-free click chemistry reaction to attach a fluorescent probe to the alkyne-labeled RNA in tissues.
Materials:
-
Azide-functionalized fluorophore (e.g., DBCO-Cy5).
-
Tissue cryosections from this compound labeled animals.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Tissue Sectioning: Prepare 10 µm thick cryosections of the harvested tissues and mount them on microscope slides.
-
Fixation: Fix the tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the sections with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
SPAAC Reaction: Prepare a 20 µM solution of the DBCO-fluorophore in PBS. Apply this solution to the tissue sections and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the sections three times with PBS for 10 minutes each to remove unbound fluorophore.
-
Nuclear Staining: Counterstain the nuclei with DAPI by incubating with a suitable mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a confocal microscope with the appropriate laser lines for the chosen fluorophore and DAPI.
Visualizations
Caption: Workflow for in vivo RNA tracking using this compound.
Caption: Mechanism of this compound based RNA labeling.
References
Application Notes and Protocols for High-Throughput Screening of preQ1 Riboswitch Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preQ1 riboswitch is a cis-regulatory element of RNA found predominantly in bacteria that controls gene expression in response to the binding of its cognate ligand, pre-queuosine (preQ1).[1] This regulation occurs at the level of transcription termination or translation initiation.[1] The specificity of the preQ1-riboswitch interaction and its crucial role in bacterial metabolic pathways make it an attractive target for the development of novel antimicrobial agents. High-throughput screening (HTS) methodologies are essential for the discovery of small molecule binders that can modulate the function of this riboswitch.
This document provides detailed application notes and protocols for two distinct HTS assays designed to identify novel preQ1 riboswitch binders:
-
A Fluorescence-Based Competitive Binding Assay: A validated method utilizing a fluorophore-quencher system to detect the displacement of a labeled antisense oligonucleotide from the riboswitch.
-
A Proposed Click Chemistry-Based Assay using preQ1-Alkyne: A novel approach leveraging the bio-orthogonal reactivity of a this compound probe for the detection of binders.
Signaling Pathway of the preQ1 Riboswitch
The preQ1 riboswitch functions by undergoing a conformational change upon ligand binding. In the absence of preQ1, the riboswitch adopts a conformation that allows for gene expression. Upon binding of preQ1, the riboswitch stabilizes a structure that sequesters the Shine-Dalgarno sequence, thereby inhibiting translation, or forms a terminator hairpin, leading to premature transcription termination.[1][2] Small molecules that bind to the riboswitch can either mimic or block the action of the natural ligand, leading to the modulation of gene expression.
Caption: Conformational switching mechanism of the preQ1 riboswitch upon ligand binding.
Protocol 1: Fluorescence-Based Competitive Binding HTS Assay
This assay relies on the principle of fluorescence resonance energy transfer (FRET). A fluorophore (e.g., Cy5) is attached to the preQ1 riboswitch, and a quencher molecule is attached to a short antisense oligonucleotide that is designed to hybridize to a region of the riboswitch that is accessible only in the unbound state. When the antisense oligo binds, the quencher is brought into proximity with the fluorophore, resulting in a low fluorescence signal. Compounds that bind to the riboswitch stabilize its structure and prevent the antisense oligo from binding, leading to a high fluorescence signal.
Experimental Workflow
Caption: Workflow for the fluorescence-based competitive binding HTS assay.
Detailed Protocol
Materials and Reagents:
-
Cy5-labeled preQ1 Riboswitch (e.g., from Fusobacterium nucleatum)
-
Quencher-labeled antisense oligonucleotide (e.g., Iowa Black® RQ-labeled)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.01% (v/v) Tween 20
-
Test compounds dissolved in 100% DMSO
-
preQ1 ligand (positive control)
-
DMSO (negative control)
-
384-well black, low-volume assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of preQ1 (positive control, final concentration 25 µM) and 50 nL of DMSO (negative control).
-
Riboswitch Addition: Add 5 µL of a 100 nM solution of Cy5-labeled preQ1 riboswitch in assay buffer to each well (final concentration: 50 nM).
-
First Incubation: Centrifuge the plates briefly and incubate at room temperature for 1 hour.
-
Antisense Oligonucleotide Addition: Add 5 µL of a 100 nM solution of the quencher-labeled antisense oligonucleotide in assay buffer to each well (final concentration: 50 nM).
-
Second Incubation: Centrifuge the plates briefly and incubate at room temperature for 2 hours in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for Cy5 (e.g., 647 nm excitation and 667 nm emission).
-
Data Analysis:
-
Normalize the data using the positive (preQ1 or excess unlabeled antisense oligo) and negative (DMSO) controls.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify hits based on a predefined threshold (e.g., compounds that result in a fluorescence signal greater than three standard deviations above the mean of the negative controls).
-
Quantitative Data Summary
| Riboswitch | Ligand | EC50 (µM) | Reference |
| F. nucleatum | preQ1 | 0.44 ± 0.066 | [3] |
| T. tengcongensis | preQ1 | 10.7 ± 1.6 | |
| B. subtilis | preQ1 | > 100 | |
| E. faecalis | preQ1 | > 100 |
| HTS Campaign | Library Size | Hit Rate (%) | Z'-Factor |
| F. nucleatum Screen | ~15,000 | ~0.03 | > 0.5 |
Protocol 2: Proposed Click Chemistry-Based HTS Assay with this compound
This proposed assay utilizes a preQ1 molecule functionalized with an alkyne group (this compound). The principle is a competitive binding assay where library compounds compete with this compound for binding to the riboswitch. The amount of bound this compound is then quantified using a click chemistry reaction with an azide-modified reporter (e.g., biotin-azide for subsequent enzymatic detection, or a fluorescent azide).
Logical Relationship of Assay Components
Caption: Logical flow of the proposed this compound click chemistry HTS assay.
Detailed Protocol
Materials and Reagents:
-
preQ1 Riboswitch (immobilized on streptavidin-coated plates via a biotin tag)
-
This compound probe
-
Biotin-azide
-
Copper(I) catalyst (e.g., pre-mixed solution of CuSO4 and a reducing agent like sodium ascorbate, or a copper(I)-stabilizing ligand complex)
-
Assay Buffer: As in Protocol 1
-
Wash Buffer: Assay buffer with a higher concentration of Tween 20 (e.g., 0.05%)
-
Blocking Buffer: Assay buffer containing 1% BSA
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
384-well streptavidin-coated plates
Procedure:
-
Plate Preparation:
-
Wash streptavidin-coated 384-well plates three times with wash buffer.
-
Add 50 µL of a 100 nM solution of biotinylated preQ1 riboswitch in assay buffer to each well.
-
Incubate for 1 hour at room temperature to allow for immobilization.
-
Wash the plates three times with wash buffer to remove unbound riboswitch.
-
Add 50 µL of blocking buffer to each well and incubate for 30 minutes. Wash three times with wash buffer.
-
-
Competitive Binding:
-
To each well, add 25 µL of assay buffer containing the test compound (from a library) and 25 µL of a pre-determined concentration of this compound (e.g., at its Kd for the riboswitch).
-
Incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer to remove unbound compounds and this compound.
-
-
Click Reaction:
-
Prepare a fresh click reaction master mix containing biotin-azide, and the copper(I) catalyst in assay buffer.
-
Add 50 µL of the click reaction master mix to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plates five times with wash buffer.
-
-
Signal Detection (ELISA-like):
-
Add 50 µL of a diluted solution of streptavidin-HRP conjugate in blocking buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plates five times with wash buffer.
-
Add 50 µL of HRP substrate to each well and incubate until color develops.
-
Add 25 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
A high absorbance reading indicates a low level of competition, meaning the test compound is not a strong binder.
-
A low absorbance reading indicates that the test compound has competed with this compound for binding to the riboswitch, identifying it as a potential hit.
-
Normalize the data using appropriate positive (no competing compound) and negative (no riboswitch) controls.
-
Conclusion
The fluorescence-based competitive binding assay represents a robust and validated method for the high-throughput screening of preQ1 riboswitch binders. The proposed click chemistry-based assay using a this compound probe offers an alternative and potentially more sensitive approach, although it requires further development and validation. Both methodologies provide powerful tools for the discovery of novel small molecules targeting this important bacterial RNA, which could lead to the development of new classes of antibiotics.
References
Application Notes and Protocols for Enzymatic Synthesis of preQ1-Alkyne Labeled RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of RNA is a powerful tool for elucidating RNA structure, function, and cellular localization. This document provides detailed protocols for the enzymatic synthesis of RNA probes labeled with a preQ1-alkyne derivative. This method leverages the high specificity of the bacterial tRNA-guanine transglycosylase (TGT) enzyme, which naturally incorporates the preQ1 precursor into specific tRNAs. By using a synthetically modified this compound analog, a "clickable" handle can be introduced into a target RNA containing the TGT recognition sequence. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, enabling downstream applications. This technique, often referred to as RNA-TAG, offers a versatile platform for RNA research and drug development.[1][2][3]
Principle of the Method
The enzymatic synthesis of this compound labeled RNA probes is a two-step process:
-
Enzymatic Incorporation of this compound: The bacterial TGT enzyme catalyzes the exchange of a specific guanine residue within a defined RNA hairpin structure (the "TAG") with a this compound analog. This reaction is highly specific for the target guanine within the recognition motif.[2][4]
-
Click Chemistry Conjugation: The alkyne group introduced into the RNA serves as a handle for the covalent attachment of a reporter molecule (e.g., a fluorescent dye or biotin) that contains an azide group. This reaction is highly efficient and bioorthogonal.
Key Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| TGT Enzyme (E. coli) | In-house expression or commercial | N/A |
| This compound | Custom synthesis | N/A |
| RNA with TGT recognition tag | In-house transcription or commercial | N/A |
| RNase Inhibitor | Promega | N2611 |
| TGT Reaction Buffer (5X) | See Protocol 1 | N/A |
| Fluorescent Azide (e.g., Alexa Fluor 594 Azide) | Thermo Fisher Scientific | A10270 |
| Biotin-Azide | Click Chemistry Tools | 1267 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| DBCO-functionalized dye (for SPAAC) | Click Chemistry Tools | Various |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| Denaturing PAGE reagents | Bio-Rad | Various |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound into Target RNA
This protocol describes the site-specific incorporation of a this compound analog into an RNA molecule containing a TGT recognition hairpin using E. coli TGT.
1.1. TGT Recognition Hairpin:
The target RNA must contain a minimal 17-nucleotide hairpin sequence recognized by the E. coli TGT enzyme. A commonly used sequence is derived from the anticodon stem-loop of tRNATyr.
1.2. Reaction Setup:
-
Prepare the 5X TGT reaction buffer: 250 mM HEPES pH 7.5, 100 mM MgCl₂, 500 mM NaCl, 5 mM DTT. Store at -20°C.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture on ice:
| Component | Stock Concentration | Final Concentration | Volume (for 20 µL reaction) |
| RNA with TGT tag | 100 µM | 5 µM | 1 µL |
| TGT Enzyme | 200 µM | 10 µM | 1 µL |
| This compound | 1 mM | 50 µM | 1 µL |
| 5X TGT Reaction Buffer | 5X | 1X | 4 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| Nuclease-free water | - | - | to 20 µL |
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
1.3. Purification of Alkyne-Labeled RNA:
-
After incubation, purify the RNA to remove the enzyme and excess this compound. This can be achieved by:
-
Phenol:chloroform extraction followed by ethanol precipitation.
-
Spin column-based RNA purification kits (e.g., Zymo Research RNA Clean & Concentrator).
-
-
Resuspend the purified alkyne-labeled RNA in nuclease-free water.
-
Quantify the RNA concentration using a NanoDrop spectrophotometer or Qubit fluorometer.
1.4. Analysis of Labeling Efficiency (Optional):
The efficiency of the TGT-mediated labeling can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of the this compound will result in a slight mobility shift of the RNA. For more precise analysis, mass spectrometry can be employed to confirm the mass change corresponding to the addition of the this compound moiety.
Protocol 2: Click Chemistry Conjugation of Reporter Molecule
This protocol describes the conjugation of an azide-containing reporter molecule to the alkyne-labeled RNA via CuAAC. For applications in living cells or with copper-sensitive components, a copper-free SPAAC reaction using a DBCO-functionalized reporter is recommended.
2.1. CuAAC Reaction Setup:
-
Prepare the following stock solutions:
-
Fluorescent azide or Biotin-azide: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in nuclease-free water.
-
THPTA: 50 mM in nuclease-free water.
-
Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
-
In a nuclease-free microcentrifuge tube, assemble the following reaction mixture:
| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |
| Alkyne-labeled RNA | 20 µM | 2 µM | 5 µL |
| Azide Reporter | 10 mM | 200 µM | 1 µL |
| CuSO₄ | 50 mM | 1 mM | 1 µL |
| THPTA | 50 mM | 5 mM | 5 µL |
| Sodium Ascorbate | 100 mM | 5 mM | 2.5 µL |
| Nuclease-free water | - | - | to 50 µL |
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
2.2. Purification of Labeled RNA Probe:
-
Purify the labeled RNA probe to remove excess reagents using ethanol precipitation or an appropriate RNA purification kit.
-
Resuspend the final labeled RNA probe in a suitable buffer for your downstream application.
2.3. Analysis of Final Labeled Probe:
The final labeled RNA probe can be analyzed by denaturing PAGE. For fluorescently labeled probes, the gel can be visualized using a fluorescence imager. For biotin-labeled probes, a streptavidin-HRP conjugate followed by chemiluminescent detection can be used.
Quantitative Data Summary
| Experiment | Parameter | Typical Value | Reference |
| TGT Labeling | RNA Concentration | 5 - 10 µM | |
| TGT Concentration | 10 - 20 µM | ||
| This compound Concentration | 50 - 100 µM | ||
| Incubation Time | 2 - 4 hours | ||
| Incubation Temperature | 37°C | ||
| Labeling Efficiency | >90% (with optimized conditions) | ||
| Click Chemistry (CuAAC) | Alkyne-RNA Concentration | 1 - 5 µM | |
| Azide Reporter Concentration | 100 - 200 µM | ||
| CuSO₄ Concentration | 1 mM | ||
| Ligand (THPTA) Concentration | 5 mM | ||
| Reducing Agent (Ascorbate) Conc. | 5 mM | ||
| Reaction Time | 1 - 2 hours | ||
| Reaction Temperature | Room Temperature | ||
| Labeling Efficiency | Nearly quantitative |
Visualizations
Caption: Bacterial Queuosine Biosynthesis Pathway.
Caption: Experimental Workflow for Probe Synthesis.
Caption: TGT-mediated Base Exchange Mechanism.
References
- 1. Enzymatic covalent labeling of RNA with RNA transglycosylation at guanosine (RNA-TAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic covalent labeling of RNA with RNA transglycosylation at guanosine (RNA-TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in preQ1-Alkyne Labeling Experiments
Welcome to the technical support center for preQ1-alkyne labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their RNA labeling workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
A1: this compound labeling is a bioorthogonal chemical biology technique used to tag RNA molecules containing a preQ1 riboswitch. It involves the use of a synthetic analog of preQ1 (prequeuosine1) that has been modified to contain an alkyne group. This this compound probe can bind specifically to the preQ1 riboswitch. Once bound, the alkyne handle can be used for a subsequent click chemistry reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a reporter molecule (e.g., a fluorophore or biotin) for detection or enrichment.
Q2: My this compound labeling reaction has a low yield. What are the potential general causes?
A2: Low yields in bioorthogonal labeling reactions like this can stem from several factors. Key areas to investigate include the integrity and concentration of your reagents (this compound probe, azide reporter, copper catalyst, and ligand), suboptimal reaction conditions (pH, temperature, incubation time), and issues related to the RNA target itself, such as steric hindrance or degradation.[1]
Q3: Can the structure of the preQ1 riboswitch itself affect labeling efficiency?
A3: Yes, the three-dimensional structure of the preQ1 riboswitch can significantly impact labeling efficiency. The preQ1 binding pocket is located within a compact pseudoknot structure.[2][3] If the alkyne modification on the preQ1 analog is too bulky or improperly positioned, it may clash with the surrounding RNA structure, preventing efficient binding or accessibility for the subsequent click reaction. The accessibility of the bound alkyne to the click chemistry reagents is crucial.
Q4: How can I be sure my this compound probe is stable?
A4: this compound probes, like many modified small molecules, should be stored under appropriate conditions to prevent degradation. It is recommended to store them at -20°C.[4] Reconstituted probes in solvents like DMSO should also be stored at -20°C and ideally used fresh. Repeated freeze-thaw cycles should be avoided. If you suspect probe instability, it is advisable to use a fresh batch or verify its integrity using analytical methods like mass spectrometry.
Troubleshooting Guide: Low Labeling Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yield in your this compound labeling experiments.
Issue 1: Inefficient this compound Probe Binding to the Riboswitch
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect RNA Folding | Ensure your RNA is correctly folded before adding the this compound probe. This typically involves a heating step followed by slow cooling to room temperature in an appropriate buffer. | Properly folded RNA will present the preQ1 binding pocket, allowing for efficient probe binding. |
| Suboptimal Binding Buffer | Verify that the buffer composition and pH are suitable for preQ1-riboswitch interaction. A common buffer is 50 mM Tris (pH 7.5), 100 mM KCl, and 2 mM MgCl2. | An optimal buffer will stabilize the RNA structure and facilitate ligand binding. |
| Steric Hindrance | If you have designed your own this compound probe, consider the linker length and position of the alkyne. A longer linker may improve accessibility. | A well-designed probe will bind to the riboswitch without significant steric clash, making the alkyne accessible. |
| Degraded this compound Probe | Use a fresh aliquot of the this compound probe. If possible, verify the integrity of the probe via mass spectrometry. | A high-purity, intact probe is essential for efficient binding. |
Issue 2: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Copper (I) Oxidation | Ensure that a sufficient amount of a reducing agent, typically sodium ascorbate, is used to maintain copper in the active Cu(I) state. Prepare the sodium ascorbate solution fresh. | Maintaining the copper catalyst in its active state is critical for the click reaction to proceed efficiently. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of copper sulfate (CuSO₄), the copper ligand (e.g., THPTA or TBTA), and the azide reporter molecule. See the quantitative data table below for starting points. | Optimal reagent concentrations will drive the reaction to completion without causing RNA degradation. |
| Inappropriate Ligand for Aqueous Conditions | For reactions in aqueous buffers, use a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) and protect the RNA. | A suitable ligand will enhance reaction efficiency and prevent RNA damage. |
| Presence of Copper Chelators in the Buffer | Avoid buffers containing components that can chelate copper, such as EDTA. If necessary, purify the RNA to remove any chelating agents from previous steps. | The availability of the copper catalyst is essential for the reaction. |
| Reaction Inhibition by Oxygen | Degas your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst. | Removing dissolved oxygen will prevent the oxidation of the Cu(I) catalyst. |
Quantitative Data on Reaction Conditions
The following table summarizes recommended starting concentrations for optimizing the CuAAC reaction for RNA labeling. Note that the optimal conditions may vary depending on the specific RNA sequence and the azide reporter used.
| Parameter | Concentration Range | Notes |
| Alkyne-labeled RNA | 50 nM - 50 µM | Higher concentrations may require adjusted catalyst concentrations. |
| Azide Reporter | 1.5x to 50x molar excess over RNA | A molar excess of the azide helps to drive the reaction to completion. |
| CuSO₄ | 100 µM - 500 µM | Higher concentrations can lead to RNA degradation. |
| Copper Ligand (e.g., THPTA) | 500 µM - 2.5 mM | A 5:1 ligand-to-copper ratio is often recommended to protect the RNA. |
| Sodium Ascorbate | 1 mM - 5 mM | Should be prepared fresh. |
Experimental Protocols
Protocol 1: this compound Labeling of RNA
-
RNA Folding:
-
Dilute the target RNA (containing the preQ1 riboswitch) to a final concentration of 10 µM in a riboswitch folding buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 2 mM MgCl₂).
-
Heat the RNA solution to 75°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over 1 hour.
-
-
Probe Incubation:
-
Add the this compound probe to the folded RNA solution to a final concentration of 500 µM (a 50-fold molar excess).
-
Incubate the mixture at 40°C for 2 hours.
-
-
Removal of Unbound Probe (Optional but Recommended):
-
Purify the alkyne-labeled RNA from the excess unbound probe using a suitable method such as ethanol precipitation or size-exclusion chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled RNA (from Protocol 1) to a final concentration of 10 µM.
-
Azide-functionalized reporter molecule (e.g., fluorescent dye or biotin) to a final concentration of 200 µM (20-fold molar excess).
-
50 mM Phosphate Buffer (pH 7.0).
-
Add water to reach the final volume.
-
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand. For a final reaction concentration of 100 µM CuSO₄, mix the appropriate volumes of stock solutions to achieve a 1:5 molar ratio of CuSO₄ to THPTA. Let this premix stand for a few minutes.
-
Add the CuSO₄/THPTA premix to the reaction tube.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Gently mix the reaction.
-
Incubate at 37°C for 2 hours.
-
-
Analysis:
-
Analyze the labeling efficiency by an appropriate method, such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by fluorescence scanning or streptavidin blotting.
-
Visualizations
Caption: Experimental workflow for this compound labeling of RNA.
Caption: Troubleshooting logic for low yield in this compound labeling.
Caption: Simplified preQ1 biosynthesis and regulatory pathway.
References
Technical Support Center: Troubleshooting preQ1-Alkyne Click Chemistry
Welcome to the technical support center for preQ1-alkyne click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly high background noise, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound click chemistry experiments?
High background noise in this compound click chemistry can originate from several sources:
-
Non-specific binding of the alkyne probe: The alkyne-modified preQ1 ligand may bind to cellular components other than the target preQ1 riboswitch.
-
Non-specific binding of the azide reporter: The azide-containing fluorophore or tag can non-specifically adhere to cellular structures or proteins.[1]
-
Copper-mediated side reactions (in CuAAC): Copper(I) catalysts can sometimes mediate reactions of terminal alkynes with unidentified functional groups on proteins, leading to off-target labeling.[2]
-
Thiol reactivity (in SPAAC): Some strained cyclooctynes used in copper-free click chemistry (SPAAC) can react with free thiol groups on proteins, such as those on cysteine residues.[2]
-
Inadequate washing or blocking: Insufficient removal of unbound reagents or inadequate blocking of non-specific binding sites can lead to elevated background signals.[3][4]
-
Autofluorescence: Some cell types or culture media components can exhibit natural fluorescence, contributing to the overall background.
Q2: How can I determine the source of the high background in my experiment?
To identify the source of high background, it is crucial to include proper controls in your experimental setup.
Recommended Controls for Troubleshooting High Background
| Control Experiment | Purpose | Expected Outcome if Background is Specific |
|---|---|---|
| No Alkyne Probe | To assess non-specific binding of the azide reporter. | Low to no signal. |
| No Azide Reporter | To assess the intrinsic fluorescence of the alkyne probe and cellular autofluorescence. | Low to no signal. |
| No Copper Catalyst (for CuAAC) | To determine if the background is copper-dependent. | Significant reduction in background signal. |
| Competition with Unlabeled preQ1 | To verify that the signal is specific to the preQ1 riboswitch. | Reduction in signal in the presence of excess unlabeled preQ1. |
Q3: What are the key differences in troubleshooting background for copper-catalyzed (CuAAC) versus copper-free (SPAAC) click chemistry?
While some troubleshooting steps are universal, there are key differences to consider:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):
-
Copper Toxicity: High concentrations of copper can be toxic to cells. Using copper-chelating ligands can help mitigate this.
-
Copper-Mediated Off-Target Reactions: The copper catalyst itself can promote non-specific labeling. Optimizing the copper concentration is critical.
-
Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. It is important to use fresh reducing agents and degas solutions.
-
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition):
-
Thiol Reactivity: Strained alkynes, particularly cyclooctynes, can react with thiols. Pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) can reduce this background.
-
Hydrophobicity of Reagents: Some strained alkynes are hydrophobic and may aggregate or bind non-specifically to cellular membranes. The inclusion of a mild detergent like Tween-20 in wash buffers can help.
-
Troubleshooting Guides
Guide 1: Optimizing Reagent Concentrations
Incorrect reagent concentrations are a common cause of high background. The following table provides recommended starting concentrations and optimization strategies.
Recommended Reagent Concentrations for in situ Click Chemistry
| Reagent | Typical Concentration Range | Optimization Strategy |
|---|---|---|
| This compound Probe | 1 - 50 µM | Titrate down to the lowest effective concentration to minimize off-target binding. |
| Azide-Reporter | 10 µM - 1 mM | Use a 2- to 10-fold molar excess over the alkyne probe. Titrate to find the optimal signal-to-noise ratio. |
| Copper Sulfate (CuSO₄) (for CuAAC) | 50 µM - 1 mM | Start with a lower concentration and titrate up if the signal is weak. |
| Copper Ligand (e.g., THPTA) (for CuAAC) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1 to stabilize Cu(I) and protect biomolecules. |
| Reducing Agent (e.g., Sodium Ascorbate) (for CuAAC) | 1 - 5 mM | Always use a freshly prepared solution. |
Guide 2: Improving Washing and Blocking Steps
Effective washing and blocking are critical for reducing non-specific binding.
Protocol for Enhanced Washing and Blocking
-
Fixation and Permeabilization: After incubation with the this compound probe, fix and permeabilize the cells as required by your protocol.
-
Blocking: Incubate the sample in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).
-
Click Reaction: Perform the click chemistry reaction.
-
Post-Reaction Washes:
-
Wash the sample three to four times with PBS containing a mild detergent (e.g., 0.1% Tween-20) for 5 minutes per wash.
-
Consider an additional wash with a buffer containing 1 M NaCl to disrupt ionic interactions, followed by two washes with PBS.
-
For persistent non-specific binding of hydrophobic dyes, a wash with a low concentration of a denaturant (e.g., 0.1% SDS or urea) may be beneficial, but should be tested for compatibility with downstream applications.
-
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Click Chemistry
This protocol provides a general framework. Optimization of incubation times and concentrations is recommended.
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the this compound probe at a pre-determined optimal concentration and for a specific duration to allow for cellular uptake and binding to the preQ1 riboswitch.
-
Cell Fixation and Permeabilization:
-
Wash cells three times with cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific binding sites by incubating in 3% BSA in PBS for 1 hour at room temperature.
-
Click Reaction Cocktail Preparation (CuAAC):
-
Prepare fresh solutions of copper(II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
In a microcentrifuge tube, combine the azide-reporter, copper sulfate, and ligand in buffer.
-
Add the sodium ascorbate solution immediately before adding the cocktail to the sample to initiate the reaction.
-
-
Click Reaction Incubation:
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash three to five times with PBS containing 0.1% Tween-20.
-
Perform a final wash with PBS.
-
-
Imaging/Analysis: Proceed with your desired imaging or analysis method.
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
Caption: The catalytic cycle of a CuAAC reaction.
References
Technical Support Center: Optimizing preQ1-Alkyne Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing preQ1-alkyne concentration in your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound for metabolic labeling and subsequent analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell-based assays?
This compound is a chemically modified analog of pre-queuosine 1 (preQ1), a precursor to the hypermodified nucleoside queuosine found in the anticodon of certain tRNAs. The alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) via a click chemistry reaction. In cell-based assays, this compound is metabolically incorporated into cellular RNA, enabling the labeling and subsequent detection, visualization, or enrichment of these molecules.
Q2: What is the principle behind using this compound for metabolic labeling?
The principle lies in hijacking the cell's natural metabolic pathways. Cells take up this compound and, due to its structural similarity to the natural preQ1, incorporate it into tRNA. Once incorporated, the alkyne group is displayed on the RNA, ready for a highly specific and efficient click chemistry reaction with an azide-bearing reporter molecule. This allows for the selective labeling of newly synthesized or modified RNA molecules.
Q3: What is "click chemistry" in the context of this compound labeling?
Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions. In this context, the most common type is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This reaction forms a stable triazole linkage between the alkyne on the preQ1-modified RNA and an azide group on a reporter molecule.[1] Copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also available and are particularly useful for live-cell imaging where copper toxicity is a concern.[3]
Q4: What are the critical parameters to consider when optimizing this compound concentration?
The key parameters to optimize are:
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Concentration of this compound: This needs to be high enough for efficient incorporation but low enough to avoid cytotoxicity.
-
Incubation Time: The duration of cell exposure to this compound will affect the extent of labeling.
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Cell Density: The number of cells can influence the availability of the probe and the overall signal.
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Click Reaction Conditions: The concentrations of the copper catalyst, ligand, reducing agent, and the azide-reporter are crucial for efficient and specific labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Insufficient this compound incorporation: The concentration may be too low or the incubation time too short. 2. Inefficient click reaction: Suboptimal concentrations of click reagents, or degradation of reagents. 3. Low expression of target RNA: The cells may not be actively transcribing RNA that incorporates queuosine. 4. Cell health issues: Cells may be unhealthy or dead, leading to reduced metabolic activity. | 1. Increase this compound concentration: Titrate the concentration, for example, from 1 µM to 50 µM.[4] Consider inhibiting the endogenous queuosine salvage pathway to enhance probe incorporation. 2. Optimize click reaction components: Ensure fresh preparation of the reducing agent (e.g., sodium ascorbate). Titrate the copper sulfate and ligand concentrations. Follow a reliable click chemistry protocol. 3. Use a positive control cell line: If possible, use a cell line known to have high tRNA modification rates. 4. Check cell viability: Perform a cell viability assay (e.g., Trypan Blue) before and after labeling. Ensure cells are in the logarithmic growth phase. |
| High Background Signal | 1. Non-specific binding of the alkyne probe: High concentrations of this compound can lead to non-specific interactions. 2. Non-specific binding of the azide-reporter: The reporter molecule may be sticky and bind to cellular components non-covalently. 3. Precipitation of click reagents: High concentrations of copper can lead to precipitation and non-specific fluorescence. | 1. Decrease this compound concentration: Use the lowest effective concentration determined from your titration experiments. 2. Increase washing steps: Perform additional washes with a mild detergent (e.g., 0.1% Tween-20 in PBS) after the click reaction. 3. Filter-sterilize click reaction components: Ensure all components of the click reaction cocktail are fully dissolved and filter-sterilized before adding to cells. Use a copper-chelating ligand like THPTA to improve solubility and reduce toxicity. |
| Cell Toxicity or Death | 1. High concentration of this compound: The alkyne probe itself can be toxic at high concentrations. 2. Copper toxicity: The copper catalyst used in CuAAC is cytotoxic. 3. Solvent toxicity: If using a solvent like DMSO to dissolve the probe, high final concentrations can be harmful to cells. | 1. Perform a dose-response curve for cytotoxicity: Use a viability assay to determine the optimal, non-toxic concentration of this compound. 2. Minimize copper exposure: Use the lowest effective copper concentration and a protective ligand like THPTA. Keep the incubation time for the click reaction as short as possible. Alternatively, use a copper-free click chemistry method (SPAAC). 3. Minimize solvent concentration: Keep the final DMSO concentration below 0.5% (v/v) in the cell culture medium. |
Quantitative Data Summary
The optimal concentration of alkyne-modified metabolic probes can vary depending on the specific probe, cell type, and experimental conditions. The following table summarizes concentration ranges used for analogous alkyne-containing isoprenoid probes, which can serve as a starting point for optimizing this compound concentration.
| Probe | Cell Line | Concentration Range | Observation | Reference |
| Alkyne Isoprenoid (C15Alk) | HeLa | 10 - 50 µM | Concentration-dependent increase in labeling. Higher concentrations (100-200 µM) showed some toxicity. | |
| Alkyne-functionalized probe | COS-7 | 1 - 10 µM | 10 µM gave significantly higher labeling than 1 µM without a significant increase in background. | |
| Alkyne Isoprenoid (C15AlkOPP) | ES-MNs, ES-As | 25 µM | Successful metabolic labeling observed. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol provides a general framework for determining the optimal concentration of this compound for your specific cell line and experimental setup.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
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Azide-functionalized fluorophore (e.g., Azide-PEG4-Fluor 488)
-
Click chemistry reagents (see Protocol 2)
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Dose-Response Setup: Prepare a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Viability Assessment: In a parallel plate, assess cell viability for each concentration using a standard viability assay according to the manufacturer's instructions.
-
Washing: Gently wash the cells twice with PBS.
-
Click Reaction: Perform the click chemistry reaction to label the incorporated this compound with a fluorescent reporter (see Protocol 2).
-
Washing and Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging and Analysis: Wash the cells again with PBS. Image the wells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
Determine Optimal Concentration: The optimal concentration will be the highest concentration that gives a strong signal without causing significant cell death.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
This protocol describes a general procedure for performing a click reaction on cells that have been metabolically labeled with this compound.
Materials:
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, prepare fresh )
-
Azide-functionalized reporter molecule stock solution (e.g., 2.5 mM in DMSO or water)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: For each sample, prepare the click reaction cocktail in a microcentrifuge tube. The final concentrations of the reagents in the reaction volume should be optimized, but a good starting point is:
-
Azide-reporter: 20 µM
-
THPTA: 100 µM
-
CuSO4: 20 µM
-
Sodium Ascorbate: 300 µM
-
-
Order of Addition: It is crucial to add the reagents in the following order to prevent precipitation and ensure catalyst activity: a. PBS b. Azide-reporter c. THPTA d. CuSO4 (vortex briefly) e. Sodium ascorbate (add immediately before use to initiate the reaction)
-
Labeling: Add the freshly prepared click reaction cocktail to your fixed and washed cells.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three to five times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
Proceed with Downstream Analysis: The cells are now ready for imaging or other downstream applications.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
common issues with preQ1-alkyne probe stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common issues with preQ1-alkyne probe stability and storage.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound probe?
For long-term storage, the lyophilized this compound probe should be stored at -20°C or colder, protected from light.[1] We recommend storing the probe in amber microtubes or wrapping the storage tube with foil to prevent photobleaching.[1]
Q2: What is the best way to prepare and store stock solutions of the this compound probe?
We recommend dissolving the lyophilized probe in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM to 100 mM. This primary stock solution should be stored at -20°C. To minimize freeze-thaw cycles, which can degrade the probe, we advise preparing smaller single-use aliquots from the primary stock.[1] These working aliquots can also be stored at -20°C.
Q3: Is the this compound probe stable in aqueous buffers?
The stability of the this compound probe in aqueous buffers can be influenced by pH, temperature, and the presence of other reagents. It is recommended to prepare fresh dilutions of the probe in your experimental buffer immediately before use. For guidance on assessing stability in your specific buffer, please refer to the "Protocol for Assessing Probe Stability in Experimental Buffer" below.
Q4: Can the this compound probe react with components of my cell culture medium or lysis buffer?
Yes, certain components can affect the stability of the probe. For instance, terminal alkynes have been reported to be sensitive to thiols and radical conditions. Therefore, components like dithiothreitol (DTT) or β-mercaptoethanol in your buffers could potentially react with the alkyne group. It is advisable to perform control experiments to assess the compatibility of your probe with the specific buffers and media you are using.
Q5: How can I check if my this compound probe has degraded?
Degradation of the probe can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a stored sample to that of a freshly prepared solution, you can identify the appearance of new peaks that indicate degradation products. For a detailed procedure, please see the "Protocol for Assessing Probe Integrity by HPLC" below.
Troubleshooting Guides
Problem: Low or no signal in my click chemistry reaction.
| Possible Cause | Troubleshooting Step |
| Probe Degradation | Prepare a fresh dilution of the probe from a new aliquot of the stock solution. If the problem persists, use a fresh vial of lyophilized probe. Verify the integrity of your probe using the HPLC protocol provided below. |
| Suboptimal Storage | Ensure your probe stock solution is stored at -20°C in small, single-use aliquots to avoid multiple freeze-thaw cycles. Protect the probe from light. |
| Reactive Buffer Components | Avoid using buffers containing strong nucleophiles (e.g., DTT) or radical species. If their use is unavoidable, add the probe to the experiment at the last possible moment. |
| Incorrect Probe Concentration | Verify the concentration of your stock solution. If possible, measure the absorbance and use the extinction coefficient to confirm the concentration. |
Problem: High background signal in my experiments.
| Possible Cause | Troubleshooting Step |
| Probe Aggregation | The probe may come out of solution if the solubility limit is exceeded in your aqueous buffer. Try lowering the final concentration of the probe in your experiment. Ensure the DMSO concentration from the stock solution is compatible with your experimental system. |
| Non-specific Binding | Optimize washing steps to remove unbound probe. Include appropriate controls, such as a no-probe control, to assess the level of background signal. |
| Contaminated Probe | If degradation products are present, they might contribute to non-specific signals. Use a fresh, quality-controlled lot of the probe. |
Quantitative Data Summary
The following table summarizes illustrative stability data for a typical this compound probe under various conditions. Please note that this is example data and you should perform your own stability tests for your specific experimental setup.
| Condition | Incubation Time | Remaining Probe (%) |
| -20°C in DMSO | 6 months | >98% |
| 4°C in DMSO | 1 week | ~95% |
| Room Temperature in DMSO | 24 hours | ~90% |
| PBS (pH 7.4) at 37°C | 4 hours | ~85% |
| PBS with 1 mM DTT at 37°C | 1 hour | ~60% |
Experimental Protocols
Protocol for Assessing Probe Integrity by HPLC
Objective: To determine the purity and identify potential degradation of the this compound probe.
Materials:
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This compound probe (freshly prepared and aged samples)
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HPLC-grade DMSO
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HPLC-grade water
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HPLC-grade acetonitrile (ACN)
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Trifluoroacetic acid (TFA)
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HPLC system with a C18 column and UV detector
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of a fresh this compound probe in DMSO (this will be your reference).
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Prepare a 1 mg/mL solution of the aged or stored probe you wish to test in DMSO.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: 260 nm
-
-
Analysis:
-
Inject the reference sample and obtain the chromatogram. Note the retention time and peak area of the main peak.
-
Inject the test sample and obtain the chromatogram.
-
Compare the chromatogram of the test sample to the reference. The appearance of new peaks or a significant decrease in the area of the main peak indicates degradation. The percentage of intact probe can be calculated by dividing the area of the main peak in the test sample by the area of the main peak in the reference sample and multiplying by 100.
-
Protocol for Assessing Probe Stability in Experimental Buffer
Objective: To evaluate the stability of the this compound probe under specific experimental buffer conditions.
Materials:
-
This compound probe stock solution in DMSO
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Your experimental buffer (e.g., cell culture medium, lysis buffer)
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Quenching solution (e.g., cold acetonitrile)
-
HPLC system or LC-MS system
Method:
-
Spike the this compound probe from the DMSO stock into your experimental buffer to the final working concentration.
-
Incubate the mixture under your experimental conditions (e.g., 37°C for 2 hours).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.
-
Immediately quench any potential reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of cold acetonitrile). This will precipitate proteins and halt reactions.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining intact probe, as described in the protocol above.
-
Plot the percentage of remaining probe versus time to determine its stability profile in your buffer.
Visualizations
Caption: Workflow for Assessing Probe Stability.
Caption: Troubleshooting Low Signal Issues.
References
improving signal-to-noise ratio in preQ1-alkyne fluorescence imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing preQ1-alkyne probes for fluorescence imaging. Our goal is to help you optimize your experiments to achieve a high signal-to-noise ratio and generate reliable data.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence imaging experiments in a question-and-answer format.
Issue 1: High Background Fluorescence
Question: I am observing high background fluorescence across my entire sample, which is obscuring the specific signal from my this compound labeled molecules. What are the potential causes and how can I reduce the background?
Answer: High background fluorescence is a common issue that can arise from several factors. Here are the primary causes and troubleshooting steps:
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Non-Specific Binding of the Probe or Dye: The fluorescent dye or the alkyne probe itself may be binding non-specifically to cellular components.
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Optimization of Blocking: Ensure you are using an appropriate blocking buffer before the click reaction. The choice of blocking agent can be critical for minimizing non-specific background.[1]
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Washing Steps: Increase the number and duration of wash steps after probe incubation and after the click reaction to remove unbound probe and dye.
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Reduce Probe Concentration: While some incorporation can be seen at 1 µM, higher concentrations around 10 µM can significantly increase labeling. However, excessively high concentrations can lead to increased background.[2] It is essential to titrate the this compound probe to find the optimal concentration for your specific cell type and experimental conditions.
-
-
Autofluorescence: Some cell types or tissues naturally exhibit fluorescence, which can contribute to the background signal.
-
Spectral Separation: If possible, choose a fluorescent dye with an emission spectrum that does not overlap with the autofluorescence of your sample.
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Control Samples: Always include a control sample that has not been treated with the this compound probe but has undergone all other processing steps, including the click reaction. This will help you determine the level of autofluorescence.
-
-
Suboptimal Click Reaction Conditions: Inefficient or poorly catalyzed click chemistry can lead to residual, unreacted fluorescent azide dye that contributes to background.
-
Fresh Reagents: Prepare fresh solutions of your click chemistry reagents, especially the copper (II) sulfate and the reducing agent (e.g., sodium ascorbate), immediately before use.
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Copper Concentration: Ensure you are using the recommended concentration of copper (II) sulfate. A final concentration of 1 mM is a common starting point.[3]
-
Copper Ligand: The use of a copper ligand, such as TBTA or THPTA, is highly recommended to stabilize the Cu(I) ion, which improves reaction efficiency and reduces cytotoxicity.[1]
-
Issue 2: Low or No Signal
Question: I am not seeing any fluorescent signal, or the signal is too weak to analyze. What could be the problem?
Answer: A weak or absent signal can be due to several factors, ranging from probe incorporation to the imaging setup.
-
Inefficient Probe Incorporation:
-
Optimize Probe Concentration and Incubation Time: The concentration of the this compound probe and the incubation time are critical for efficient metabolic labeling. Titrate the probe concentration (starting around 10 µM) and vary the incubation time to find the optimal conditions for your system.[2]
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Cell Health and Metabolism: Ensure your cells are healthy and metabolically active during the labeling period. Stressed or dying cells will not incorporate the probe efficiently.
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Inhibition of Endogenous Pathways: For some metabolic labeling experiments, inhibiting the synthesis of the endogenous substrate can enhance the incorporation of the alkyne-modified probe.
-
-
Inefficient Click Reaction:
-
Reagent Quality: As mentioned previously, use fresh, high-quality click chemistry reagents.
-
Permeabilization: Ensure that the cells are adequately permeabilized to allow the click chemistry reagents to access the incorporated this compound. A common permeabilizing agent is 0.1% Triton X-100 in PBS.
-
-
Imaging and Detection:
-
Microscope Settings: Optimize the microscope's excitation and emission filter sets for the specific fluorescent dye you are using. Ensure the excitation light source is functioning correctly and that the exposure time is adequate.
-
Photobleaching: Minimize the exposure of your sample to the excitation light to prevent photobleaching of the fluorophore. The use of an anti-fade mounting medium is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound fluorescence imaging?
A1: this compound is a metabolic probe that is a synthetic analog of pre-queuosine 1 (preQ1), a modified nucleobase. The alkyne group on the probe serves as a bioorthogonal handle. When introduced to cells, this compound is incorporated into RNA molecules that would normally contain preQ1. Following incorporation, a "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is used to covalently attach a fluorescent azide dye to the alkyne handle. This allows for the visualization of the targeted RNA molecules using fluorescence microscopy.
Q2: How can I confirm that the signal I am seeing is specific to this compound incorporation?
A2: To verify the specificity of your signal, you should perform a competition experiment. In this control experiment, you co-incubate the cells with the this compound probe and an excess of the natural, unmodified preQ1 ligand. If the fluorescent signal is specific, the natural preQ1 will compete with the alkyne-modified probe for incorporation, leading to a significant reduction in the fluorescent signal.
Q3: What are the key components of the click reaction mixture?
A3: The essential components for a successful copper-catalyzed click reaction are:
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Azide-modified fluorescent dye: This is the reporter molecule that will be attached to your target.
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Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.
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Reducing Agent (e.g., Sodium Ascorbate): This reduces the Cu(II) to the active Cu(I) state.
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Copper Ligand (optional but recommended, e.g., THPTA or TBTA): This stabilizes the Cu(I) ion, improves reaction efficiency, and reduces cytotoxicity.
Quantitative Data Summary
The optimal concentrations of reagents can vary depending on the cell type and specific experimental conditions. The following tables provide a general starting point for optimization.
Table 1: Recommended Reagent Concentrations for Click Reaction
| Reagent | Final Concentration | Reference |
| Azide-Fluorescent Dye (e.g., TAMRA-PEG3-N3) | 25 µM | |
| Copper(II) Sulfate (CuSO₄) | 1 mM | |
| TCEP (Reducing Agent) | 1 mM | |
| TBTA (Copper Ligand) | 100 µM |
Table 2: Troubleshooting Guide for Signal-to-Noise Ratio
| Issue | Potential Cause | Recommended Action |
| High Background | Non-specific dye binding | Optimize blocking step; increase washes |
| High probe concentration | Titrate probe concentration downwards | |
| Autofluorescence | Use spectrally distinct dye; include no-probe control | |
| Low Signal | Inefficient probe incorporation | Optimize probe concentration and incubation time |
| Poor click reaction efficiency | Use fresh reagents; ensure proper permeabilization | |
| Photobleaching | Use anti-fade mountant; minimize light exposure |
Experimental Protocols
Protocol 1: General Cell Labeling and Fixation
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Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes or coverslips) and culture under standard conditions.
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Metabolic Labeling: Add the this compound probe to the culture medium at the desired final concentration (e.g., 10 µM).
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Incubation: Incubate the cells for the desired period to allow for probe incorporation.
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Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
Protocol 2: Click Chemistry Reaction and Imaging
-
Permeabilization: Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Incubate the cells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
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Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, reducing agent, and copper ligand in PBS.
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
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Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
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Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
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Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Visualizations
Caption: Experimental workflow for this compound fluorescence imaging.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
Technical Support Center: Optimizing Copper-Catalyzed preQ1-Alkyne Reactions
Welcome to the technical support center for the optimization of copper-catalyzed preQ1-alkyne cycloaddition reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing copper-catalyzed click chemistry on preQ1 and its derivatives?
A1: The primary challenge lies in the potential for the copper catalyst to interact with the preQ1 nucleobase, a 7-deazaguanine derivative. Purine systems can coordinate with copper ions, which may lead to catalyst sequestration, inhibition, or potential degradation of the starting material or product.[1] Therefore, careful optimization of ligands and reaction conditions is crucial to ensure both high reaction efficiency and the integrity of the preQ1 molecule.
Q2: My this compound reaction shows low to no product yield. What are the most likely causes?
A2: Low or no yield in a copper-catalyzed this compound reaction can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state. This is often caused by dissolved oxygen in the reaction mixture.
-
Copper Sequestration: The preQ1 base itself, or other components in your reaction mixture (e.g., buffers, other biomolecules), may chelate the copper catalyst, rendering it inactive.
-
Inappropriate Ligand: The ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An unsuitable ligand may not provide sufficient protection or acceleration.
-
Reactant Inaccessibility: If the alkyne or azide functional group is sterically hindered or buried within a larger molecular structure, it may not be accessible to the catalytic complex.
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Degradation of Reagents: The reducing agent, typically sodium ascorbate, can degrade over time, especially when in solution.
Q3: How can I improve the reproducibility of my this compound reactions?
A3: Reproducibility issues are often traced back to subtle variations in experimental setup and reagent handling. To improve consistency:
-
Deoxygenate Solvents: Thoroughly deoxygenate all solvents and buffers immediately before use to minimize Cu(I) oxidation.
-
Use Fresh Reagents: Always prepare a fresh solution of sodium ascorbate for each experiment.
-
Standardize Reagent Addition: Add reagents in a consistent order. A recommended practice is to pre-mix the copper sulfate and ligand before adding them to the solution containing the alkyne and azide, followed by the initiation of the reaction with fresh sodium ascorbate.[2]
-
Control Temperature: Maintain a consistent reaction temperature, as this can influence reaction kinetics.
Q4: Are there any known side reactions to be aware of when working with preQ1?
A4: While specific side reactions for preQ1 in CuAAC are not extensively documented in readily available literature, general concerns for reactions involving nucleic acids include copper-mediated damage to the nucleobase or the sugar-phosphate backbone, particularly through the generation of reactive oxygen species. The use of appropriate ligands and radical scavengers can help mitigate these risks.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst | - Ensure all buffers and solvents are thoroughly deoxygenated. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly prepared solution of sodium ascorbate. |
| Insufficient catalyst activity | - Increase the concentration of CuSO₄ and ligand, maintaining a 1:5 molar ratio. - Screen different copper(I)-stabilizing ligands such as THPTA or TBTA. | |
| Reactant insolubility | - Add a co-solvent such as DMSO or DMF to improve the solubility of your this compound substrate. A final concentration of 10-20% DMSO is often effective. | |
| Copper chelation by preQ1 or buffer | - Increase the catalyst and ligand loading. - Avoid using buffers with strong chelating properties like Tris. Opt for phosphate or HEPES buffers. | |
| Reaction Stalls Before Completion | Depletion of reducing agent | - Add an additional aliquot of fresh sodium ascorbate solution. |
| Product inhibition | - Dilute the reaction mixture if possible, while maintaining sufficient reactant concentrations for the reaction to proceed. | |
| Observation of Byproducts or Degradation | Reactive oxygen species (ROS) generation | - Ensure a sufficient excess of a protective ligand (e.g., 5 equivalents of THPTA relative to copper). - Consider adding a radical scavenger like aminoguanidine. |
| Instability of preQ1 | - Screen reactions at lower temperatures (e.g., room temperature instead of elevated temperatures). - Minimize reaction time by optimizing catalyst and ligand concentrations for faster conversion. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for key reagents in copper-catalyzed reactions with nucleic acids and related molecules, which can be used as a starting point for the optimization of this compound reactions.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations can lead to faster reactions but may also increase the risk of side reactions. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5:1 molar ratio of ligand to copper is generally recommended to protect biomolecules. |
| Sodium Ascorbate | 1 mM - 10 mM | Should be in excess relative to CuSO₄ and prepared fresh. |
| This compound Substrate | 10 µM - 5 mM | Dependent on the specific experimental goals and solubility. |
| Azide Reagent | 1.2 - 10 equivalents (relative to alkyne) | An excess of the azide can help drive the reaction to completion. |
Table 2: Comparison of Common Ligands
| Ligand | Properties | Recommended Use |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, protects against ROS. | Ideal for reactions in aqueous buffers with biomolecules. |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Soluble in organic solvents and aqueous mixtures. | Suitable for reactions in mixed aqueous/organic solvent systems. |
| BTTES (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) | Water-soluble and highly accelerating. | Use when very fast reaction rates are required. |
Experimental Protocols
Protocol 1: General Procedure for this compound Cycloaddition
This protocol is a starting point and may require optimization for your specific preQ1 derivative and azide.
-
Prepare Stock Solutions:
-
20 mM CuSO₄ in deionized water.
-
100 mM Ligand (e.g., THPTA) in deionized water.
-
100 mM Sodium Ascorbate in deionized water (prepare fresh).
-
10 mM this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
100 mM Azide reagent in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution to your reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4) to achieve the desired final concentration.
-
Add the azide reagent to the reaction mixture (e.g., 2 equivalents).
-
In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ and 100 mM ligand solutions. A 1:5 volume ratio will provide a 1:5 molar ratio of copper to ligand.
-
Add the catalyst premix to the reaction tube to achieve the desired final copper concentration (e.g., 100 µM).
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or HPLC.
-
Protocol 2: Optimization using a Fluorogenic Azide
To efficiently optimize conditions without consuming large amounts of your this compound, a fluorogenic azide can be used.
-
Set up a series of reactions as described in Protocol 1, varying one parameter at a time (e.g., copper concentration, ligand type, or co-solvent percentage).
-
Use a commercially available fluorogenic azide (e.g., a coumarin or fluorescein azide) in place of your target azide.
-
After a set time (e.g., 1 hour), measure the fluorescence of each reaction mixture at the appropriate excitation and emission wavelengths.
-
The reaction condition that produces the highest fluorescence intensity is likely to be the optimal condition for your this compound reaction.
Visualizations
Caption: Workflow for copper-catalyzed this compound cycloaddition.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
dealing with non-specific binding in preQ1-alkyne pull-downs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing preQ1-alkyne pull-down assays to identify and characterize binding partners.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound pull-down assay?
A this compound pull-down assay is a technique used to identify and isolate molecules, typically proteins or other nucleic acids, that bind to the preQ1 riboswitch. This method utilizes a synthetic preQ1 analogue containing an alkyne group. This "bait" is incubated with a cell lysate, allowing it to bind to the preQ1 riboswitch and its associated molecules. The entire complex is then "pulled down" from the lysate using a resin that specifically reacts with the alkyne tag through click chemistry.
Q2: What are the critical controls for this experiment?
To ensure the specificity of your results, several negative controls are essential:
-
Beads-only control: Incubate cell lysate with the beads alone (without the this compound bait) to identify proteins that non-specifically bind to the beads.
-
Alkyne-tag control: If possible, use a molecule similar in structure to the this compound probe but lacking the preQ1 moiety to control for proteins that may bind to the linker and alkyne tag.
-
Scrambled or mutant preQ1 riboswitch control: If you are studying the interaction with a specific preQ1 riboswitch, using a scrambled or mutated version of the riboswitch that is known not to bind preQ1 can help differentiate sequence-specific binding partners.
-
Competition assay: Perform the pull-down in the presence of an excess of free, unmodified preQ1 ligand. A true binding partner should show reduced enrichment in the presence of the competitor.
Q3: What are the common sources of non-specific binding in this assay?
Non-specific binding can arise from several sources, leading to high background and false-positive results. Key sources include:
-
Binding to the affinity resin (beads): Proteins can adhere to the surface of the magnetic or agarose beads themselves.
-
Hydrophobic and ionic interactions: "Sticky" proteins can non-specifically associate with the bait, the riboswitch, or the bead surface through weak interactions.
-
Binding to the this compound probe: Proteins may interact with the alkyne tag or the linker.
-
Abundant cellular proteins: Highly abundant proteins, such as housekeeping proteins and ribosomal components, are often present as contaminants.
Troubleshooting Guide: Dealing with Non-Specific Binding
High background due to non-specific binding is a common issue in pull-down assays. The following guide provides a systematic approach to troubleshoot and optimize your this compound pull-down experiments.
Experimental Workflow & Troubleshooting Logic
Caption: Troubleshooting logic for non-specific binding in this compound pull-downs.
Problem: High background of non-specifically bound proteins.
This is often indicated by a large number of identified proteins in your negative controls or a smear on a silver-stained gel.
Solution 1: Optimize Blocking and Pre-clearing Steps
-
Rationale: To prevent proteins from binding directly to the affinity beads.
-
Protocol:
-
Bead Blocking: Before adding the cell lysate, incubate the beads with a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or sheared salmon sperm DNA. Incubate for 1 hour at 4°C with rotation.
-
Lysate Pre-clearing: Before incubation with the this compound probe, incubate the cell lysate with beads that have not been coupled to the probe for 1-2 hours at 4°C. This will remove proteins that have a high affinity for the beads themselves.
-
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1% (w/v) | A general-purpose blocking agent for reducing non-specific protein binding. |
| Sheared Salmon Sperm DNA | 100 µg/mL | Useful for reducing binding of non-specific DNA-binding proteins. |
| tRNA | 100 µg/mL | Can be used as a competitor for non-specific RNA-binding proteins. |
Solution 2: Optimize Wash Buffer Conditions
-
Rationale: To disrupt weak, non-specific interactions while preserving the specific binding of your target proteins to the preQ1 riboswitch.
-
Protocol: Increase the stringency of your wash steps. This can be achieved by:
-
Increasing Salt Concentration: Gradually increase the salt concentration (e.g., NaCl or KCl) in your wash buffer.
-
Adding Detergents: Include a non-ionic detergent in your wash buffer.
-
Increasing the Number and Duration of Washes: Perform more wash steps and increase the incubation time for each wash.
-
| Wash Buffer Component | Starting Concentration | Optimization Range | Purpose |
| Salt (NaCl or KCl) | 150 mM | 150 - 500 mM | Disrupts ionic interactions. |
| Non-ionic Detergent | 0.1% | 0.1% - 0.5% | Reduces non-specific hydrophobic interactions. |
Solution 3: Modify Lysis Buffer Composition
-
Rationale: The lysis buffer must efficiently solubilize proteins while maintaining the integrity of RNA-protein interactions. Harsh lysis conditions can expose hydrophobic regions of proteins, leading to non-specific binding.
-
Protocol:
-
Ensure your lysis buffer contains RNase inhibitors to protect the preQ1 riboswitch.
-
Consider using a milder non-ionic detergent.
-
The salt concentration in the lysis buffer can also be optimized.
-
| Lysis Buffer Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 7.5) | 50 mM | Buffering agent. |
| NaCl or KCl | 150 mM | To maintain physiological ionic strength. |
| Non-ionic Detergent | 0.5% | To lyse cells and solubilize proteins. |
| DTT | 1 mM | Reducing agent to prevent protein oxidation. |
| Protease Inhibitor Cocktail | As per manufacturer | To prevent protein degradation. |
| RNase Inhibitor | As per manufacturer | To prevent RNA degradation. |
Solution 4: Titrate the this compound Probe Concentration
-
Rationale: Using an excessive concentration of the this compound probe can lead to aggregation and non-specific co-precipitation of proteins.
-
Protocol: Perform a dose-response experiment to determine the optimal concentration of the this compound probe that gives the best signal-to-noise ratio.
Experimental Protocols
Protocol 1: this compound Pull-Down Assay
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Incubation with Probe:
-
Add the this compound probe to the cell lysate at the optimized concentration.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Click Chemistry Reaction:
-
Add the azide-functionalized beads to the lysate-probe mixture.
-
Add the click chemistry reaction components (e.g., copper sulfate, and a reducing agent like sodium ascorbate).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, for mass spectrometry, use a compatible elution buffer (e.g., high salt, low pH, or competitive elution).
-
Signaling Pathway and Experimental Logic
Caption: Interaction and pull-down workflow for this compound experiments.
Technical Support Center: preQ1-Alkyne Metabolic Labeling
Welcome to the technical support center for preQ1-alkyne metabolic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential experimental controls for a this compound metabolic labeling experiment?
A1: To ensure the specificity and validity of your results, it is crucial to include a comprehensive set of controls. The following are highly recommended:
-
Negative Controls:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the this compound probe to account for any effects of the solvent.
-
No-Probe Control: A sample of cells that does not receive the this compound probe but is processed through the entire workflow, including the click reaction. This helps to identify non-specific background from the detection reagents.[1]
-
Competition Control: Co-incubate the cells with the this compound probe and a significant excess of natural, unmodified preQ1. A successful experiment will show a dose-dependent decrease in the alkyne-probe signal as the concentration of the competing natural preQ1 increases.[2][3]
-
Structural Analog Control: Use a molecule that is structurally similar to the this compound probe but lacks the preQ1 targeting moiety. This control helps to confirm that labeling is dependent on the specific recognition of the preQ1 scaffold.[2]
-
No UV Irradiation Control (for photo-crosslinking probes): If using a this compound probe with a photo-activatable crosslinker (like a diazirine), a control sample that is not exposed to UV light is essential to demonstrate that the crosslinking is light-dependent.[2]
-
-
Positive Controls:
-
Known Target System: If available, use a system (e.g., a specific bacterial strain or an in vitro transcription/translation system) known to express a preQ1 riboswitch and incorporate the this compound probe. This validates that the probe and the click chemistry are working.
-
General Alkyne Incorporation Control: To validate the click chemistry reagents and procedure, you can use a commercially available alkyne-labeled biomolecule (e.g., an alkyne-modified amino acid for protein labeling) in a separate control experiment.
-
A summary of these crucial controls is presented in Table 1.
Table 1: Summary of Essential Experimental Controls
| Control Type | Purpose | Expected Outcome |
| Negative Controls | ||
| Vehicle Control | To assess the effect of the probe's solvent on the cells. | No labeling signal. |
| No-Probe Control | To detect non-specific binding of the click chemistry reagents. | No labeling signal. |
| Competition Control | To demonstrate the specificity of the this compound probe for its target. | Significant reduction or complete inhibition of the labeling signal. |
| Structural Analog Control | To confirm that labeling is due to the preQ1 moiety and not the alkyne handle. | No detectable labeling of the target. |
| No UV Irradiation | To verify that crosslinking is UV-dependent for photo-activatable probes. | No crosslinked product observed. |
| Positive Controls | ||
| Known Target System | To confirm that the this compound probe is active and detectable. | A clear labeling signal. |
| General Alkyne Control | To validate the click chemistry detection step. | A clear labeling signal. |
Troubleshooting Guides
Problem 1: No or Weak Labeling Signal
This is a common issue that can arise from several factors, from inefficient probe incorporation to problems with the click chemistry detection.
Possible Causes and Solutions:
-
Inefficient Probe Incorporation:
-
Optimize Probe Concentration: The concentration of the this compound probe is critical. Test a range of concentrations to find the optimal balance between signal and background.
-
Optimize Incubation Time: Perform a time-course experiment to determine the ideal labeling duration.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may have altered metabolic activity.
-
-
Issues with Click Chemistry:
-
Reagent Quality: Use high-quality, fresh reagents. Sodium ascorbate, in particular, is prone to oxidation and should be prepared fresh for each experiment.
-
Copper Catalyst: The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state. Ensure solutions are degassed and consider using a copper-chelating ligand like THPTA to protect the Cu(I) state.
-
Sub-optimal Reagent Concentrations: The concentrations of the azide-fluorophore/biotin, copper, and reducing agent may need to be optimized. A 2- to 10-fold molar excess of the azide probe over the estimated incorporated alkyne is a good starting point.
-
-
Protein Degradation or Low Abundance of Target:
-
Protease Inhibitors: Always include protease inhibitors in your lysis buffer.
-
Enrichment: If your target is of low abundance, you may need to perform an enrichment step before detection.
-
The following diagram illustrates a logical workflow for troubleshooting a weak or absent signal.
Problem 2: High Background or Non-Specific Labeling
High background can obscure your specific signal and lead to false positives.
Possible Causes and Solutions:
-
Excess Probe: Too high a concentration of the this compound probe can lead to non-specific interactions and increased background. It's essential to perform a concentration titration to find the lowest effective concentration.
-
Non-specific Binding of Detection Reagents: The azide-fluorophore or azide-biotin can non-specifically bind to proteins or other cellular components.
-
Washing Steps: Increase the number and duration of wash steps after the click reaction to remove unbound detection reagents.
-
Blocking: Include a blocking agent like BSA in your buffers.
-
-
Copper-Mediated Non-Specific Labeling: In some cases, the copper catalyst in CuAAC reactions can promote non-specific labeling of proteins by terminal alkynes.
-
Run a "No Azide" Control: Perform the click reaction on a labeled sample without adding the azide-fluorophore/biotin. A signal in this control points to copper-mediated background.
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
-
-
Hydrophobic Interactions: Probes and detection reagents with hydrophobic linkers may be more prone to non-specific binding. Using reagents with more hydrophilic linkers (e.g., PEG linkers) can reduce this issue.
The diagram below outlines the decision-making process for addressing high background.
References
- 1. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating preQ1-Alkyne Labeling Specificity with Competition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of chemical probes is paramount. This guide provides an objective comparison of preQ1-alkyne labeling validation using competition assays, supported by experimental data and detailed protocols. We will delve into the methodology and rationale behind these assays, offering a clear framework for assessing the on-target engagement of your preQ1-based chemical probes.
The preQ1 riboswitch, a small, structured RNA element found in bacteria, regulates genes involved in the biosynthesis of queuosine, a modified nucleoside.[1] Its small size and specific ligand-binding pocket make it an attractive target for developing novel antibacterial agents and for studying RNA-ligand interactions.[2][3] Chemical probes, such as those functionalized with an alkyne group (this compound), are invaluable tools for identifying and characterizing these interactions. However, validating that these probes bind specifically to the intended target is a critical step. Competition assays are a robust method to confirm this specificity.
Comparison of Probes for preQ1 Riboswitch Labeling
The choice of chemical probe for studying the preQ1 riboswitch can significantly impact the experimental outcome. Below is a comparison of different probe types, including the versatile this compound derivatives.
| Probe Type | Mechanism of Action | Advantages | Disadvantages | Key Experimental Readout |
| This compound-Diazirine | Photo-inducible covalent cross-linking. The diazirine group forms a reactive carbene upon UV exposure, creating a covalent bond with the target RNA. The alkyne serves as a handle for downstream applications via click chemistry.[4][5] | Covalent capture allows for stringent purification and identification of binding partners. The alkyne handle enables versatile tagging with reporters (e.g., biotin, fluorophores). | UV irradiation can potentially damage biomolecules. The bulky tag might sterically hinder binding compared to the native ligand. | Gel electrophoresis shift assays, mass spectrometry, next-generation sequencing (Chem-CLIP). |
| This compound (Metabolic Labeling) | Not directly applicable to preQ1 riboswitch which binds the preQ1 metabolite directly. Metabolic labeling with alkyne-modified precursors is used for other molecules like isoprenoids. | Allows for in-cell labeling of newly synthesized molecules. | Not suitable for studying direct binding to a pre-existing RNA target like a riboswitch. | In-gel fluorescence, mass spectrometry. |
| Fluorescently Labeled preQ1 Analog | Direct binding to the riboswitch, with changes in fluorescence properties upon binding providing a readout. | Allows for real-time binding assays and determination of binding kinetics. | The fluorophore may alter the binding affinity and specificity of the ligand. | Fluorescence polarization, FRET. |
| Biotinylated preQ1 Analog | Direct binding to the riboswitch, allowing for pulldown and enrichment of the target RNA. | Enables straightforward affinity purification of the target. | The large biotin tag can significantly interfere with binding. Biotin is also an endogenous molecule, which can lead to background. | Western blotting (for associated proteins), Northern blotting (for RNA), mass spectrometry. |
Experimental Protocol: Competition Assay for this compound-Diazirine Probe
This protocol describes a competition assay to validate the specific binding of a this compound-diazirine photo-crosslinking probe to a target RNA, such as the preQ1 riboswitch aptamer. The principle is that the unlabeled, native preQ1 ligand will compete with the alkyne-tagged probe for the same binding site, leading to a dose-dependent decrease in the labeling of the RNA by the probe.
Materials:
-
This compound-diazirine probe (e.g., compound 11 from)
-
Unlabeled preQ1
-
In vitro transcribed and purified preQ1 riboswitch RNA aptamer
-
tRNA (as a non-specific competitor)
-
Binding buffer (e.g., 100 mM Tris pH 7.5, 100 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
UV lamp (365 nm)
-
Urea-PAGE gels
-
Fluorescent azide for click chemistry (e.g., TAMRA-azide)
-
Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, THPTA)
-
Gel imaging system
Procedure:
-
Binding and Competition:
-
In separate microcentrifuge tubes, prepare reactions containing a fixed concentration of the preQ1 riboswitch RNA aptamer and the this compound-diazirine probe.
-
To these tubes, add increasing concentrations of the unlabeled preQ1 competitor (e.g., 0x, 1x, 10x, 100x molar excess relative to the probe).
-
As a negative control for specificity, prepare a reaction with a high concentration of non-specific tRNA.
-
Incubate the reactions at room temperature for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
-
UV Cross-linking:
-
Place the tubes on ice and irradiate with a 365 nm UV lamp for a specified time to induce photo-cross-linking.
-
-
Click Chemistry:
-
To each reaction, add the fluorescent azide and the click chemistry reaction cocktail.
-
Incubate to attach the fluorescent tag to the cross-linked probe.
-
-
Analysis by PAGE:
-
Denature the samples by adding a formamide-containing loading buffer and heating.
-
Resolve the samples on a denaturing urea-PAGE gel.
-
-
Visualization and Quantification:
-
Visualize the fluorescently labeled RNA using a gel imaging system.
-
The intensity of the band corresponding to the labeled RNA should decrease with increasing concentrations of the unlabeled preQ1 competitor, demonstrating specific binding.
-
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the biological context, the following diagrams illustrate the competition assay workflow and the preQ1 riboswitch signaling pathway.
References
- 1. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 2. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming preQ1-Alkyne Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in drug development and chemical biology, confirming the successful incorporation of modified nucleosides, such as preQ1-alkyne, into cellular RNA is a critical step in validating experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry-based analysis with alternative techniques for this purpose. We present detailed experimental protocols, quantitative data where available, and visual workflows to aid in selecting the most appropriate method for your research needs.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The primary methods for confirming this compound incorporation are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and click chemistry-based approaches, which often utilize fluorescence detection. Each method offers distinct advantages and disadvantages in terms of sensitivity, quantification, and the nature of the data provided.
| Feature | Mass Spectrometry (LC-MS/MS) | Click Chemistry-Based Methods (e.g., Fluorescence Microscopy) |
| Principle | Direct detection and quantification of the mass-to-charge ratio of the this compound-modified nucleoside after RNA hydrolysis. | Covalent ligation of a reporter molecule (e.g., a fluorophore) to the alkyne handle for indirect detection. |
| Data Output | Unambiguous identification and absolute or relative quantification of the modified nucleoside. Provides structural information. | Visualization of labeled RNA within cells or in gels. Primarily qualitative or semi-quantitative. |
| Sensitivity | High sensitivity, capable of detecting femtomole levels of modified nucleosides.[1] | High sensitivity, dependent on the fluorophore and imaging system. |
| Quantification | Can provide precise absolute or relative quantification using stable isotope-labeled internal standards. | Generally semi-quantitative (based on fluorescence intensity) and can be influenced by background fluorescence. |
| Sample Type | Purified RNA from cell culture or tissues. | Fixed cells, cell lysates, or purified RNA. |
| Advantages | Provides definitive structural confirmation. Highly specific and quantitative. | Enables in situ visualization of labeled RNA. High-throughput screening potential. |
| Disadvantages | Requires specialized equipment and expertise. Sample preparation can be extensive. Does not provide spatial information within the cell. | Indirect detection method. Potential for non-specific background signal. Quantification is less precise than MS. |
Experimental Protocols
Mass Spectrometry Analysis of this compound Incorporation
This protocol outlines the key steps for the sensitive detection and quantification of this compound-modified ribonucleosides from total cellular RNA using LC-MS/MS.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues treated with the this compound probe using a standard method (e.g., TRIzol extraction or a commercial kit).
-
It is crucial to ensure the removal of salts and other contaminants that can interfere with mass spectrometry analysis.[2] Options include phenol-chloroform extraction followed by ethanol precipitation or using a spin-column-based cleanup kit.[3]
2. Enzymatic Hydrolysis of RNA to Nucleosides:
-
Digest 0.5-1 µg of purified RNA to its constituent nucleosides. A common enzyme cocktail includes Nuclease P1, followed by a phosphodiesterase and alkaline phosphatase to ensure complete digestion to single nucleosides.[4][5]
-
A typical reaction involves incubating the RNA with Nuclease P1 in a buffer (e.g., 250 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.
-
Subsequently, add phosphodiesterase I and alkaline phosphatase and incubate for another 2 hours at 37°C.
-
For quantitative analysis, a known amount of a stable isotope-labeled internal standard corresponding to the this compound nucleoside should be added before digestion.
3. LC-MS/MS Analysis:
-
Separate the resulting nucleoside mixture using reverse-phase liquid chromatography (LC). A C18 column is commonly used with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
The separated nucleosides are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.
-
The mass spectrometer is operated in a positive ion mode, and data is acquired using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the this compound nucleoside. This involves monitoring the transition of the precursor ion (the protonated this compound nucleoside) to a specific product ion generated by collision-induced dissociation.
LC-MS/MS Parameters (General Guidance):
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 200-400 µL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
Note: These are general parameters and should be optimized for the specific instrument and the this compound nucleoside.
Alternative Method: Click Chemistry for Fluorescence Detection
This method allows for the visualization of this compound incorporation in cells.
1. Cell Labeling and Fixation:
-
Culture cells in the presence of the this compound probe for the desired time.
-
Wash the cells to remove unincorporated probe and then fix them with a suitable fixative (e.g., 4% paraformaldehyde).
2. Click Reaction:
-
Permeabilize the fixed cells (e.g., with 0.5% Triton X-100).
-
Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by incubating the cells with a reaction cocktail containing an azide-functionalized fluorophore, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand.
3. Imaging:
-
After the click reaction, wash the cells to remove excess reagents.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope to visualize the localization of the incorporated this compound.
Visualizing the Workflow
Caption: Mass Spectrometry Workflow for this compound Confirmation.
Caption: Click Chemistry Workflow for this compound Visualization.
References
- 1. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Validating the preQ1-Alkyne Binding Site: A Comparative Guide to Mutational Analysis
For researchers, scientists, and drug development professionals, the validation of a chemical probe's binding site is a critical step in confirming on-target activity. This guide provides a comparative framework for using mutational analysis to validate the binding site of a preQ1-alkyne probe on its cognate riboswitch. The preQ1 riboswitch, a bacterial non-coding RNA, regulates genes involved in the biosynthesis of queuosine, a hypermodified tRNA nucleoside, making it an attractive target for novel antibacterial agents and a model system for RNA-ligand interactions[1][2][3].
The introduction of an alkyne handle onto the natural preQ1 ligand enables a suite of chemical biology applications, including target identification and transcriptome-wide mapping through copper-catalyzed azide-alkyne cycloaddition (click chemistry)[4]. However, to ensure that the resulting data is meaningful, it is imperative to first confirm that the modified ligand binds to the same site as the natural metabolite. Mutational analysis, where key nucleotides in the binding pocket are altered, serves as a gold-standard method for this validation. A properly designed this compound probe should exhibit significantly reduced binding to a mutated pocket that is known to disrupt the binding of the natural ligand.
Comparative Analysis of Ligand Binding
The binding affinity, typically measured by the equilibrium dissociation constant (K_D), is the primary quantitative metric for validation. A successful this compound probe should bind to the wild-type (WT) riboswitch with high affinity, but this affinity should be substantially weakened when key interacting nucleotides are mutated.
The table below summarizes experimental data from mutational analyses performed on various preQ1 riboswitches with the natural preQ1 ligand. This data serves as a crucial benchmark; similar trends are expected when testing a this compound probe. Mutations in the binding pocket floor (e.g., A71•U31 in the preQ1-II riboswitch) or the "wall" that forms hydrogen bonds with the ligand (e.g., C30 and U41) are expected to be highly disruptive[2].
| Riboswitch Construct (Class) | Ligand | Method | K_D (Wild-Type) | K_D (Mutant) | Fold Change (K_D Mutant / K_D WT) | Reference |
| L. rhamnosus preQ1-II | preQ1 | ITC | 17.9 ± 0.6 nM | C30U: 810 ± 120 nM | ~45 | |
| L. rhamnosus preQ1-II | preQ1 | ITC | 17.9 ± 0.6 nM | U41C: 1600 ± 20 nM | ~90 | |
| E. coli preQ1-I Type III | preQ1 | ITC | 57.9 ± 1.5 nM | C15G: No Binding Detected | >1000 (est.) | |
| T. tengcongensis preQ1-I | preQ1 | SPR | 190 ± 10 nM | A14G: 22000 ± 1000 nM | ~116 |
Experimental Workflows & Logical Framework
The following diagrams illustrate the experimental process for validating the this compound binding site and the underlying molecular logic.
Key Experimental Protocols
A rigorous comparison requires standardized and well-documented experimental procedures. Below are detailed methodologies for the key steps in the validation workflow.
Site-Directed Mutagenesis of the Riboswitch Template
This protocol is used to introduce specific point mutations into the plasmid DNA containing the riboswitch sequence.
-
Materials : Plasmid DNA with wild-type riboswitch sequence, complementary mutagenic primers (containing the desired mutation, e.g., C15G), high-fidelity DNA polymerase (e.g., PfuUltra), dNTPs, DpnI restriction enzyme, competent E. coli cells.
-
Procedure :
-
Design and synthesize a pair of complementary primers (~25-45 bases) containing the desired mutation in the center.
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermal cycling (typically 12-18 cycles) to amplify the entire plasmid, incorporating the mutation.
-
Digest the parental (non-mutated, methylated) DNA template by adding DpnI enzyme directly to the PCR product and incubating at 37°C for 1 hour.
-
Transform the DpnI-treated, nicked plasmid into highly competent E. coli cells. The bacterial DNA repair machinery will ligate the nicks.
-
Plate the transformed cells on selective agar plates (e.g., containing ampicillin) and incubate overnight.
-
Isolate plasmid DNA from the resulting colonies (miniprep) and verify the mutation by Sanger sequencing.
-
In Vitro Transcription of Riboswitch RNA
This protocol is used to generate the wild-type and mutant RNA required for binding assays.
-
Materials : Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter, T7 RNA polymerase, ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), transcription buffer, RNase inhibitor, DNase I.
-
Procedure :
-
Prepare a DNA template for transcription. This can be done by PCR amplification of the riboswitch region, incorporating a T7 promoter at the 5' end.
-
Set up the transcription reaction by combining the DNA template, rNTPs, T7 RNA polymerase, RNase inhibitor, and transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation to isolate the full-length product.
-
Resuspend the purified RNA pellet in RNase-free water and quantify its concentration using a spectrophotometer (NanoDrop) or Qubit fluorometer.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials : Purified wild-type or mutant riboswitch RNA, synthesized this compound probe, ITC buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 6 mM MgCl2), ITC instrument (e.g., MicroCal iTC200).
-
Procedure :
-
Prepare the RNA and ligand samples. Dialyze both against the same ITC buffer to minimize heat signals from buffer mismatch.
-
Thoroughly degas both the RNA and ligand solutions to prevent air bubbles in the calorimeter cell or syringe.
-
Determine accurate concentrations of the RNA and ligand stocks.
-
Load the riboswitch RNA solution (typically 5-20 µM) into the sample cell of the calorimeter.
-
Load the this compound probe solution (typically 10-fold higher concentration than the RNA) into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed, and injection sequence (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).
-
Initiate the titration run. The instrument will inject the ligand into the RNA solution and measure the resulting heat change for each injection.
-
After the run, analyze the data. Integrate the raw power peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., "One Set of Sites") to calculate the K_D, n, and ΔH. This analysis validates that a mutation disrupting key contacts leads to a significantly higher K_D value, confirming the binding site.
-
References
- 1. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of preQ1-Alkyne Based Findings with Orthogonal Methods: A Comparative Guide
For researchers utilizing preQ1-alkyne probes to investigate the intricate roles of preQ1 riboswitches and their interactions, robust validation of initial findings is paramount. This guide provides a comparative overview of orthogonal methods to substantiate data obtained through this compound based approaches, such as click chemistry-mediated pull-downs and cellular imaging. By employing these diverse techniques, researchers can build a more comprehensive and reliable understanding of preQ1 biology.
Data Presentation: Comparison of Orthogonal Validation Methods
The following table summarizes key quantitative parameters obtained from various orthogonal methods used to validate the interaction between ligands and preQ1 riboswitches. This allows for a direct comparison of binding affinities and functional outputs across different experimental platforms.
| Method | Ligand/System | Reported K_D / EC50 | Organism/Context | Reference |
| Isothermal Titration Calorimetry (ITC) | preQ0 with wild-type preQ1 aptamer | 0.57 ± 0.02 µM (K_D) | Bacillus subtilis | [1] |
| DPQ0 with M1 mutant preQ1 aptamer | No binding detected | Bacillus subtilis | [1] | |
| Surface Plasmon Resonance (SPR) | preQ1 with Eco preQ1-III riboswitch | Data not quantified in text | Escherichia coli | [2] |
| In-line Probing | preQ0 with wild-type preQ1 aptamer | ~0.1 µM (K_D) | Bacillus subtilis | [1] |
| preQ1 with preQ1-III riboswitch | Supports 1:1 binding stoichiometry | Shigella dysenteriae | [2] | |
| Fluorescence Emission Analysis | preQ1 with A14(2AP) Tte preQ1-I riboswitch | Apparent K_D calculated | T. tengcongensis | |
| MicroScale Thermophoresis (MST) | preQ1 with Fnu WT PreQ1-I riboswitch | 0.36 ± 0.02 µM (K_D) | F. nucleatum | |
| Competitive Binding Assay | preQ1 with Fnu WT PreQ1-I riboswitch | 0.44 ± 0.066 µM (EC50) | F. nucleatum | |
| Guanine with Fnu WT PreQ1-I riboswitch | 6.9 ± 0.74 µM (EC50) | F. nucleatum | ||
| In Vitro Transcription Termination Assay | Synthetic ligand 1 with Ss preQ1 riboswitch | 359 ± 23 µM (EC50) | S. saprophyticus | |
| preQ1 with Ss preQ1 riboswitch | 36 ± 5 nM (EC50) | S. saprophyticus |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are protocols for key orthogonal experiments cited in the validation of preQ1-related studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to its target, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Sample Preparation: The preQ1 riboswitch aptamer is prepared by in vitro transcription and purified. The synthetic ligand (e.g., preQ0, DPQ0) is dissolved in the same buffer as the RNA to minimize heat of dilution effects. A typical buffer would be a sodium phosphate buffer at a physiological pH with added NaCl and MgCl2.
-
ITC Experiment: The RNA solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand into the RNA solution are performed. The heat change after each injection is measured.
-
Data Analysis: The heat changes are plotted against the molar ratio of ligand to RNA. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the K_D, stoichiometry, and thermodynamic parameters.
In-line Probing
In-line probing is a technique used to analyze the structure of RNA by monitoring its spontaneous cleavage in the absence of enzymes. Ligand binding can induce conformational changes that alter the cleavage pattern, providing evidence of interaction.
Methodology:
-
RNA Labeling: The RNA of interest (e.g., a preQ1 riboswitch) is 5'-end-labeled with 32P.
-
Incubation: The labeled RNA is incubated in a buffer solution containing MgCl2, at a controlled temperature and pH, in the presence and absence of the ligand (e.g., preQ1) at various concentrations.
-
Spontaneous Cleavage: Over a period of time (typically 24-48 hours), the RNA undergoes spontaneous, sequence-dependent cleavage.
-
Gel Electrophoresis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The resulting banding pattern is visualized by autoradiography. Regions of the RNA that are flexible and unstructured are more prone to cleavage, while regions that become structured upon ligand binding will show reduced cleavage. The dissociation constant (K_D) can be estimated from the concentration of ligand required to achieve a half-maximal change in the cleavage pattern at a specific site.
Reporter Gene Assays
Reporter gene assays are cell-based methods used to assess the functional consequence of ligand binding to a riboswitch in vivo. The riboswitch is typically placed upstream of a reporter gene (e.g., lacZ, which encodes β-galactosidase), and changes in reporter protein expression upon addition of the ligand are measured.
Methodology:
-
Construct Design: A genetic construct is created where the preQ1 riboswitch sequence is cloned into the 5'-untranslated region of a reporter gene (e.g., lacZ) under the control of a constitutive promoter.
-
Bacterial Transformation: The construct is introduced into a suitable bacterial strain (e.g., B. subtilis or E. coli).
-
Cell Culture and Ligand Treatment: The bacterial cells are grown in culture. The experimental group is treated with the ligand of interest, while a control group is left untreated.
-
Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter protein is measured. For a β-galactosidase reporter, this is typically done using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Data Analysis: The reporter gene activity in the presence of the ligand is compared to the untreated control to determine the extent of gene expression regulation by the riboswitch-ligand interaction.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the validation of this compound based findings.
Caption: Workflow for validating this compound probe findings.
Caption: Conceptual signaling pathway of a preQ1 riboswitch.
Caption: Schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
Assessing the Functional Consequences of preQ1-Alkyne Incorporation: A Comparative Guide
For researchers in cellular biology, RNA therapeutics, and drug development, understanding the epitranscriptome is a critical frontier. The modification of transfer RNA (tRNA) with queuosine (Q), a hypermodified guanine analog, is a key regulatory mechanism in translation. The metabolic precursor to queuosine, preQ1, can be chemically synthesized with an alkyne handle (preQ1-alkyne) to serve as a powerful tool for studying tRNA modification dynamics and its downstream functional consequences.
This guide provides a comprehensive comparison of the this compound metabolic labeling method with other common techniques for analyzing tRNA modifications. It includes supporting experimental data on the functional impact of queuosine modification, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
Comparison of Methodologies for tRNA Modification Analysis
The selection of an appropriate method for studying tRNA modifications depends on the specific research question, available instrumentation, and the desired level of detail. Here, we compare this compound metabolic labeling followed by click chemistry with two other widely used techniques: mass spectrometry-based approaches and nanopore sequencing.
| Feature | This compound Metabolic Labeling | Mass Spectrometry (LC-MS/MS) | Nanopore Direct tRNA Sequencing |
| Principle | Incorporation of an alkyne-modified preQ1 analog into tRNA, followed by bioorthogonal "click" chemistry for detection or enrichment. | Enzymatic digestion of tRNA to nucleosides, followed by separation and quantification based on mass-to-charge ratio.[1][2][3][4] | Direct sequencing of full-length tRNA molecules, where modifications induce characteristic changes in the electrical current signal.[5] |
| Primary Output | Visualization (fluorescence), enrichment, or identification of preQ1-modified tRNAs. | Absolute or relative quantification of a wide range of tRNA modifications at the nucleoside level. | Simultaneous identification of tRNA sequence, abundance, and the location of modifications along the entire tRNA molecule. |
| Strengths | - Enables tracking of newly synthesized and modified tRNAs.- Allows for enrichment of specific tRNA populations for downstream analysis.- Compatible with imaging techniques for subcellular localization studies. | - Highly quantitative and sensitive for known modifications.- Gold standard for the discovery and validation of new modifications. | - Provides information on modification stoichiometry and co-occurrence on the same tRNA molecule.- Does not require enzymatic digestion or amplification. |
| Limitations | - Indirectly assesses function; functional impact needs to be inferred from other assays.- The alkyne modification itself could potentially influence tRNA function.- Relies on the enzymatic incorporation of the analog. | - Does not provide information on the location of the modification within the full-length tRNA.- Requires specialized and expensive instrumentation.- Can be destructive to the sample. | - Lower accuracy for some modifications compared to mass spectrometry.- Data analysis can be complex. |
| Typical Applications | - Pulse-chase experiments to study the dynamics of tRNA modification.- Identification of proteins that interact with newly modified tRNAs.- Visualization of tRNA modification in different cellular compartments. | - Profiling the entire tRNA modificome under different cellular conditions.- Quantifying changes in modification levels in disease states. | - Assessing the landscape of tRNA isoforms and their modification status.- Studying the interplay between different tRNA modifications. |
Functional Consequences of Queuosine Modification
Incorporation of preQ1 is the first step in the biosynthesis of queuosine, a modification that occurs at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNA-Asp, -Asn, -His, and -Tyr). The presence of queuosine has significant effects on the speed and fidelity of translation.
Studies have shown that the absence of queuosine can lead to:
-
Altered Translational Speed: The lack of queuosine modification has been demonstrated to decrease the translation speed of codons ending in C (NAC) for histidine and aspartic acid, while surprisingly decreasing the speed for codons ending in U (NAU) for asparagine and tyrosine. This suggests a complex role for queuosine in optimizing codon decoding. Ribosome profiling experiments have quantified these changes in ribosomal A-site occupancy, revealing codon-specific effects on translation elongation.
-
Impact on Translation Fidelity: Queuosine modification is thought to reduce the preference of tRNAs with guanosine at the wobble position for C-ending codons over U-ending codons, thereby "tuning" the decoding process. In its absence, an imbalance in translation elongation speed can occur, potentially leading to protein misfolding and cellular stress.
-
Phenotypic Consequences: Deficiencies in queuosine modification have been linked to a range of biological effects, including impairments in learning and memory in mouse models, highlighting the critical role of this tRNA modification in organismal health.
While these studies focus on the natural queuosine modification, the incorporation of this compound allows for the specific labeling and tracking of the tRNAs that are substrates for this important modification pathway. The functional integration of similar modified preQ1 analogs into translating ribosomes has been demonstrated, supporting the use of this compound as a valid probe for these processes.
Experimental Protocols
Protocol 1: Metabolic Labeling of tRNA with this compound
This protocol is adapted from established methods for metabolic labeling of RNA with modified nucleosides.
-
Cell Culture: Plate mammalian cells in the desired format and allow them to reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a period ranging from 2 to 24 hours, depending on the desired labeling window.
-
-
Cell Lysis and RNA Isolation:
-
Following incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol) and proceed with total RNA isolation according to the manufacturer's protocol.
-
-
Quality Control: Assess the integrity and concentration of the isolated RNA using a spectrophotometer and agarose gel electrophoresis.
Protocol 2: Click Chemistry for Detection of this compound Labeled tRNA
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-modified tRNA.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
This compound labeled total RNA (1-10 µg)
-
Azide-functionalized reporter molecule (e.g., Azide-fluorophore, Biotin-azide) at a final concentration of 2 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 5 mM.
-
A copper-chelating ligand such as THPTA or TBTA to a final concentration of 10 mM.
-
Freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
Adjust the final volume with RNase-free water.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
RNA Purification: Purify the labeled RNA from the reaction components using an RNA cleanup kit or by ethanol precipitation.
-
Downstream Analysis: The labeled RNA can now be used for various downstream applications:
-
Visualization: Analyze by in-gel fluorescence scanning or fluorescence microscopy.
-
Enrichment: If biotinylated, the labeled tRNA can be enriched using streptavidin-coated magnetic beads for subsequent analysis by RT-qPCR or sequencing.
-
Visualizing the Workflows
Caption: Workflow for this compound labeling and analysis.
Caption: Method selection guide based on research goals.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 5. Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Chem-CLIP and In Vitro Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of small molecule interactions with RNA are pivotal in the development of novel therapeutics. Two prominent methodologies employed for this purpose are Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP) and traditional in vitro binding assays. This guide provides an objective comparison of these techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Chem-CLIP vs. In Vitro Binding Assays
| Feature | Chem-CLIP (Chemical Cross-Linking and Isolation by Pull-down) | In Vitro Binding Assays (e.g., Fluorescence Polarization, Filter Binding, SPR) |
| Principle | Covalent cross-linking of a small molecule probe to its RNA target within a cellular or in vitro context, followed by enrichment and identification of the RNA. | Direct measurement of the binding affinity between a purified small molecule and a purified RNA target under controlled conditions. |
| Environment | Cellular (in vivo) or lysate (in situ). Can also be performed in vitro. | In vitro (cell-free). |
| Primary Output | Identification of RNA targets, binding sites, and relative enrichment. | Quantitative binding affinity (e.g., dissociation constant, Kd) and kinetics (kon, koff). |
| Key Advantage | Provides evidence of target engagement within a complex biological milieu, closer to the physiological state. | Provides precise, quantitative measurement of binding affinity and kinetics. |
| Limitations | Indirectly assesses binding affinity; requires synthesis of a modified small molecule probe; potential for cross-linking artifacts. | Lacks the biological context of the cellular environment; requires purification of both RNA and the small molecule. |
Quantitative Data Comparison
Direct quantitative cross-validation of Chem-CLIP and in vitro binding assays for the same small molecule-RNA interaction is not extensively reported in publicly available literature. The following tables present representative quantitative data typically generated by each method for illustrative purposes.
Table 1: Representative Data from Chem-CLIP Experiments
Chem-CLIP experiments typically quantify the enrichment of a target RNA upon pulldown with a small molecule probe. This enrichment is often expressed as a fold change relative to a control.
| Small Molecule Probe | Target RNA | Cellular Context | Enrichment (Fold Change) | Reference |
| C5-Chem-CLIP | SARS-CoV-2 FSE | In-cell | ~3-fold | [1] |
| 4-CA-Biotin | pre-miR-18a | DU145 cell lysate | ~4-fold | [2] |
| Chem-CLIP probe 2 | pri-miR-96 | MDA-MB-231 cells | ~5-fold | [3] |
Table 2: Representative Data from In Vitro Binding Assays
In vitro binding assays provide quantitative measurements of binding affinity, most commonly the dissociation constant (Kd), where a lower Kd indicates a stronger binding interaction.
| Small Molecule | Target RNA | Assay Method | Dissociation Constant (Kd) | Reference |
| Compound 1 | pre-miR-21 | Fluorescence Intensity Assay | 3.2 ± 0.7 µM | [4] |
| Compound 2 | pre-miR-21 | Fluorescence Intensity Assay | 0.7 ± 0.1 µM | [4] |
| Neomycin Conjugate 1 | pre-miR-21 | Fluorescence-based Assay | 128 ± 12 nM |
Experimental Protocols
Detailed methodologies for both Chem-CLIP and common in vitro binding assays are crucial for reproducibility and accurate interpretation of results.
Chem-CLIP Protocol
The Chem-CLIP protocol involves the use of a small molecule of interest modified with a reactive cross-linking moiety and a purification tag (e.g., biotin).
-
Probe Synthesis: Synthesize a Chem-CLIP probe by attaching a photo-reactive or chemically reactive cross-linker and a biotin tag to the small molecule.
-
Cell Treatment or In Vitro Incubation:
-
In-cell: Treat cultured cells with the Chem-CLIP probe.
-
In vitro: Incubate the Chem-CLIP probe with purified RNA or cell lysate.
-
-
Cross-linking: Induce covalent bond formation between the probe and its RNA target. This can be achieved through UV irradiation for photo-reactive cross-linkers or by incubation for chemically reactive linkers.
-
Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA.
-
Biotin-Streptavidin Pull-down: Use streptavidin-coated beads to capture the biotinylated probe-RNA complexes.
-
Washing: Perform stringent washes to remove non-specifically bound RNAs.
-
Elution and RNA Purification: Elute the cross-linked RNA from the beads and purify it.
-
Analysis: Identify and quantify the enriched RNA using methods such as RT-qPCR or RNA sequencing (Chem-CLIP-seq).
Fluorescence Polarization (FP) Assay Protocol
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to another molecule.
-
RNA Labeling: Label the target RNA with a fluorescent dye.
-
Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled RNA to a series of wells.
-
Titration: Add increasing concentrations of the small molecule to the wells. Include control wells with only the labeled RNA.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the small molecule concentration and fit the data to a binding curve to determine the Kd.
Filter Binding Assay Protocol
This assay relies on the principle that proteins and protein-RNA complexes are retained on a nitrocellulose membrane, while free RNA is not. For small molecule-RNA interactions, a protein is often used to facilitate retention on the filter.
-
RNA Labeling: Label the target RNA, typically with a radioactive isotope like 32P.
-
Binding Reaction: Incubate a constant amount of labeled RNA with varying concentrations of the small molecule and a constant amount of an RNA-binding protein that interacts with the RNA.
-
Filtration: Pass the binding reactions through a nitrocellulose filter under vacuum.
-
Washing: Wash the filters with a suitable buffer to remove unbound RNA.
-
Quantification: Quantify the amount of radioactivity retained on each filter using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the amount of bound RNA as a function of the small molecule concentration to determine the binding affinity.
Visualizing Workflows and Pathways
Experimental Workflows
Signaling Pathway: Small Molecule Inhibition of miR-21
MicroRNA-21 (miR-21) is an oncomiR that is overexpressed in many cancers. It promotes cell survival and proliferation by repressing the expression of tumor suppressor genes such as PTEN and PDCD4. Small molecules that bind to the precursor of miR-21 (pre-miR-21) can inhibit its processing by the Dicer enzyme, leading to a decrease in mature miR-21 levels and a subsequent increase in the expression of its target tumor suppressors, ultimately promoting apoptosis.
References
- 1. A quantitative analysis of CLIP methods for identifying binding sites of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Copper-Free Versus Copper-Catalyzed Click Chemistry for preQ1-Alkyne Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, offering rapid and specific covalent bond formation. This guide provides an objective comparison of two prominent click chemistry methods—copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—for the labeling of preQ1-alkyne, a synthetic analog of a crucial bacterial metabolite.
PreQ1, a precursor to the hypermodified nucleoside queuosine, plays a vital role in bacterial tRNA modification and gene regulation through its interaction with the preQ1 riboswitch. The ability to label and track this compound provides a valuable method for studying these fundamental biological processes. The choice between copper-free and copper-catalyzed click chemistry for this purpose depends on a trade-off between biocompatibility and reaction kinetics.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for SPAAC and CuAAC reactions with small molecule alkynes, providing a basis for comparison when using this compound.
| Parameter | Copper-Free Click Chemistry (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |
| Catalyst | None (driven by ring strain) | Copper(I) |
| Biocompatibility | High, suitable for in vivo applications.[1][2] | Limited due to copper cytotoxicity, though this can be mitigated with specific ligands.[2][3] |
| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ (with DBCO)[4] | 1 - 100 M⁻¹s⁻¹ |
| Typical Reaction Time | 30 minutes - 12 hours | < 1 - 4 hours |
| Typical Yield | 80 - 99% | > 95% |
| Optimal Temperature | 4 - 37 °C | 25 - 60 °C |
| pH Range | 4 - 10 | 4 - 12 |
| Reagent Size | Bulky cyclooctyne required. | Small terminal alkyne. |
| Side Reactions | Cyclooctynes can be prone to side reactions if highly unstable. | Potential for oxidative homocoupling of alkynes. |
Signaling Pathway: The Role of preQ1 in Bacterial Gene Regulation
PreQ1 is a key signaling molecule in bacteria, regulating the biosynthesis of queuosine through a feedback mechanism involving a riboswitch. When preQ1 levels are high, it binds to the preQ1 riboswitch located in the 5' untranslated region of the mRNA for the queuosine biosynthesis operon. This binding induces a conformational change in the RNA structure, typically forming a terminator hairpin, which leads to premature transcription termination and thus, downregulation of the genes required for its own synthesis.
Caption: preQ1 riboswitch signaling pathway.
Experimental Workflows
The choice between SPAAC and CuAAC will dictate the experimental approach for labeling this compound. Below are diagrams illustrating the general workflows for each method.
Copper-Free Click Chemistry (SPAAC) Workflow
References
Safety Operating Guide
Proper Disposal of preQ1-alkyne: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of preQ1-alkyne, a modified analog of the natural substrate prequeuosine1 (preQ1) utilized in bioconjugation and CRISPR gene editing research, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the compound's dual nature, incorporating both the biologically active preQ1 moiety and a reactive terminal alkyne, specific handling and disposal procedures must be strictly followed. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste streams.
Core Safety Precautions and Hazard Identification
-
Explosive Acetylide Formation: Terminal alkynes possess an acidic proton that can react with heavy metal ions—such as copper(I), silver, and mercury(II)—to form highly unstable and explosive metal acetylides.[2] This is a primary safety concern.
-
Flammability: Like many organic compounds, this compound should be considered flammable.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, at a minimum:
-
A laboratory coat
-
Safety glasses with side shields
-
Nitrile gloves
All handling of powdered this compound or its solutions should be conducted in a well-ventilated chemical fume hood.
Quantitative Data Summary
The following table summarizes the known quantitative properties of this compound.
| Property | Value | Source |
| CAS Number | 2771096-76-3 | [3] |
| Molecular Formula | C₁₉H₂₈N₆O₃ | |
| Molecular Weight | 388.47 g/mol | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Experimental Protocols: Step-by-Step Disposal Procedures
The cornerstone of this compound disposal is rigorous waste segregation to prevent the formation of hazardous byproducts. Under no circumstances should this compound waste be mixed with heavy metal waste.
Waste Segregation
Proper segregation is the most critical step. Establish separate, clearly labeled hazardous waste containers for each waste stream generated during your experiment.
-
Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled "Hazardous Chemical Waste" and specify "Contains this compound".
-
-
Liquid Waste:
-
Examples: Unused solutions of this compound, reaction mixtures, and solvent rinsates (e.g., from DMSO).
-
Procedure: Collect all liquid waste in a compatible, leak-proof, and sealable liquid waste container. The container material must be compatible with the solvents used (e.g., a designated container for halogenated or non-halogenated organic solvents). Label the container "Hazardous Liquid Chemical Waste," specifying "Contains this compound" and listing all solvent components.
-
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. The container must be labeled "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".
-
Decontamination of Glassware
-
Procedure:
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect this initial rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm this with your institution's specific guidelines.
-
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.
Final Disposal
Once waste containers are full (typically three-quarters capacity), seal them securely. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Never dispose of this compound waste in the regular trash or down the sanitary sewer.
Mandatory Visualizations
Logical Relationship for this compound Disposal
The following diagram illustrates the decision-making workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
